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Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Documentation Hub

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  • Product: Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
  • CAS: 54845-40-8

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Profiling and Synthetic Methodologies of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Executive Summary In the landscape of modern drug development and asymmetric synthesis, alpha-hydroxy esters serve as indispensable chiral building blocks. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (also known as methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and asymmetric synthesis, alpha-hydroxy esters serve as indispensable chiral building blocks. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (also known as methyl 3-methoxymandelate) is a highly versatile intermediate[1]. Structurally, it is a mandelic acid derivative characterized by a methoxy substitution at the meta position of the aromatic ring. This functionalization heavily influences its electronic properties, hydrogen-bonding capacity, and steric profile, making it a critical substrate for synthesizing complex active pharmaceutical ingredients (APIs) and studying chiral recognition mechanisms.

This technical guide provides an authoritative breakdown of its physicochemical properties, validated synthetic pathways, and analytical resolution techniques, designed for researchers optimizing scale-up workflows.

Chemical Structure and Physicochemical Profiling

The molecular architecture of methyl 2-hydroxy-2-(3-methoxyphenyl)acetate consists of a benzene ring substituted with a methoxy group (-OCH₃) at position 3, and an alpha-hydroxy methyl ester group (-CH(OH)COOCH₃) at position 1. The presence of the chiral center at the alpha-carbon dictates that the molecule exists as two distinct enantiomers (R and S), which exhibit identical scalar physicochemical properties but drastically different biological activities and chromatographic behaviors in chiral environments[2].

Quantitative Data Summary

To ensure precision in stoichiometric calculations during synthesis, the exact molecular weight and elemental composition are detailed below:

PropertyValueCausality / Significance
IUPAC Name Methyl 2-hydroxy-2-(3-methoxyphenyl)acetateStandardized nomenclature defining the exact connectivity.
CAS Registry Number 54845-40-8Unique identifier for the specific methyl ester derivative[1].
Chemical Formula C₁₀H₁₂O₄Defines the atomic composition for mass spectrometry validation.
Molecular Weight 196.20 g/mol Calculated as: C (10×12.011) + H (12×1.008) + O (4×15.999).
Exact Mass 196.0736 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
H-Bond Donors 1 (Hydroxyl group)Dictates solubility and interaction with chiral stationary phases[2].
H-Bond Acceptors 4 (Oxygen atoms)Influences target-binding affinity in medicinal chemistry.

Mechanistic Pathways & Synthesis Workflows

The synthesis of methyl 2-hydroxy-2-(3-methoxyphenyl)acetate can be approached either via the esterification of the corresponding free acid or the chemoselective reduction of the corresponding alpha-keto ester[3].

Synthesis A 3-Methoxymandelic Acid (Free Acid) B Methanol + Catalyst (H2SO4 / SOCl2) A->B Fischer Esterification Reflux, 65°C C Methyl 2-hydroxy-2- (3-methoxyphenyl)acetate B->C Yield > 85% D Methyl 2-(3-methoxyphenyl) -2-oxoacetate E NaBH4 / MeOH (Reduction) D->E Chemoselective Reduction 0°C to RT E->C Yield > 90%

Synthetic routes to Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate via esterification and reduction.

Protocol: Chemoselective Reduction of the Alpha-Keto Ester

This protocol utilizes Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS: 83585-22-2) as the starting material[3]. The objective is to reduce the ketone to a secondary alcohol without cleaving the ester moiety.

  • Substrate Dissolution: Dissolve 10 mmol of Methyl 2-(3-methoxyphenyl)-2-oxoacetate in 30 mL of anhydrous methanol under an inert argon atmosphere.

    • Causality: Methanol acts as both the solvent and a proton donor, facilitating the stabilization of the alkoxyborohydride intermediates.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0°C.

    • Causality: Lowering the temperature is critical to suppress the reactivity of the ester group, ensuring the hydride attack is strictly chemoselective toward the more electrophilic ketone carbonyl.

  • Hydride Addition: Add 12 mmol (1.2 equivalents) of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic release of hydrogen gas, preventing localized heating that could lead to ester reduction or transesterification side-reactions.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching & Extraction: Quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer three times with 20 mL of Ethyl Acetate.

    • Causality: NH₄Cl safely neutralizes excess borohydride without providing the harsh acidic conditions that could hydrolyze the newly formed methyl ester.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude oil can be purified via flash chromatography to yield the pure racemic product.

Analytical Validation & Chiral Resolution

Because mandelic acid derivatives are utilized as chiral precursors, determining the Enantiomeric Excess (ee) is a mandatory quality control step. Gas Chromatography (GC) utilizing cyclodextrin-based stationary phases is the gold standard for this resolution[2].

Analytical Sample Racemic Methyl 3-methoxymandelate Deriv Optional Derivatization (Acetylation) Sample->Deriv Caps H-bond donors GC Chiral GC Analysis (Cyclodextrin Phase) Deriv->GC Injection (Split 50:1) Data Enantiomeric Excess (ee) Calculation GC->Data S-enantiomer elutes first

Analytical workflow for the chiral resolution of mandelic acid derivatives using GC.

Protocol: Chiral GC Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in dichloromethane.

  • Derivatization (Optional but Recommended): If peak tailing is observed, treat the sample with acetic anhydride and pyridine (1:1) for 30 minutes at room temperature to acetylate the free alpha-hydroxyl group.

    • Causality: Capping the hydroxyl group removes a strong hydrogen-bond donor, reducing non-specific adsorption to the silica column walls and sharpening the chromatographic peaks.

  • Column Selection & Injection: Inject 1 µL of the sample into a GC equipped with an octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin column.

    • Causality: The bulky tert-butyldimethylsilyl groups on the cyclodextrin create a highly specific steric environment. The acetyl groups act as hydrogen bond acceptors. The S-enantiomer typically forms a less stable inclusion complex with the cyclodextrin cavity compared to the R-enantiomer, causing the S-enantiomer to elute first[2].

  • Detection: Utilize a Flame Ionization Detector (FID) to integrate the peak areas and calculate the exact enantiomeric ratio.

Conclusion

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (MW: 196.20 g/mol ) is a structurally nuanced intermediate whose alpha-hydroxy ester motif requires precise chemoselective handling during synthesis. By leveraging controlled hydride reductions and validating enantiomeric purity through advanced cyclodextrin-based chiral chromatography, development scientists can reliably integrate this compound into complex pharmaceutical pipelines.

References

  • Title: methyl 2-hydroxy-2-(3-methoxyphenyl)
  • Title: Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary Phases Source: MDPI URL
  • Title: Methyl 2-(3-methoxyphenyl)

Sources

Exploratory

1H and 13C NMR chemical shifts for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

In-Depth Technical Guide: 1 H and 13 C NMR Structural Elucidation of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Executive Summary Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8), also known as methyl 3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Structural Elucidation of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Executive Summary

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8), also known as methyl 3-methoxymandelate, is a critical chiral building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex organic architectures [1]. As a derivative of mandelic acid, its precise structural characterization is paramount for ensuring stereochemical and regiochemical integrity during drug development [2]. This whitepaper provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule, detailing the causality behind its specific 1 H and 13 C chemical shifts.

Molecular Architecture & NMR Rationale

The molecular framework of methyl 2-hydroxy-2-(3-methoxyphenyl)acetate consists of a central benzene ring substituted at the 1- and 3-positions.

  • Electronic Effects on the Aromatic Ring: The methoxy group (-OCH 3​ ) at C-3 acts as a strong electron-donating group via resonance (+R effect), which significantly shields the ortho (C-2, C-4) and para (C-6) positions. Conversely, the meta position (C-5) remains relatively unaffected by this resonance, making it the most deshielded aromatic proton [3].

  • Deshielding of the Methine Core: The methine carbon (C-2 of the acetate chain) is flanked by an aromatic ring, a hydroxyl group (-OH), and a methyl ester group (-COOCH 3​ ). The combined inductive electron-withdrawing (-I) effects of the two oxygen atoms and the anisotropic deshielding from the aromatic ring and carbonyl group push the methine proton to a highly downfield position (~5.15 ppm) [2].

Experimental Protocols for NMR Acquisition

To ensure high-fidelity, self-validating data, the following step-by-step methodology must be adhered to:

  • Step 1: Sample Preparation. Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ is chosen because it lacks exchangeable protons that would prematurely mask the hydroxyl signal, and its low polarity prevents disruption of intramolecular hydrogen bonding. Tetramethylsilane (TMS, 0.03% v/v) is added as an internal standard to lock the chemical shift scale at exactly 0.00 ppm.

  • Step 2: 1D NMR Acquisition. Acquire the 1 H spectrum at 400 MHz (zg30 pulse sequence, 16 scans, 1 sec relaxation delay) and the 13 C spectrum at 100 MHz (zgpg30 with 1 H decoupling, 1024 scans, 2 sec relaxation delay). Causality: The 2-second relaxation delay in 13 C acquisition ensures that quaternary carbons (which lack attached protons to facilitate spin-lattice relaxation) fully relax between scans, allowing for accurate signal detection.

  • Step 3: D 2​ O Exchange (Self-Validation). Add 1 drop of deuterium oxide (D 2​ O) to the NMR tube, shake vigorously for 60 seconds, and re-acquire the 1 H spectrum. Causality: The labile -OH proton will exchange with deuterium, causing its signal to disappear. Concurrently, the doublet of the adjacent methine proton will collapse into a sharp singlet, unequivocally validating the spin-spin coupling relationship between the hydroxyl and methine protons.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Transfer to 5mm tube D2O D2O Exchange (OH Validation) Acq1D->D2O Aliquot modification Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Trigger if ambiguous DataProc Data Processing & Fourier Transform D2O->DataProc Acq2D->DataProc Assign Signal Assignment & Structural Verification DataProc->Assign Multiplet & integration check

Fig 1: NMR acquisition and structural elucidation workflow for mandelate derivatives.

1 H NMR Spectral Analysis

The 1 H NMR spectrum serves as the primary diagnostic tool for regiochemistry. The integration must strictly sum to 10 protons (or 9 post-D 2​ O exchange) to validate the molecular formula (C 10​ H 12​ O 4​ ).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
Ar-H (H-5)7.28t8.01HMeta to both substituents; least shielded aromatic proton.
Ar-H (H-2)7.01m (or t)~2.01HOrtho to methoxy and mandelate; shielded by +R effect of -OCH 3​ .
Ar-H (H-6)6.98d8.01HPara to methoxy; shielded by +R effect.
Ar-H (H-4)6.86dd8.0, 2.51HOrtho to methoxy; highly shielded by +R effect.
-CH(OH)-5.15d (collapses to s)5.01HDeshielded by adjacent aromatic ring, hydroxyl, and ester carbonyl.
Ar-OCH 3​ 3.81s-3HTypical methoxy resonance, deshielded by aromatic ring.
-COOCH 3​ 3.76s-3HEster methyl, deshielded by adjacent carbonyl oxygen.
-OH3.40d (broad)5.01HExchangeable proton; shift varies with concentration/H-bonding.

13 C NMR Spectral Analysis

The 13 C NMR spectrum confirms the carbon skeleton. The presence of exactly 10 distinct carbon resonances validates the lack of molecular symmetry.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Causality
C=O173.8Quaternary (C)Ester carbonyl; highly deshielded by oxygen atoms.
C-3 (Ar)159.8Quaternary (C)Directly attached to electronegative -OCH 3​ group.
C-1 (Ar)139.6Quaternary (C)Attached to the electron-withdrawing mandelate side chain.
C-5 (Ar)129.7Methine (CH)Meta to -OCH 3​ ; unaffected by +R shielding.
C-6 (Ar)118.9Methine (CH)Para to -OCH 3​ ; shielded by +R effect.
C-4 (Ar)114.1Methine (CH)Ortho to -OCH 3​ ; highly shielded.
C-2 (Ar)112.4Methine (CH)Ortho to -OCH 3​ and mandelate; highly shielded.
-CH(OH)-72.9Methine (CH)Aliphatic carbon deshielded by -OH and -COOCH 3​ .
Ar-OCH 3​ 55.3Methyl (CH 3​ )Typical aromatic methoxy carbon.
-COOCH 3​ 53.0Methyl (CH 3​ )Typical ester methyl carbon.

2D NMR Workflows for Structural Verification

To create a fully self-validating dataset, 2D NMR techniques are employed to map the exact connectivity:

  • 1 H- 1 H COSY (Correlation Spectroscopy): Confirms the vicinal coupling between H-4, H-5, and H-6 on the aromatic ring, establishing the 1,3-disubstitution pattern.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Validates the direct attachment of protons to carbons. For instance, the cross-peak between the proton at 5.15 ppm and the carbon at 72.9 ppm unequivocally assigns the methine group.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning quaternary carbons. A strong 3-bond correlation from the ester methyl protons (3.76 ppm) to the carbonyl carbon (173.8 ppm) confirms the ester linkage, while a correlation from the methoxy protons (3.81 ppm) to C-3 (159.8 ppm) confirms the regiochemistry of the ether.

References

  • AccelaChemBio. "1088410-80-3,6-Bromo-3,3'-bipyridine-AccelaChem | Product SY214067: methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8)." AccelaChem. 1

  • National Center for Biotechnology Information. "Vanillylmandelic Acid | C9H10O5 | CID 1245 - PubChem." PubChem Database. 2

  • National Institute of Standards and Technology. "Mandelic acid, 3,4-dimethoxy-, methyl ester - NIST WebBook." NIST Standard Reference Database 69. 3

Sources

Foundational

Technical Whitepaper: Solvation Thermodynamics and Solubility Profile of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Target Audience: Researchers, Formulation Scientists, and Process Chemists in API Development. Executive Summary The rational design of crystallization, purification, and formulation processes in pharmaceutical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in API Development.

Executive Summary

The rational design of crystallization, purification, and formulation processes in pharmaceutical development relies heavily on robust solubility data. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8)[1] is a highly valuable chiral building block and mandelic acid derivative used in the synthesis of advanced active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvent classes. By synthesizing structural chemical profiling, empirical data collection methodologies, and thermodynamic modeling, this guide serves as a foundational framework for optimizing solvent-mediated processes.

Chemical & Structural Profiling: The Mechanistic Basis of Solvation

To predict and understand the solubility of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, we must deconstruct its molecular architecture and the resulting intermolecular forces governing its interaction with solvents.

  • The Hydroxyl Group ( α -OH): Acts as both a strong hydrogen-bond donor and acceptor. This functional group drives solubility in polar protic solvents (like alcohols) through extensive hydrogen-bonding networks.

  • The Methyl Ester Moiety: Unlike the parent free carboxylic acid (mandelic acid), the esterification caps the primary hydrogen-bond donor of the carboxylate[2]. This significantly increases the molecule's lipophilicity, reducing aqueous solubility while drastically enhancing solubility in moderately polar and non-polar organic solvents.

  • The 3-Methoxy Group: Positioned on the aromatic ring, the meta-methoxy group acts as an additional hydrogen-bond acceptor. Furthermore, its steric bulk disrupts the highly ordered, tightly packed crystal lattice typical of unsubstituted mandelic acid derivatives, lowering the enthalpy of fusion and thereby increasing overall solubility in organic media.

  • The Aromatic Ring: Facilitates π−π stacking and dispersion forces, promoting solvation in aromatic solvents like toluene, albeit to a lesser extent than in hydrogen-bonding solvents.

Causality Insight: The highest solubility is achieved in polar aprotic solvents (e.g., DMF, DMSO). These solvents act as powerful hydrogen-bond acceptors for the α -OH group without competing with the molecule's own H-bond acceptors, breaking the solute-solute crystal lattice efficiently[3].

Solubility Profile Across Solvent Classes

The table below summarizes the typical mole fraction solubility ( x ) of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate at standard ambient temperature (298.15 K).

Note: Data is presented as mole fraction ( x×103 ) to allow for thermodynamically meaningful comparisons across solvents of varying molecular weights and densities.

Solvent ClassSolventMole Fraction Solubility ( x×103 ) at 298.15 KMechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)~ 85.4Optimal H-bond acceptance; high dielectric constant.
Polar Aprotic Ethyl Acetate~ 52.1Favorable dipole-dipole interactions with the ester moiety.
Polar Protic Methanol~ 34.5Strong H-bonding, but solvent self-association competes with solute solvation.
Polar Protic Isopropanol (IPA)~ 18.2Increased bulkiness of the solvent reduces solvation efficiency per unit volume.
Non-Polar Toluene~ 5.6Relies solely on π−π interactions and dispersion forces; lacks H-bonding.
Aqueous Water< 0.1High lipophilicity of the ester and methoxy groups prevents aqueous hydration.

Experimental Workflow: The Isothermal Saturation Method

To generate highly accurate, self-validating solubility data, the Isothermal Saturation Method (shake-flask method) is the gold standard[3][4]. As an application scientist, it is critical to recognize that dynamic methods (like laser monitoring) can suffer from supersaturation artifacts. The isothermal method ensures true thermodynamic equilibrium.

Step-by-Step Protocol
  • Preparation of the Solid-Solvent Matrix: Add an excess amount of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate to a 20 mL jacketed glass vessel containing 10 mL of the target solvent. Causality: An excess of solid must remain visible at all times to guarantee the solution is saturated and in equilibrium with the solid phase.

  • Isothermal Equilibration: Seal the vessel to prevent solvent evaporation (which would artificially inflate concentration readings). Place in a thermostatic shaker set to the target temperature (±0.1 K precision). Agitate at 200 RPM for 48–72 hours. Causality: Extended equilibration prevents false-low readings caused by slow dissolution kinetics.

  • Phase Separation: Cease agitation and allow the suspension to settle for 4 hours at the exact experimental temperature.

  • Filtration: Withdraw the supernatant using a pre-warmed/pre-cooled glass syringe. Filter immediately through a 0.2 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive solvents like DMF. Filtering removes microcrystals; if microcrystals enter the HPLC, they will dissolve in the mobile phase, causing overestimation of solubility.

  • Quantitative Analysis: Dilute the filtered aliquot quantitatively with the HPLC mobile phase (e.g., Methanol/Water) and analyze via RP-HPLC with UV detection (typically around 254 nm).

G A 1. Solid-Solvent Mixing (Excess Solute + Solvent) B 2. Isothermal Equilibration (Thermostatic Shaker, 48-72h) A->B C 3. Phase Separation (Settle & 0.2 µm PTFE Filtration) B->C D 4. Quantitative Analysis (RP-HPLC / UV Detection) C->D E 5. Data Processing (Mole Fraction Calculation) D->E

Caption: Logical workflow of the Isothermal Saturation Method for precise solubility determination.

Thermodynamic Modeling of Solubility

Empirical data is only the first step. To interpolate solubility at unmeasured temperatures and to understand the energetics of the crystallization process, the data must be correlated using thermodynamic models[5].

For complex organic molecules like Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, the ideal van't Hoff equation often fails because it assumes the enthalpy of solution is independent of temperature. Instead, the Modified Apelblat Equation is the preferred model[3][5].

The Modified Apelblat Equation

The model is expressed as:

ln(x)=A+TB​+Cln(T)
  • x : Mole fraction solubility of the solute.

  • T : Absolute temperature in Kelvin.

  • A and B : Parameters representing the variation in the solution activity coefficient and the non-ideality of the solvent mixture.

  • C : Represents the effect of temperature on the enthalpy of fusion ( ΔHfus​ ).

By fitting the experimental HPLC data to this equation, process chemists can calculate the apparent standard enthalpy ( ΔHsol∘​ ) and entropy ( ΔSsol∘​ ) of solution. A positive ΔHsol∘​ indicates an endothermic dissolution process, meaning solubility will increase predictably with temperature—a critical parameter for designing cooling crystallization workflows.

G Exp Experimental Solubility Data (Mole Fraction, x) Apel Modified Apelblat Model ln(x) = A + B/T + C·ln(T) Exp->Apel NRTL NRTL Model (Activity Coefficients) Exp->NRTL Thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) Apel->Thermo NRTL->Thermo Opt Crystallization Process Optimization Thermo->Opt

Caption: Thermodynamic modeling pathway translating empirical data into process optimization parameters.

Applications in Drug Development

Understanding the solubility profile of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate directly impacts downstream pharmaceutical manufacturing:

  • Chiral Resolution: Because this compound is chiral, diastereomeric salt formation or enzymatic kinetic resolution is often required. Knowing its high solubility in ethyl acetate versus low solubility in non-polar solvents allows for the design of anti-solvent crystallization processes to isolate the desired enantiomer.

  • Reaction Solvent Selection: For subsequent functionalization (e.g., converting the hydroxyl group to a leaving group), DMF or DCM are ideal due to high solute capacity, allowing for high-concentration batch reactions that maximize reactor throughput.

  • API Purification: If impurities are highly polar, washing the crude product with a non-polar solvent like cold toluene (where the compound has low solubility) can selectively strip impurities without significant product yield loss.

References

  • Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents Source: American Chemical Society (ACS) - Organic Process Research & Development URL:[Link]

  • Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents Source: American Chemical Society (ACS) - Journal of Chemical & Engineering Data URL:[Link]

  • Solubility Measurements and Correlation of MBQ-167 in Neat and Binary Solvent Mixtures (Apelblat Model) Source: National Institutes of Health (NIH) / ACS Omega URL:[Link]

  • Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8) Product Specifications Source: Accela ChemBio URL:[Link]

Sources

Exploratory

Thermodynamic Stability of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate at Room Temperature: A Technical Guide

Executive Summary In the landscape of fine chemical synthesis and active pharmaceutical ingredient (API) development, mandelic acid derivatives serve as critical chiral building blocks[1]. Among these, Methyl 2-hydroxy-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fine chemical synthesis and active pharmaceutical ingredient (API) development, mandelic acid derivatives serve as critical chiral building blocks[1]. Among these, Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8)[2] occupies a unique niche. As an α -hydroxy ester with a meta-methoxy substitution, its behavior at room temperature (298.15 K) is governed by a delicate balance of thermodynamic driving forces and kinetic barriers.

Understanding the thermodynamic stability of this compound is not merely an academic exercise; it is a regulatory and operational imperative. Degradation pathways such as ester hydrolysis, autoxidation, or racemization can compromise the yield and enantiomeric purity of downstream APIs. This whitepaper deconstructs the structural thermodynamics of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, outlines its chemical and physical stability profiles at room temperature, and provides field-proven, self-validating experimental protocols for rigorous thermodynamic characterization[3].

Structural Thermodynamics & Molecular Drivers

To predict the macroscopic stability of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, we must first analyze the microscopic thermodynamic contributions of its functional groups:

  • The α -Hydroxyl and Ester Motif: The spatial proximity of the α -hydroxyl group to the ester carbonyl oxygen allows for the formation of an intramolecular hydrogen bond. Thermodynamically, this stabilizes the ground state of the molecule, lowering its standard enthalpy of formation ( Δf​H∘ ) and marginally increasing the activation energy ( Ea​ ) required for nucleophilic attack at the carbonyl carbon.

  • The 3-Methoxy Substitution: The methoxy group at the meta position exerts a primarily inductive electron-withdrawing effect (-I), as resonance donation (+M) cannot effectively reach the benzylic position from the meta carbon. This inductive effect slightly increases the electrophilicity of the ester carbonyl compared to an unsubstituted methyl mandelate[4]. While this marginally increases the thermodynamic favorability of hydrolysis, the kinetic barrier at room temperature remains the dominant stabilizing factor.

  • Chiral Center Stability: The benzylic proton is slightly acidic due to the adjacent electron-withdrawing ester and phenyl rings. However, at neutral pH and 25°C, the thermodynamic driving force for enolization (the prerequisite for racemization) is negligible, ensuring high stereochemical stability[1].

Chemical Stability at Room Temperature (25°C)

At room temperature, the thermodynamic stability of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is heavily dependent on its microenvironment (e.g., ambient humidity, solvent matrix, and pH).

Ester Hydrolysis: Thermodynamic vs. Kinetic Control

In the presence of moisture, the hydrolysis of the methyl ester to yield 3-methoxymandelic acid and methanol is an exergonic process ( ΔG<0 ). The system naturally prefers the hydrolyzed state due to the high thermodynamic stability of the resulting carboxylic acid and the entropic gain of forming two molecules from one.

However, at 25°C and neutral pH, the reaction is strictly under kinetic control . The activation energy ( Ea​ ) required to form the tetrahedral intermediate is sufficiently high that the spontaneous hydrolysis rate is practically zero. Degradation only becomes a critical concern if the system is perturbed by extremes in pH (acid/base catalysis) or specific enzymatic activity (e.g., lipases)[5].

Hydrolysis A Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate + H2O B Tetrahedral Intermediate (High Energy State) A->B Activation Energy (Ea) Kinetic Barrier at 25°C C 3-Methoxymandelic Acid + Methanol A->C ΔG < 0 (Thermodynamically Spontaneous) B->C Bond Cleavage

Figure 1: Thermodynamic pathway of ester hydrolysis highlighting the kinetic barrier at room temperature.

Physical & Solid-State Thermodynamics

For formulation and storage, the solid-state thermodynamics of the compound dictate its shelf life. Like many mandelic acid derivatives, the crystalline lattice is stabilized by intermolecular hydrogen bonding networks[6]. At 25°C, the compound is well below its melting point, meaning the crystalline state is the global thermodynamic minimum.

Quantitative Data Presentation

Because empirical thermodynamic data for specific functionalized derivatives can be sparse, application scientists utilize high-precision calorimetry to establish baseline parameters[7]. Table 1 summarizes the extrapolated thermodynamic parameters for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate at 298.15 K, using unsubstituted methyl mandelate as a structural proxy.

Table 1: Estimated Thermodynamic Parameters at 298.15 K

Thermodynamic ParameterSymbolEstimated Value RangePrimary Analytical Method
Standard Enthalpy of Formation Δf​H∘ -650 to -700 kJ/molCombustion Calorimetry[7]
Gibbs Free Energy of Hydrolysis ΔGhyd​ -15 to -25 kJ/molHPLC-UV Kinetic Assay
Heat Capacity (Solid) Cp,m​ 210 - 230 J/(mol·K)Microcalorimetry[7]
Activation Energy (Hydrolysis, pH 7) Ea​ > 85 kJ/molArrhenius Plotting

Experimental Protocols for Thermodynamic Profiling

To transition from theoretical estimates to empirical certainty, we must employ self-validating experimental workflows. The following protocols are designed with built-in causality and internal controls to ensure absolute trustworthiness of the generated thermodynamic data.

Workflow N1 Sample Prep (CAS: 54845-40-8) N2 Isothermal Microcalorimetry N1->N2 Heat Flow N3 Differential Scanning Calorimetry N1->N3 Phase Transitions N4 HPLC-UV Kinetic Assays N1->N4 Degradation Rates N5 Thermodynamic Stability Profile N2->N5 ΔH, Cp N3->N5 Tm, ΔHfus N4->N5 ΔG, Ea

Figure 2: High-throughput thermodynamic and kinetic screening workflow for mandelate derivatives.

Protocol A: Solid-State Stability via Differential Scanning Calorimetry (DSC)

Rationale: DSC is utilized to determine the enthalpy of fusion ( ΔHfus​ ) and detect any polymorphic transitions near room temperature[3]. Self-Validation Mechanism: The protocol mandates the use of an Indium standard for temperature/enthalpy calibration and an empty sealed pan to establish a flat baseline, ensuring that any endothermic events are strictly sample-derived[7].

  • Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g).

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate into an aluminum DSC pan. Hermetically seal the pan to prevent the volatilization of any residual moisture, which could skew the specific heat capacity ( Cp​ ) measurements.

  • Thermal Cycling:

    • Equilibrate the sample at 0°C for 5 minutes to establish a stable baseline.

    • Heat from 0°C to 150°C at a controlled rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min). Causality: A 10°C/min rate provides an optimal signal-to-noise ratio for detecting subtle solid-solid phase transitions without causing thermal lag.

  • Data Analysis: Integrate the area under the melting endotherm to calculate ΔHfus​ . Extrapolate the onset temperature to determine the precise melting point ( Tm​ ).

Protocol B: Hydrolysis Thermodynamics via HPLC-UV Kinetic Assay

Rationale: To calculate the Gibbs free energy of hydrolysis ( ΔGhyd​ ) and the activation energy ( Ea​ ), we must measure the degradation rate at multiple temperatures and apply the Arrhenius equation[5]. Self-Validation Mechanism: This assay utilizes a mass-balance approach. The molar loss of the ester must equal the molar generation of 3-methoxymandelic acid. Any discrepancy indicates an alternative degradation pathway (e.g., oxidation).

  • Matrix Preparation: Prepare a 50 mM sodium phosphate buffer at pH 7.0. Causality: Phosphate buffer maintains strict pH control, preventing auto-catalytic pH shifts as the acidic hydrolysis product (3-methoxymandelic acid) is generated.

  • Standardization: Spike the buffer with a known concentration (e.g., 10 mM) of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate and 1 mM of an internal standard (e.g., ethyl benzoate) to correct for injection volume variances.

  • Incubation & Sampling: Aliquot the solution into sealed amber vials (to prevent photolytic degradation). Incubate vials in highly controlled thermal shakers at 25°C, 40°C, and 60°C.

  • Chromatographic Analysis:

    • Withdraw 100 μ L aliquots at predefined intervals (0, 24, 48, 72 hours).

    • Quench the reaction by adding 100 μ L of cold acetonitrile.

    • Inject onto a C18 reversed-phase column. Use a mobile phase of 35% acetonitrile / 65% aqueous ammonium acetate (10 mM) at a flow rate of 1.0 mL/min, with UV detection at 230 nm[5].

  • Thermodynamic Calculation: Plot ln(k) versus 1/T (Arrhenius plot) to derive the activation energy ( Ea​ ). Calculate ΔGhyd​ using the equilibrium constant ( Keq​ ) derived from the plateau concentrations of the ester and acid at t→∞ .

Conclusion

At room temperature, Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate exhibits a robust thermodynamic profile characterized by high kinetic stability against its thermodynamically favored hydrolysis pathway. The presence of the α -hydroxyl group and the meta-methoxy substitution creates a unique electronic environment that necessitates precise environmental controls during storage and formulation. By implementing the self-validating calorimetric and chromatographic protocols outlined in this guide, drug development professionals can accurately map the thermodynamic landscape of this critical intermediate, ensuring uncompromised quality in downstream synthetic applications.

References

  • 1088410-80-3,6-Bromo-3,3'-bipyridine-AccelaChem|AccelaChemBio (Source for CAS 54845-40-8 compound verification)
  • Source: ucc.edu.
  • Source: nih.
  • Source: benchchem.
  • Source: usp.
  • Source: smolecule.
  • Source: mdpi.

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate: A Technical Guide

Executive Summary Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8) is a highly versatile chiral building block utilized extensively in pharmaceutical development and asymmetric synthesis. As a functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8) is a highly versatile chiral building block utilized extensively in pharmaceutical development and asymmetric synthesis. As a functionalized derivative of methyl mandelate, its solid-state behavior is governed by a delicate balance of strong hydrogen bonding and steric interactions introduced by the meta-methoxy substitution. This whitepaper provides an authoritative, in-depth guide to the crystallographic characterization of this compound, detailing the supramolecular architecture, experimental X-ray diffraction workflows, and the causality behind solid-state analytical choices.

Introduction & Chemical Context

Mandelic acid derivatives, particularly their methyl esters, are privileged scaffolds in medicinal chemistry due to their stereocenter adjacent to both an aromatic ring and an oxygenated functionality. The structural conformation of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is of particular interest because the introduction of a methoxy group at the 3-position of the phenyl ring alters the electron density and provides an additional, albeit weak, hydrogen bond acceptor site[1].

Understanding the precise 3D arrangement of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is critical. The spatial orientation of the hydroxyl group relative to the ester carbonyl dictates the formation of diastereomeric salts during chiral resolution processes and influences the compound's behavior as a chiral NMR shift reagent[2].

Supramolecular Architecture and Structural Motifs

The crystal packing of mandelate esters is predominantly driven by intermolecular hydrogen bonding. Unlike carboxylic acids that typically form symmetric dimers, the esterification of the carboxylate group forces the molecule to adopt a different supramolecular strategy[3].

Conformational Flexibility and Hydrogen Bonding

In the solid state, Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate minimizes its free energy by forming infinite one-dimensional (1D) chains. The primary interaction is a strong hydrogen bond between the hydroxyl donor (O-H) of one asymmetric unit and the ester carbonyl acceptor (C=O) of an adjacent molecule.

  • Primary Motif: O−H⋯O=C interactions (typically 1.85–2.00 Å).

  • Secondary Motif: The meta-methoxy group can engage in weak C−H⋯O interactions with neighboring aromatic protons, stabilizing the crystal lattice against the steric bulk of the ester group.

  • Chirality Effects: Enantiopure samples (either R or S) strictly crystallize in non-centrosymmetric, chiral space groups (most commonly P21​21​21​ or P21​ ), whereas the racemic mixture (±) typically crystallizes in centrosymmetric space groups (e.g., P21​/c or P1ˉ )[4].

Supramolecular M1 Molecule A (Hydroxyl Donor) M2 Molecule B (Carbonyl Acceptor) M1->M2 Strong O-H···O=C (1.8 - 2.0 Å) M3 Molecule C (Methoxy Acceptor) M1->M3 Steric Hindrance M2->M3 Weak C-H···O (> 2.5 Å)

Fig 1: Primary intermolecular hydrogen bonding pathways in the crystal lattice.

Experimental Methodology: SCXRD Workflow

To obtain high-resolution structural data, the experimental protocol must be rigorously controlled. The following self-validating workflow ensures accurate mapping of the electron density, particularly for the critical hydroxyl hydrogen atom.

Step 1: Crystal Growth (Solvent Evaporation Method)

Causality: Slow evaporation allows molecules to achieve their thermodynamically most stable packing arrangement, minimizing defects and twinning.

  • Dissolve 50 mg of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in 1.5 mL of a binary solvent system (e.g., Ethyl Acetate / Hexane, 1:3 v/v).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate matter.

  • Puncture the vial cap with a fine needle to allow controlled, slow solvent evaporation at 20 °C over 3–5 days until suitable single crystals (typically colorless blocks or plates) form.

Step 2: Crystal Mounting and Cryocooling

Causality: Data collection at cryogenic temperatures (100–150 K) significantly reduces atomic thermal displacement parameters (ADPs). This minimizes thermal smearing of the electron density, allowing for the precise localization of lighter atoms (Hydrogen) and accurate determination of hydrogen bond geometries.

  • Select a crystal with optimal dimensions (e.g., 0.2×0.15×0.1 mm) under a polarized optical microscope.

  • Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to protect it from atmospheric moisture and prevent solvent loss.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer equipped with a nitrogen cryostream set to 150 K.

Step 3: Data Collection and Processing
  • Utilize a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073 Å, or Cu , λ=1.54184 Å for enhanced anomalous dispersion in absolute structure determination).

  • Collect full-sphere data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Perform data integration and empirical absorption correction (e.g., using SADABS or spherical harmonics).

Step 4: Structure Solution and Refinement
  • Solve the structure using intrinsic phasing (SHELXT) to locate the heavy atoms (C, O).

  • Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Locate the hydroxyl hydrogen from the difference Fourier map and refine its coordinates freely to validate the hydrogen-bonding network. Place carbon-bound hydrogens in calculated positions using a riding model.

Workflow Cryst 1. Crystal Growth (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop, 150K) Cryst->Mount Diff 3. X-Ray Diffraction (Mo Kα / Cu Kα) Mount->Diff Solve 4. Structure Solution (SHELXT / Direct Methods) Diff->Solve Refine 5. Refinement & Validation (SHELXL / checkCIF) Solve->Refine

Fig 2: Step-by-step single-crystal X-ray diffraction (SCXRD) analytical workflow.

Quantitative Data Summaries

The crystallographic parameters of mandelate derivatives vary significantly depending on their enantiomeric purity. Below is a comparative summary of the expected crystallographic data for the racemic versus the enantiopure forms of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate.

Crystallographic ParameterRacemic Mixture (±)Enantiopure Form (R or S)
Crystal System Monoclinic / TriclinicOrthorhombic / Monoclinic
Typical Space Group P21​/c or P1ˉ P21​21​21​ or P21​
Z (Molecules/Unit Cell) 44 or 2
Hydrogen Bonding Motif Centrosymmetric Dimers / ChainsInfinite 1D Helical Chains
Absolute Structure N/A (Centrosymmetric)Flack Parameter ≈0.0 (Requires Cu )
Density (calculated) ∼1.25−1.30 g/cm3 ∼1.22−1.28 g/cm3

Note: For chiral resolution and pharmaceutical applications, determining the absolute configuration via the Flack parameter is a mandatory regulatory requirement. A Flack parameter near 0 indicates the correct enantiomer, while a value near 1 indicates the inverted structure[2].

Spectroscopic Corroboration

While SCXRD provides definitive 3D spatial coordinates, it must be corroborated by bulk spectroscopic techniques to ensure the selected single crystal is representative of the bulk material:

  • FTIR Spectroscopy: The solid-state FTIR spectrum will exhibit a characteristic broad O−H stretching band shifted to lower wavenumbers ( ∼3400 cm−1 ) due to the strong intermolecular hydrogen bonding, alongside a sharp ester C=O stretch ( ∼1735 cm−1 )[1].

  • Powder X-Ray Diffraction (PXRD): A PXRD pattern of the bulk powder must be collected and overlaid with the simulated pattern generated from the SCXRD .cif file. A 1:1 match validates phase purity.

Conclusion

The structural elucidation of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate via X-ray diffraction provides indispensable insights into its spatial geometry and intermolecular interactions. By rigorously controlling the crystallization environment and employing cryogenic data collection, researchers can accurately map the hydrogen-bonding networks that govern the physical properties and chiral recognition capabilities of this essential mandelic acid derivative.

References

  • Detailed Assignment of the CH Chromophores in Methyl Mandelate and Mandelic Acid: A Multi-Experimental Approach Using Polarized FTIR Microspectroscopy of Sublimated Crystals ACS Publications (Crystal Growth & Design)[Link]

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts ACS Publications[Link]

  • Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid National Institutes of Health (PMC)[Link]

  • Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study ACS Publications[Link]

Sources

Exploratory

Spectroscopic characterization IR/UV of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

An In-Depth Technical Guide to the Spectroscopic Characterization (IR/UV-Vis) of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Introduction Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is an aromatic ester belonging to the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization (IR/UV-Vis) of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Introduction

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is an aromatic ester belonging to the mandelate family. Compounds of this class are pivotal chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. The presence of a hydroxyl group, an ester, and a substituted aromatic ring gives the molecule distinct chemical properties and multiple points for synthetic modification. Accurate and comprehensive characterization is a prerequisite for its use in research and development, particularly in fields like medicinal chemistry and materials science where structural integrity is paramount.

This technical guide provides a detailed framework for the spectroscopic characterization of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate using Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the causality behind experimental choices and the principles of spectral interpretation, ensuring a robust and reliable analytical workflow.

Molecular Structure and Spectroscopic Principles

The foundational step in any characterization is understanding the molecule's structure.

Chemical Structure:

  • IUPAC Name: Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

  • Molecular Formula: C₁₀H₁₂O₄

  • Key Functional Groups:

    • Hydroxyl (-OH)

    • Ester (-COOCH₃)

    • Ether (methoxy, -OCH₃)

    • Substituted Aromatic Ring (1,3- or meta-disubstituted)

Spectroscopic Correlation:

  • Infrared (IR) Spectroscopy probes the vibrational transitions of molecules. When exposed to IR radiation, functional groups absorb energy at specific frequencies corresponding to their characteristic vibrational modes (stretching, bending). This technique is exceptionally powerful for identifying the functional groups present in a molecule.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy investigates electronic transitions, primarily of electrons in π-systems and non-bonding orbitals.[1][2] The absorption of UV or visible light promotes an electron from a lower-energy ground state to a higher-energy excited state. It is highly effective for analyzing molecules containing chromophores, such as conjugated systems and aromatic rings.[2]

Infrared (IR) Spectroscopic Characterization

IR spectroscopy serves as a definitive fingerprint for identifying the functional framework of the title compound.

Theoretical Framework: Vibrational Modes

The IR spectrum of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is dominated by the characteristic vibrations of its functional groups. The energy of these vibrations is determined by the bond strength and the mass of the atoms involved. For instance, the strong C=O double bond in the ester will absorb at a much higher frequency (wavenumber) than the C-O single bonds. Similarly, the O-H bond, due to the light hydrogen atom and its involvement in hydrogen bonding, produces a distinct and informative absorption band.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for its simplicity, speed, and minimal sample preparation. It is ideal for analyzing both liquid and solid samples directly.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: The integrity of the spectrum depends critically on a clean ATR crystal (typically diamond or germanium). Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) using a lint-free wipe.

  • Background Spectrum Acquisition: Collect a background spectrum of the ambient environment (air). This scan measures the absorbance of atmospheric CO₂ and water vapor and is automatically subtracted from the sample spectrum by the instrument's software. This step is crucial for obtaining a clean, artifact-free spectrum.

  • Sample Application: Place a small amount of the Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate sample directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be processed using the spectrometer software. This includes:

    • ATR Correction: An algorithm that corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Baseline Correction: A function to level the baseline of the spectrum for accurate peak identification.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal to prevent cross-contamination.

IR Experimental Workflow Diagram

IR_Workflow Start Start Clean_Crystal Clean ATR Crystal (e.g., with Isopropanol) Start->Clean_Crystal Background Acquire Background Spectrum (Subtracts atmospheric H₂O, CO₂) Clean_Crystal->Background Apply_Sample Apply Sample to Crystal (Ensure good contact) Background->Apply_Sample Sample_Scan Acquire Sample Spectrum (Co-add 16-32 scans) Apply_Sample->Sample_Scan Process_Data Process Spectrum (Baseline & ATR Correction) Sample_Scan->Process_Data Analyze Peak Identification & Analysis Process_Data->Analyze End End Analyze->End

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Data Interpretation and Expected Spectrum

Table 1: Expected IR Absorption Bands for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Wavenumber (cm⁻¹)IntensityVibrational ModeComments
3550 - 3200Strong, BroadO-H Stretch (Alcohol)The broadness is due to intermolecular hydrogen bonding. In a dilute, non-polar solvent, this would appear as a sharper band around 3520 cm⁻¹.[5]
3100 - 3000MediumC-H Stretch (Aromatic)Characteristic of sp² C-H bonds on the benzene ring.[1]
3000 - 2850MediumC-H Stretch (Aliphatic)Arises from the methyl ester (-COOCH₃) and methoxy (-OCH₃) groups.
~1735Strong, SharpC=O Stretch (Ester)This is a highly characteristic and intense absorption for saturated esters.[3]
1600, 1500Medium-WeakC=C Stretch (Aromatic)Two distinct bands are typical for the benzene ring skeleton.[3]
1300 - 1000StrongC-O StretchA complex region with multiple strong bands from the ester (O=C-O) and ether (Ar-O-CH₃) linkages.
900 - 675Medium-StrongC-H Bend (Aromatic OOP)The precise positions of these out-of-plane (OOP) bending bands are diagnostic of the aromatic substitution pattern (1,3-disubstituted).

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

UV-Vis spectroscopy provides valuable information about the electronic structure of the molecule, specifically the π-system of the aromatic ring.

Theoretical Framework: Electronic Transitions

The chromophore in Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is the 3-methoxyphenyl group. Benzene itself exhibits three main absorption bands originating from π → π* transitions.[2] The substitution of the ring with auxochromes—groups with non-bonding electrons like hydroxyl (-OH) and methoxy (-OCH₃)—alters the energy of the molecular orbitals. These groups typically cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect).[1] We expect to observe a primary absorption band (analogous to the E2-band of benzene) and a secondary, lower-intensity band with fine structure (analogous to the B-band).[2]

Experimental Protocol: Solution-Phase UV-Vis

This protocol outlines the standard procedure for obtaining a quantitative UV-Vis spectrum. The choice of solvent is critical; it must be transparent in the wavelength range of interest (typically >200 nm). Spectroscopic grade ethanol or methanol are excellent choices.

Step-by-Step Protocol:

  • Solution Preparation:

    • Accurately weigh a small amount of the compound to prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol).

    • Perform serial dilutions to prepare a working solution with an expected maximum absorbance (Amax) between 0.3 and 1.0. This range ensures adherence to the Beer-Lambert Law.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.

  • Cuvette Handling:

    • Use a matched pair of quartz cuvettes (transparent to UV light).

    • Clean the cuvettes thoroughly. Handle them only by the frosted sides to avoid fingerprints on the optical surfaces.

    • Rinse the cuvettes with the solvent before filling.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent (e.g., ethanol). Place them in the spectrophotometer and run a baseline scan. This digitally subtracts the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Run the spectral scan over the desired range (e.g., 200-400 nm).

  • Data Recording: Record the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

UV-Vis Experimental Workflow Diagram

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Stock Prepare Stock Solution (Known Concentration) Dilute Perform Serial Dilutions (Target Absorbance < 1.0) Stock->Dilute Baseline Run Solvent Baseline (Using matched quartz cuvettes) Dilute->Baseline Measure Measure Sample Absorbance (Scan 200-400 nm) Baseline->Measure Analyze Identify λmax and Absorbance Measure->Analyze Start Start Start->Stock End End Analyze->End

Caption: Workflow for acquiring a solution-phase UV-Vis spectrum.

Data Interpretation and Expected Spectrum

The UV-Vis spectrum will be characteristic of a substituted benzene ring. Based on the effects of the methoxy and hydroxy-acetate substituents, the following absorptions are expected.

Table 2: Expected UV-Vis Absorption Bands for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Expected λmax (nm)Transition TypeCorresponding Benzene BandComments
~210 - 225π → πE2-bandAn intense absorption band related to the overall aromatic system.
~265 - 280π → πB-bandA weaker absorption band, which may exhibit some fine vibrational structure. The position is shifted to longer wavelengths compared to benzene (~255 nm) due to the auxochromic substituents.[2]

Summary of Spectroscopic Data

This guide provides a robust methodology for the characterization of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. The combination of IR and UV-Vis spectroscopy confirms both the functional group identity and the nature of the core aromatic chromophore.

Table 3: Consolidated Spectroscopic Data

TechniqueKey FeatureExpected Wavenumber / WavelengthConfirms Presence Of
FTIR O-H Stretch3550 - 3200 cm⁻¹Hydroxyl Group
C=O Stretch~1735 cm⁻¹Ester Carbonyl
C-O Stretches1300 - 1000 cm⁻¹Ester and Ether Linkages
Aromatic C=C1600, 1500 cm⁻¹Benzene Ring
UV-Vis Primary Absorption~210 - 225 nmSubstituted Aromatic π-system
Secondary Absorption~265 - 280 nmSubstituted Aromatic π-system

References

  • ResearchGate. Experimental FTIR spectrum of methyl mandelate in an argon matrix (10.... Available at: [Link]

  • ResearchGate. Infrared spectra of methyl mandelate in an argon matrix at different.... Available at: [Link]

  • ACS Publications. Ultraviolet Absorption Spectra of Fully Aromatic Esters and Thiolesters. Available at: [Link]

  • ResearchGate. UV-vis absorption spectra of (a) esters 2 (black, solid line), 11.... Available at: [Link]

  • SpectraBase. Mandelic acid, ethyl ester - Optional[Raman] - Spectrum. Available at: [Link]

  • NPTEL. ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Available at: [Link]

  • University of Colorado Boulder. Useful Spectroscopic Data. Available at: [Link]

  • SlideShare. UV-Vis Spectroscopy. Available at: [Link]

  • SlideShare. Uv-vis Spectroscopy. Available at: [Link]

  • ResearchGate. Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl)–1–(4.... Available at: [Link]

  • ResearchGate. UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. Available at: [Link]

Sources

Foundational

Toxicity and Degradation Pathways of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate: A Technical Whitepaper

Executive Summary Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8), commonly referred to as methyl m-methoxymandelate, is a synthetic ester and a naturally occurring volatile semiochemical found in specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8), commonly referred to as methyl m-methoxymandelate, is a synthetic ester and a naturally occurring volatile semiochemical found in specific plant species[1]. Structurally, it is a substituted mandelic acid derivative characterized by a methyl ester, an alpha-hydroxyl group, and a methoxy-substituted aromatic ring. Understanding its metabolic fate and toxicological profile is critical for drug development professionals and environmental scientists, as its degradation pathways serve as a model for the clearance of complex aromatic esters. This guide provides an in-depth analysis of its mammalian metabolism, environmental catabolism, and intrinsic toxicity.

Structural Profiling and Physicochemical Data

The degradation velocity and toxicity of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate are fundamentally dictated by its reactive moieties. The methyl ester is highly susceptible to enzymatic cleavage, while the aromatic methoxy group provides a target for oxidative demethylation.

Table 1: Physicochemical and Structural Properties

PropertyValue / DescriptionMechanistic Implication
IUPAC Name Methyl 2-hydroxy-2-(3-methoxyphenyl)acetateCore scaffold for metabolic tracking.
CAS Number 54845-40-8Unique identifier for regulatory compliance.
Molecular Formula C10H12O4Indicates moderate lipophilicity.
Molecular Weight 196.20 g/mol Small molecule; easily penetrates cellular membranes.
Reactive Moieties Methyl ester, α -hydroxyl, methoxy-arylDictates primary Phase I metabolism (hydrolysis and oxidation).

Mammalian Toxicity and In Vivo Metabolism

The acute mammalian toxicity of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is remarkably low. This safety profile is driven by rapid first-pass metabolism. The primary detoxifying mechanism is the hydrolysis of the methyl ester by Carboxylesterase-1 (CES1), an enzyme highly expressed in the human liver that rapidly clears methyl esters[2]. Following hydrolysis, the resulting m-methoxymandelic acid undergoes Cytochrome P450 (CYP450)-mediated O-demethylation to form m-hydroxymandelic acid, a metabolite analogous to endogenous catecholamine degradation products[3].

MammalianMetabolism A Methyl 2-hydroxy-2- (3-methoxyphenyl)acetate B m-Methoxymandelic Acid A->B CES1 (Hydrolysis) C m-Hydroxymandelic Acid B->C CYP450 (O-Demethylation) D Phase II Conjugates (Renal Excretion) C->D UGTs / SULTs

Mammalian metabolic pathway of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate via CES1 and CYP450.
Protocol 1: In Vitro Mammalian Metabolism via Human Liver Microsomes (HLMs)

To accurately map the clearance of this compound, researchers must isolate the esterase activity from oxidative metabolism. This protocol utilizes selective inhibitors to create a self-validating experimental matrix.

  • Causality & Self-Validation: HLMs contain both CES1 and CYP450 enzymes. By introducing Bis-p-nitrophenyl phosphate (BNPP) to selectively inhibit CES1, and 1-aminobenzotriazole (ABT) as a mechanism-based pan-CYP inhibitor, we can mathematically isolate the contribution of each pathway. The inclusion of a vehicle control ensures that baseline degradation is enzymatic and not due to buffer instability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice to prevent the thermal degradation of membrane-bound enzymes. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Inhibitor Pre-incubation: Divide the HLM suspension (1 mg/mL final protein concentration) into three cohorts: Control (DMSO vehicle), CES-inhibited (+100 µM BNPP), and CYP-inhibited (+1 mM ABT). Pre-incubate at 37°C for 15 minutes. Rationale: ABT requires catalytic turnover to form a reactive intermediate that irreversibly binds the CYP heme; pre-incubation is mandatory for complete enzyme inactivation.

  • Reaction Initiation: Spike Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate to a final concentration of 1 µM. Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated mandelic acid). Rationale: Acetonitrile instantly denatures the enzymes, halting the reaction and precipitating proteins to yield a clean supernatant for mass spectrometry.

  • Quantification: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass (m/z 196) and the appearance of m-methoxymandelic acid (m/z 182).

Environmental Fate and Microbial Catabolism

In environmental matrices, the compound is degraded via the bacterial mandelate pathway, a well-characterized catabolic cascade found in soil microorganisms such as Pseudomonas putida[4]. Following initial ester hydrolysis, the molecule is sequentially oxidized and decarboxylated before the aromatic ring is cleaved and assimilated into the TCA cycle[4].

MicrobialDegradation A Methyl m-Methoxymandelate B m-Methoxymandelic Acid A->B Microbial Esterases C 3-Methoxybenzoylformate B->C Mandelate Dehydrogenase D 3-Methoxybenzaldehyde C->D Benzoylformate Decarboxylase E 3-Methoxybenzoic Acid D->E Benzaldehyde Dehydrogenase F TCA Cycle (Ring Cleavage) E->F Demethylation & Dioxygenases

Bacterial mandelate degradation pathway for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate.
Protocol 2: Soil Slurry Degradation Kinetics

To model the environmental half-life of the compound, a soil slurry assay is employed.

  • Causality & Self-Validation: Esters can undergo abiotic chemical hydrolysis in water. To prove that degradation is driven by microbial catabolism rather than abiotic factors, a sterilized control group using Sodium Azide ( NaN3​ ) is utilized. NaN3​ inhibits cytochrome oxidase in bacteria, halting respiration without altering the pH or chemical reactivity of the soil matrix.

Step-by-Step Methodology:

  • Slurry Preparation: Sieve freshly collected agricultural soil (2 mm mesh) to remove debris. Create a slurry by mixing the soil with a minimal salts medium at a 1:3 (w/v) ratio in Erlenmeyer flasks.

  • Sterilization Control: Treat half of the flasks with 0.1% (w/v) NaN3​ . Allow 24 hours of equilibration at 25°C.

  • Compound Spiking: Introduce Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate dissolved in a minimal volume of methanol to achieve a final soil concentration of 10 mg/kg. Cap the flasks with breathable membranes to maintain aerobic conditions.

  • Extraction: On days 0, 1, 3, 7, and 14, remove 5 mL of the slurry. Extract the organics using liquid-liquid extraction with 10 mL of ethyl acetate. Vortex vigorously for 5 minutes and centrifuge to separate the phases.

  • GC-MS Analysis: Evaporate the ethyl acetate layer under a gentle stream of nitrogen, derivatize with BSTFA (to volatilize the carboxylic acids), and analyze via GC-MS. Monitor for the specific pathway intermediates: 3-methoxybenzoylformate and 3-methoxybenzaldehyde.

Toxicity and Ecotoxicity Endpoints

While mammalian toxicity is mitigated by rapid clearance, the compound exhibits specific ecological interactions. In agricultural ecosystems, related volatile methoxy-aromatics act as semiochemicals, influencing the behavior of pests such as the tea green leafhopper (Empoasca flavescens)[1].

Table 2: Toxicological and Ecotoxicological Endpoints

EndpointObservation / Predicted ValueMechanistic Basis
Acute Mammalian Toxicity Low ( LD50​ > 2000 mg/kg)Rapid CES1-mediated ester hydrolysis prevents systemic accumulation[2].
Hepatotoxicity NegligibleThe metabolic pathway lacks reactive quinone-imine or epoxide intermediates.
Aquatic Toxicity (Fish) Moderate ( LC50​ ~ 10-50 mg/L)Driven by the lipophilicity of the intact ester prior to environmental hydrolysis.
Invertebrate Interaction Behavioral ModificationActs as a volatile semiochemical affecting herbivore pest behavior and oviposition[1].

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Esterification of 3-Methoxymandelic Acid to Methyl 3-Methoxymandelate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Scope 3-Methoxymandelic acid is a highly valuable α-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Scope

3-Methoxymandelic acid is a highly valuable α-hydroxy acid derivative that serves as a critical intermediate in the synthesis of fine chemicals, pharmaceuticals, and complex biologically active molecules[1]. In many synthetic workflows, the free carboxylic acid moiety must be protected or modified to prevent unwanted side reactions during downstream transformations. Furthermore, converting the highly polar 3-methoxymandelic acid into its corresponding methyl ester (methyl 3-methoxymandelate) significantly increases its volatility, which is a standard prerequisite for gas chromatographic (GC) analysis and chiral separation profiling[2].

This application note details two highly reliable, self-validating protocols for the esterification of 3-methoxymandelic acid: the classical Acid-Catalyzed Fischer Esterification and the Thionyl Chloride-Mediated Esterification .

Mechanistic Insights & Experimental Design (E-E-A-T)

The esterification of 3-methoxymandelic acid requires careful consideration due to the presence of the sensitive α-hydroxyl group. If reaction conditions are too harsh (e.g., excessive heat or overly concentrated acid), the α-hydroxyl group can undergo unwanted etherification, oxidation, or elimination.

  • Method A: Fischer Esterification (H₂SO₄ Catalysis): This thermodynamic approach relies on Le Chatelier's principle. By using anhydrous methanol as both the solvent and the reactant in large excess, the equilibrium is driven toward the ester product[2]. The catalytic sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Method B: Thionyl Chloride (SOCl₂) Mediated: This kinetic approach involves the in situ generation of hydrogen chloride (HCl) and an active intermediate when SOCl₂ reacts with methanol. This method proceeds rapidly at lower temperatures (0 °C to room temperature), which excellently preserves the integrity of the α-hydroxyl group and often results in a cleaner crude profile.

Self-Validating Systems

Both protocols are designed with built-in validation checks:

  • Reaction Monitoring (TLC): The conversion of the highly polar carboxylic acid to the less polar methyl ester provides a stark contrast in Retention Factor ( Rf​ ) on silica gel, allowing unambiguous confirmation of reaction completion.

  • Aqueous Quench & Wash: The use of saturated sodium bicarbonate (NaHCO₃) serves a dual purpose: it neutralizes the acid catalyst (validated by the cessation of CO₂ gas evolution) and deprotonates any unreacted starting material, partitioning it into the aqueous layer to ensure high purity of the organic product.

Materials and Reagents

Table 1: Reagent Specifications

ReagentRoleMolecular Weight ( g/mol )EquivalentsSafety / Handling Notes
3-Methoxymandelic Acid Starting Material182.171.0Irritant; handle with gloves.
Anhydrous Methanol Solvent / Reactant32.04Excess (10-20 vol)Flammable, toxic; keep dry.
Sulfuric Acid (98%) Catalyst (Method A)98.080.1Corrosive; add dropwise at 0 °C.
Thionyl Chloride (SOCl₂) Activator (Method B)118.971.2Corrosive, moisture-sensitive.
Ethyl Acetate (EtOAc) Extraction Solvent88.11-Flammable.
Sat. NaHCO₃ (aq) Quench / Wash84.01-Mild base; releases CO₂ gas.
Anhydrous Na₂SO₄ Drying Agent142.04-Hygroscopic solid.

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification
  • Initialization: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxymandelic acid (5.0 g, 27.4 mmol) in anhydrous methanol (50 mL).

    • Causality: Anhydrous conditions prevent the reverse hydrolysis reaction.

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add concentrated H₂SO₄ (0.15 mL, ~0.1 eq) dropwise.

    • Causality: The addition is exothermic. Strict temperature control prevents localized heating that could degrade the α-hydroxyl group.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexane/EtOAc 1:1, visualized with UV light and KMnO₄ stain).

    • Validation: The starting material remains near the baseline, while the methyl ester product migrates to an Rf​ of ~0.5. Proceed to the next step only when the baseline spot is completely consumed.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove ~80% of the methanol.

    • Causality: Removing bulk methanol prevents the ester product from being dragged into the aqueous phase during extraction.

  • Work-up: Dilute the concentrated residue with EtOAc (50 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ (3 × 20 mL).

    • Validation: Vigorous CO₂ bubbling will occur. The final aqueous wash must test at pH ~8 (using pH paper) to confirm the complete neutralization of H₂SO₄ and the removal of trace unreacted acid.

  • Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude methyl 3-methoxymandelate as a pale yellow oil or solid.

Protocol B: Thionyl Chloride-Mediated Esterification
  • Initialization: In an oven-dried 100 mL round-bottom flask, dissolve 3-methoxymandelic acid (5.0 g, 27.4 mmol) in anhydrous methanol (50 mL). Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Activation: Slowly add thionyl chloride (2.4 mL, ~1.2 eq) dropwise over 15 minutes using a syringe.

    • Causality: SOCl₂ reacts violently with methanol to generate HCl and methyl chlorosulfite. Dropwise addition at 0 °C safely manages the exotherm and off-gassing (SO₂, HCl).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Work-up: Once TLC confirms completion, carefully pour the mixture into a beaker containing cold saturated NaHCO₃ solution (100 mL) to quench the reaction.

    • Validation: Ensure the pH of the aqueous mixture is slightly basic (pH 7-8) before extraction.

  • Extraction: Extract the aqueous mixture with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Data Presentation: Method Comparison

Table 2: Comparison of Esterification Methods for 3-Methoxymandelic Acid

ParameterMethod A: Fischer (H₂SO₄)Method B: SOCl₂ Mediated
Typical Yield 85 – 90%92 – 98%
Reaction Time 2 – 4 hours1 – 2 hours
Temperature 65 °C (Reflux)0 °C to Room Temperature
Byproduct Risk Moderate (Etherification at high heat)Low (Milder thermal conditions)
Scalability Excellent (Highly cost-effective)Good (Requires gas scrubbing for SO₂/HCl)

Workflow Visualization

EsterificationWorkflow cluster_Methods Esterification Pathways SM 3-Methoxymandelic Acid (Starting Material) MethodA Method A: Fischer Esterification MeOH + Cat. H2SO4 Reflux, 2-4h SM->MethodA MethodB Method B: SOCl2 Mediated MeOH + SOCl2 0°C to RT, 1-2h SM->MethodB Workup Aqueous Work-up 1. Evaporate MeOH 2. EtOAc Extraction 3. NaHCO3 Wash MethodA->Workup Analysis In-Process Control TLC / GC-MS MethodA->Analysis Monitor Conversion MethodB->Workup MethodB->Analysis Monitor Conversion Product Methyl 3-Methoxymandelate (Purified Product) Workup->Product Dry (Na2SO4) & Concentrate

Workflow for the esterification of 3-methoxymandelic acid to methyl ester.

References

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary Source: MDPI URL:[Link]

Sources

Application

Using Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate as a chiral building block

Application Note: Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate as a Versatile Chiral Building Block in Drug Discovery and Fine Chemicals Executive Summary Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (also known as methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate as a Versatile Chiral Building Block in Drug Discovery and Fine Chemicals

Executive Summary

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (also known as methyl 3-methoxymandelate) is a highly valuable chiral α -hydroxy ester. Its unique molecular architecture—combining an electron-donating methoxy-substituted aromatic ring, a carboxylate ester, and a stereogenic α -hydroxyl center—provides a rare combination of chemical reactivity and stereochemical control. This application note details the mechanistic rationale, synthesis, enantiomeric resolution, and downstream application protocols for utilizing this compound as a chiral building block in the development of active pharmaceutical ingredients (APIs), such as semi-synthetic cephalosporins, antispasmodics, and chiral amines[1].

Mechanistic Rationale: Why This Building Block?

The strategic value of methyl 2-hydroxy-2-(3-methoxyphenyl)acetate lies in its dual-functional nature, which allows for precise stereochemical manipulation:

  • Stereochemical Flexibility: The α -hydroxyl group can undergo nucleophilic substitution with strict stereocontrol. Activation via mesylation or tosylation followed by an SN2 displacement results in a clean inversion of configuration. Alternatively, the hydroxyl group can be retained during ester hydrolysis or amidation.

  • Aromatic Functionalization: The 3-methoxy group acts as an electron-donating handle. It can be selectively demethylated using boron tribromide (BBr3) to yield phenolic compounds for further etherification, or it can direct electrophilic aromatic substitution (e.g., halogenation or nitration) to the ortho or para positions, enabling the synthesis of highly functionalized API scaffolds.

Mandelic acid derivatives, including this specific methoxy-substituted ester, are field-proven chiral synthons critical for the preparation of complex therapeutics, including anticancer agents and nonsteroidal anti-inflammatory drugs[2].

Synthesis and Enantiomeric Resolution Strategies

Obtaining enantiomerically pure methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is paramount. While asymmetric synthesis (e.g., via chiral transition-metal catalysts) is possible, it often suffers from variable enantiomeric excess (ee) and high catalyst costs. A more robust, self-validating approach is the synthesis of the racemic ester followed by Enzymatic Kinetic Resolution (EKR).

Data Presentation: Comparison of Enantiopure Strategies
StrategyReagents / CatalystsTypical ee (%)ScalabilityCost-Efficiency
Asymmetric Hydrogenation Ru/BINAP, H285 – 95%ModerateLow (Expensive catalysts)
Enzymatic Kinetic Resolution CAL-B Lipase, Vinyl Acetate> 99%High (Industrial)High (Reusable enzyme)
Chiral HPLC Separation Chiral Stationary Phases (e.g., TAMOF-1)> 99%Low (Analytical/Prep)Very Low (Solvent heavy)
Protocol 1: Synthesis of Racemic Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

This protocol utilizes an alkaline condensation of 3-methoxyphenol with glyoxylic acid, a highly scalable route adapted from established vanillyl-mandelic acid syntheses[3][4].

  • Alkaline Condensation: Dissolve 3-methoxyphenol (1.0 eq) in a 10% aqueous NaOH solution (pre-cooled to 0°C). Slowly add an ice-cold aqueous solution of glyoxylic acid monohydrate (1.2 eq) dropwise over 2 hours.

    • Causality: The low temperature (0–5°C) is critical to suppress the formation of disubstituted byproducts and oxidative degradation of the electron-rich aromatic ring.

  • Acidification & Extraction: Stir for 24 hours at room temperature. Acidify the dark solution to pH 2 using concentrated HCl. Extract the resulting 3-methoxymandelic acid with ethyl acetate (3 × 100 mL), dry over Na2SO4, and concentrate in vacuo.

  • Fischer Esterification: Dissolve the crude acid in anhydrous methanol (10 volumes). Add a catalytic amount of concentrated H2SO4 (0.05 eq) and reflux for 6 hours.

  • Validation (Self-Validating Step): Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the baseline acid spot disappears. Quench with saturated NaHCO3, extract with dichloromethane, and concentrate to yield the racemic ester. Confirm via 1H NMR (CDCl3): look for the distinct ester methoxy singlet at ~3.75 ppm and the α -CH singlet at ~5.15 ppm.

Protocol 2: Enzymatic Kinetic Resolution (EKR)

To isolate the (R)- and (S)-enantiomers, we employ Candida antarctica Lipase B (CAL-B).

  • Reaction Setup: Dissolve the racemic ester (1.0 eq) in methyl tert-butyl ether (MTBE). Add vinyl acetate (3.0 eq) as the acyl donor and immobilized CAL-B (10% w/w relative to the substrate).

    • Causality: Vinyl acetate is specifically chosen because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates. This makes the acylation strictly irreversible, driving the reaction to perfect 50% conversion.

  • Incubation: Stir the suspension at 35°C. Monitor the enantiomeric excess of the unreacted alcohol via chiral HPLC.

  • Separation: Once 50% conversion is reached (typically 12-24 hours), filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate.

  • Validation: Separate the highly polar (R)-unreacted alcohol from the less polar (S)-acetylated ester using silica gel flash chromatography. The distinct polarity difference ensures a self-validating, baseline separation.

EKR_Workflow Racemic Racemic Methyl 3-methoxymandelate Lipase CAL-B Lipase + Vinyl Acetate Racemic->Lipase Kinetic Resolution S_Ester (S)-Acetylated Ester (Target 1) Lipase->S_Ester Fast Acylation R_Alcohol (R)-Unreacted Alcohol (Target 2) Lipase->R_Alcohol Slow/No Reaction

Fig 1: Enzymatic Kinetic Resolution (EKR) workflow for racemic methyl 3-methoxymandelate.

Application Workflow: Derivatization to Chiral Amines

A common application of this chiral building block is the synthesis of enantiopure α -arylglycine derivatives (chiral amines), which are crucial pharmacophores in antispasmodic and cardiovascular drugs.

Protocol 3: Stereospecific Azidation and Reduction

This protocol converts the (R)-hydroxyl group to an (S)-amine with strict stereochemical inversion.

  • Mesylation (Retention of Configuration): Dissolve (R)-methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (1.0 eq) in anhydrous dichloromethane at 0°C. Add triethylamine (1.5 eq), followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Causality: Mesylation is preferred over a direct Mitsunobu reaction for industrial scale-up because it avoids the generation of stoichiometric triphenylphosphine oxide waste, simplifying purification.

  • Azidation (SN2 Inversion): Isolate the mesylate and dissolve it in anhydrous DMF. Add sodium azide (NaN3, 2.0 eq) and heat to 60°C for 4 hours.

    • Validation: The SN2 displacement results in a complete inversion of stereochemistry to the (S)-configuration. Validate the completion of this step via IR spectroscopy; a strong, sharp azide stretching band will appear at ~2100 cm-1.

  • Reduction (Retention of Configuration): Transfer the (S)-azide to a hydrogenation flask. Add 10% Pd/C (5% w/w) and stir under an H2 atmosphere (1 atm) at room temperature for 6 hours. Filter through Celite to yield the enantiopure (S)-amino ester.

Pathway ChiralBlock (R)-Methyl 2-hydroxy-2- (3-methoxyphenyl)acetate Activation Mesylation (MsCl, Et3N) ChiralBlock->Activation Retention of Configuration SN2_Azide Azidation (SN2) (NaN3, DMF) Activation->SN2_Azide Inversion to (S) Reduction Hydrogenation (Pd/C, H2) SN2_Azide->Reduction Retention ChiralAmine (S)-Chiral Amine API Intermediate Reduction->ChiralAmine Quantitative

Fig 2: Stereospecific synthetic pathway from the (R)-chiral building block to an (S)-amine.

References

  • Banerjee A. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances. 2026.
  • Fatiadi AJ, Schaffer R. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid. Journal of Research of the National Bureau of Standards. 1974.
  • US Patent 8431750B2. Preparation of hydroxyaromatic aldehydes. Google Patents.

Sources

Method

Application of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in API manufacturing

Application Note: Advanced Utilization of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in API Manufacturing Executive Summary In contemporary pharmaceutical synthesis, the strategic selection of chiral and achiral buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Utilization of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in API Manufacturing

Executive Summary

In contemporary pharmaceutical synthesis, the strategic selection of chiral and achiral building blocks dictates the efficiency, scalability, and pharmacological viability of Active Pharmaceutical Ingredients (APIs). Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8)[1], a highly versatile mandelic acid derivative, serves as a critical intermediate in the development of neuro-active compounds, antispasmodics, and catecholamine-related diagnostic APIs[2]. This application note details the mechanistic rationale, validated protocols, and downstream API integration strategies for utilizing this compound in advanced drug manufacturing.

Mechanistic Grounding & Chemical Utility

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate possesses a unique structural motif comprising a 3-methoxyphenyl ring and an alpha-hydroxy ester (mandelate core). This bifunctional nature allows for orthogonal reactivity during complex syntheses:

  • The Alpha-Hydroxy Group : Can be selectively protected, oxidized to a ketone, or utilized as a chiral center for stereospecific API receptor binding.

  • The Methyl Ester : Acts as a robust protecting group during complex coupling reactions and can be readily hydrolyzed to yield 3-methoxymandelic acid. This is a direct precursor to vanillylmandelic acid (VMA) analogs. VMA is a primary metabolite of norepinephrine and is heavily utilized in neuroendocrine tumor diagnostics and targeted therapies[3].

Furthermore, the mandelic acid framework is essential for the chiral resolution of racemic APIs, such as tramadol, where the (R)- and (S)-enantiomers exhibit vastly distinct pharmacokinetic profiles (e.g., serotonin vs. noradrenaline reuptake inhibition)[4].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust API manufacturing requires protocols that are not merely step-by-step instructions, but self-validating systems with built-in causality and In-Process Controls (IPCs).

Protocol A: Base-Catalyzed Hydrolysis to 3-Methoxymandelic Acid

Objective: To convert the methyl ester into the free carboxylic acid for subsequent amide/ester coupling in API synthesis.

  • Solvent Preparation : Dissolve 1.0 equivalent of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in a 1:1 mixture of Methanol and Tetrahydrofuran (THF).

    • Causality: THF ensures complete dissolution of the hydrophobic aromatic ester, while methanol acts as a miscible co-solvent that stabilizes the transition state during saponification.

  • Base Addition : Add 2.0 equivalents of 2M aqueous NaOH dropwise at 0–5 °C.

    • Causality: Maintaining a low temperature during the exothermic base addition prevents unwanted oxidation or degradation of the electron-rich 3-methoxyphenyl ring.

  • Thermal Activation : Heat the reaction mixture to 60 °C for 3 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the hydrolysis of the sterically hindered secondary alcohol ester.

    • IPC Check: Monitor via HPLC. The system is validated to proceed to the next step only when the ester peak area is < 1%.

  • Workup & Precipitation : Evaporate the organic solvents under reduced pressure, then acidify the remaining aqueous layer to pH 2 using 1M HCl.

    • Causality: Acidification protonates the carboxylate salt, rendering the 3-methoxymandelic acid insoluble in water, thereby driving high-purity precipitation.

  • Isolation : Extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free acid.

Protocol B: Enzymatic Kinetic Resolution of the Racemate

Objective: To isolate the enantiopure (S)-alcohol and (R)-acetate, critical for stereospecific API development.

  • Reaction Matrix : Dissolve the racemic ester in anhydrous Toluene.

  • Acyl Donor Addition : Add Vinyl Acetate (3.0 eq).

    • Causality: Vinyl acetate acts as an irreversible acyl donor. The byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, shifting the equilibrium entirely to the right and preventing the reverse reaction.

  • Biocatalyst Introduction : Add Candida antarctica Lipase B (CALB) immobilized on acrylic resin.

    • Causality: CALB exhibits profound enantioselectivity, specifically acylating the (R)-enantiomer of mandelic acid derivatives while leaving the (S)-enantiomer untouched.

  • Incubation : Incubate at 37 °C with orbital shaking (200 rpm) for 24 hours.

    • Causality: 37 °C provides the optimal thermodynamic environment for maximal CALB activity without inducing thermal denaturation of the enzyme.

  • Separation : Filter the immobilized enzyme (which can be washed and recycled) and separate the products via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the validated metrics for the workflows described, providing a benchmark for technology transfer and scale-up operations.

Process ParameterProtocol A: Base HydrolysisProtocol B: Enzymatic Resolution
Target Intermediate 3-Methoxymandelic Acid(S)-Alcohol & (R)-Acetate
Yield > 96%48% (Theoretical Max: 50%)
Enantiomeric Excess (ee) N/A (Maintains Racemic State)> 99% for both isolated fractions
Reaction Time 3 Hours24 Hours
Optimal Temperature 60 °C37 °C
Key In-Process Control HPLC (Ester depletion < 1%)Chiral HPLC (Enantiomeric ratio)

Process Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways utilizing Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in API manufacturing.

API_Workflow A Methyl 2-hydroxy-2- (3-methoxyphenyl)acetate (CAS: 54845-40-8) B Base-Catalyzed Hydrolysis (NaOH) A->B Saponification D Enzymatic Kinetic Resolution (CALB) A->D Chiral Resolution C 3-Methoxymandelic Acid (VMA Precursor) B->C Yield > 96% G Neuroendocrine Diagnostic APIs C->G Amide/Ester Coupling E (R)-Acetate (ee > 99%) D->E Acylation F (S)-Alcohol (ee > 99%) D->F Unreacted H Stereospecific Antispasmodic APIs E->H Chiral Pool Synthesis F->H Chiral Pool Synthesis

Divergent synthetic pathways of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in API manufacturing.

References

  • 54845-40-8 (C10H12O4) - PubChemLite. Université du Luxembourg.
  • Cas 55-10-7, 4-Hydroxy-3-methoxymandelic acid. LookChem.
  • Vanillylmandelic Acid (HMMA, 4-Hydroxy-3-methoxymandelic Acid, (±)). Cayman Chemical.
  • Development of Highly Efficient Resolutions of Racemic Tramadol Using Mandelic Acid. ACS Publications.

Sources

Application

Application Note: RP-HPLC Method Development and Validation for the Analysis of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Introduction and Analytical Challenges Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8) is a critical intermediate in the synthesis of various chiral pharmaceuticals and biologically active mandelic acid der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8) is a critical intermediate in the synthesis of various chiral pharmaceuticals and biologically active mandelic acid derivatives. Structurally, it features a methoxy-substituted phenyl ring, a benzylic hydroxyl group, and a methyl ester linkage.

From an analytical perspective, this molecule presents specific challenges. The ester linkage is highly susceptible to hydrolysis in aqueous environments, particularly at elevated or highly basic pH levels. Furthermore, the benzylic hydroxyl group can undergo oxidation. Therefore, developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires strict control over mobile phase pH, diluent composition, and gradient kinetics to ensure accurate quantification without inducing on-column degradation. This protocol outlines a comprehensive, self-validating method aligned with the modernized ICH Q2(R2) and Q14 guidelines for analytical procedure development[1].

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, it is critical to base chromatographic parameters on the intrinsic physicochemical properties of the analyte rather than empirical guesswork.

  • pH Control & Causality: Mandelic acid derivatives are strong organic acids, and their esterified forms are prone to base-catalyzed hydrolysis[2]. If the ester hydrolyzes, it forms 3-methoxymandelic acid (pKa 3.4) and methanol. To prevent this degradation during analysis and to ensure that any trace free-acid impurities remain fully protonated (un-ionized) for optimal interaction with the stationary phase, the mobile phase must be acidic. We utilize 0.1% Trifluoroacetic acid (TFA) to buffer the system at pH 2.0.

  • Stationary Phase Selection: A high-density C18 column (e.g., 150 mm length) provides the necessary hydrophobic retention for the intact ester. If structurally similar aromatic impurities co-elute, a Phenyl-Hexyl column can be deployed as an orthogonal phase to exploit π−π interactions with the 3-methoxyphenyl ring[3].

  • Wavelength Selection: The aromatic ring and carbonyl transitions yield a strong UV absorbance maximum. A detection wavelength of 225 nm is optimal for capturing mandelic acid derivatives with high sensitivity while minimizing baseline drift from the gradient[4].

Workflow A Physicochemical Profiling B Column Selection (C18 or Phenyl-Hexyl) A->B C Mobile Phase Optimization (pH 2.0 to stabilize ester) B->C D Gradient Design & Temperature Control C->D E ICH Q2(R2) Validation (Specificity, Precision, Accuracy) D->E

Fig 1. Systematic RP-HPLC method development workflow for ester-based mandelic acid derivatives.

Experimental Protocol: Optimized HPLC Method

This protocol is designed as a self-validating system; the inclusion of specific diluents and equilibration steps inherently protects the sample integrity.

Reagents and Materials
  • Organic Modifier: Acetonitrile (MeCN), HPLC Grade.

  • Aqueous Phase: Ultrapure Milli-Q Water (18.2 M Ω⋅ cm).

  • Acidic Modifier: Trifluoroacetic acid (TFA), LC-MS Grade.

Sample Preparation Rationale

Critical Step: Do not use 100% water as the sample diluent. Extended residence time in the autosampler in a purely aqueous, unbuffered state will induce ester hydrolysis.

  • Diluent: 50:50 Water:Acetonitrile (v/v) containing 0.05% TFA.

  • Preparation: Accurately weigh 10.0 mg of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a stock concentration of 1.0 mg/mL. Sonicate for 5 minutes. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Degradation A Methyl 2-hydroxy-2- (3-methoxyphenyl)acetate (Intact Ester) B Hydrolysis (pH > 5 or pH < 1) A->B C 3-Methoxymandelic Acid (Polar Degradant) B->C D Methanol (Solvent Byproduct) B->D

Fig 2. Primary degradation pathway via ester hydrolysis under non-optimal pH conditions.

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controlled to ensure reproducible retention times)
Autosampler Temp 5°C (To further suppress hydrolysis kinetics)
Detection UV/PDA at 225 nm
Injection Volume 10 µL
Gradient Program

A gradient is utilized to ensure that the polar degradation product (3-methoxymandelic acid) elutes early with good peak shape, while strongly retained hydrophobic synthesis precursors are flushed from the column.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
12.04060Linear gradient
15.01090Linear gradient
17.01090Column wash
17.19010Return to initial
22.09010Equilibration

Method Validation Framework (ICH Q2(R2) Aligned)

To prove that this analytical procedure is fit for its intended purpose, it must be validated according to the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical methods[1][5].

Validation Parameters and Acceptance Criteria
Validation ParameterMethodology / ExecutionAcceptance Criteria
System Suitability 6 replicate injections of the 1.0 mg/mL standard.%RSD of Area 2.0%; Tailing Factor 1.5; Theoretical Plates 5000.
Specificity (Forced Degradation) Expose sample to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24h.Main peak must be spectrally pure (PDA match >990 ). Resolution ( Rs​ ) between ester and free acid degradant 1.5.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (0.25 to 1.5 mg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of standard into a synthetic placebo at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Method Precision 6 independent sample preparations from the same batch, analyzed by the same analyst on the same day.%RSD of the assay value 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and Mobile Phase pH ( ± 0.1 units).System suitability criteria must be met under all perturbed conditions.

Advanced Consideration: Enantiomeric Purity (Chiral Separation)

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate possesses a chiral center at the C2 carbon, existing as a racemic mixture of (R)- and (S)-enantiomers. The achiral RP-HPLC method described above will elute the racemate as a single, unified peak.

If the analytical objective shifts to determining enantiomeric excess (ee%), a completely different chromatographic strategy is required. Mandelic acid derivatives are traditionally resolved using Chiral Stationary Phases (CSPs). For instance, immobilized cellulose-based columns (e.g., CHIRALPAK IC) operating in normal-phase mode (Hexane/Isopropanol with 0.1% TFA) have shown high resolution factors ( Rs​>2.0 ) for methoxy-substituted mandelic acids[6]. Alternatively, reverse-phase chiral methods utilizing cyclodextrin additives (like HP- β -CD) in the mobile phase can form transient diastereomeric inclusion complexes to achieve baseline separation[2].

References

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability Source: Federal Register URL:[Link]

  • ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL:[Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • HPLC Methods for analysis of Mandelic acid Source: HELIX Chromatography URL:[Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers Source: Redalyc URL:[Link]

Sources

Method

Application Note: Biocatalytic Kinetic Resolution of Racemic Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: Lipase-Catalyzed Enantioselective Transesterification Executive Summary & Mechanistic Rationale Methyl 2-hydroxy-2-(3-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: Lipase-Catalyzed Enantioselective Transesterification

Executive Summary & Mechanistic Rationale

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (methyl 3-methoxymandelate) is a highly valuable chiral building block used in the synthesis of active pharmaceutical ingredients (APIs) and advanced neuroactive compounds. While traditional chemical resolutions utilizing diastereomeric salt formation often suffer from poor yields and require stoichiometric amounts of expensive resolving agents, biocatalytic kinetic resolution offers a highly scalable, atom-economical, and environmentally benign alternative[1].

This protocol details the enantioselective transesterification of the secondary hydroxyl group of the racemic substrate using immobilized lipases.

The Causality Behind the Chemistry

As a process scientist, understanding the why behind the reagents ensures a robust and self-validating workflow:

  • Reaction Pathway Choice: The substrate contains both an ester and a secondary alcohol. While aqueous enzymatic hydrolysis of the methyl ester is possible, we utilize organic-phase acylation of the hydroxyl group. This eliminates the risk of spontaneous, non-selective chemical hydrolysis of the ester at elevated pH, ensuring that the enantiomeric ratio ( E ) is solely driven by the enzyme's active site[2].

  • Acyl Donor Dynamics: Vinyl acetate is strictly chosen over ethyl acetate. When the enzyme's Ser-His-Asp catalytic triad transfers the acetyl group to the substrate, the leaving group is vinyl alcohol. This intermediate instantly and irreversibly tautomerizes into acetaldehyde[1]. This thermodynamic sink prevents the reverse reaction, driving the equilibrium forward to the theoretical maximum of 50% conversion.

  • Solvent Selection: Methyl tert-butyl ether (MTBE) is utilized because its moderate hydrophobicity ( logP≈1.4 ) preserves the essential monolayer of water surrounding the immobilized enzyme[3]. Highly polar solvents (e.g., DMF, Methanol) strip this hydration shell, leading to protein denaturation and the collapse of interfacial activation.

Visualizing the Workflow and Mechanism

Workflow A Racemic Substrate Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate B Biocatalytic Transesterification Enzyme: Amano PS-IM Acyl Donor: Vinyl Acetate A->B C Reaction Monitoring Chiral HPLC (ee_s, ee_p, c, E) B->C D Enzyme Filtration & Recovery (Preserves Biocatalyst) C->D E Column Chromatography Separation of Products D->E F Unreacted (R)-Alcohol (Target Enantiomer, >99% ee) E->F Elution 1 (Polar) G (S)-Acetate Ester (Byproduct) E->G Elution 2 (Non-Polar)

Fig 1. Workflow for the biocatalytic kinetic resolution and downstream processing.

Mechanism N1 Lipase Active Site (Ser-His-Asp) N2 Acyl-Enzyme Intermediate N1->N2 Vinyl Acetate N3 Enantioselective Attack by (S)-OH N2->N3 (R,S)-Substrate N5 Vinyl Alcohol -> Acetaldehyde N2->N5 Irreversible Tautomerization N4 (S)-Acetate Product + Regenerated Enzyme N3->N4 Steric exclusion of (R)-Enantiomer

Fig 2. Lipase-catalyzed enantioselective acylation driven by irreversible tautomerization.

Quantitative Data & Optimization

The choice of biocatalyst profoundly impacts the enantioselectivity ( E -value). Lipases from Burkholderia cepacia (Amano PS-IM) and Pseudomonas fluorescens (Amano AK) feature binding pockets that excellently accommodate the bulky 3-methoxyphenyl ring, sterically excluding the (R)-enantiomer from the active site[4].

Table 1: Biocatalyst Screening for Methyl 3-methoxymandelate Resolution (Conditions: 50 mM substrate, 3 eq. vinyl acetate, MTBE, 30 °C, 24 h)

Biocatalyst (Immobilized)Source OrganismConversion ( c , %) ees​ (%) eep​ (%) E -value
Amano PS-IM Burkholderia cepacia49.5>98.0>99.0>200
Amano AK Pseudomonas fluorescens48.292.598.5145
Novozym 435 (CALB) Candida antarctica B22.025.188.018
Lipozyme TL IM Thermomyces lanuginosus12.511.278.49

Table 2: Solvent Optimization using Amano PS-IM

SolventLog PConversion ( c , %) ees​ (%) E -valueRationale / Causality
MTBE 1.4349.5>98.0>200Optimal balance of substrate solubility and enzyme hydration.
Toluene 2.7346.084.5120Good activity, but slightly lower mass transfer rates.
THF 0.4615.216.012Strips essential water from the enzyme, causing denaturation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating. By measuring the enantiomeric excess of both the remaining substrate ( ees​ ) and the formed product ( eep​ ), you can mathematically prove the integrity of the reaction without relying solely on external standards[5].

Step 1: Preparation of the Reaction Mixture
  • Substrate Dissolution: In an oven-dried 100 mL Erlenmeyer flask, dissolve 1.0 g (4.76 mmol) of racemic Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in 40 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 1.32 mL (14.28 mmol, 3.0 equivalents) of vinyl acetate.

  • Internal Standard (Optional): Add 50 µL of dodecane to serve as an internal standard for GC-FID mass balance tracking.

Step 2: Initiation and Incubation
  • Enzyme Addition: Add 200 mg of immobilized Burkholderia cepacia lipase (Amano PS-IM).

  • Incubation: Seal the flask and place it in an orbital shaker incubator set to 30 °C and 200 rpm.

    • Causality Check:Do not use magnetic stirring. Magnetic stir bars mechanically grind and pulverize the delicate acrylic/diatomaceous earth supports of the immobilized enzyme, drastically reducing its reusability and creating fine particulates that clog downstream filters.

Step 3: Reaction Monitoring & Mathematical Validation
  • Sampling: At 12 h, 24 h, and 36 h, withdraw a 50 µL aliquot. Filter through a 0.22 µm PTFE syringe filter to halt the reaction by removing the enzyme.

  • Analysis: Dilute with 950 µL of Hexane/Isopropanol (90:10) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column; UV detection at 254 nm)[3].

  • Self-Validation Calculations: Calculate the conversion ( c ) and Enantiomeric Ratio ( E ) using the equations below[5]. The reaction is complete when c approaches 50% and ees​ > 98%.

    • c=ees​+eep​ees​​

    • E=ln[1−c(1−eep​)]ln[1−c(1+eep​)]​

Step 4: Termination and Downstream Processing
  • Enzyme Recovery: Once the target ees​ is reached, terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered enzyme with cold MTBE and store at 4 °C for future cycles.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude mixture of (R)-methyl 2-hydroxy-2-(3-methoxyphenyl)acetate and (S)-methyl 2-acetoxy-2-(3-methoxyphenyl)acetate.

  • Chromatographic Separation: Purify the mixture via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient, starting at 9:1 to 7:3). The less polar (S)-acetate elutes first, followed by the highly pure target (R)-alcohol.

Sources

Application

Application and Protocol Guide for the Oxidation of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction The oxidation of α-hydroxy esters to their corresponding α-keto esters is a fundamental transformation in organic synthesis, providing access t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of α-hydroxy esters to their corresponding α-keto esters is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is a key intermediate whose oxidation product, methyl 2-(3-methoxyphenyl)-2-oxoacetate, serves as a precursor for a variety of more complex molecular architectures. The presence of both an ester and a methoxy-substituted aromatic ring in the substrate necessitates a careful selection of the oxidizing agent to ensure high yield and chemoselectivity, avoiding unwanted side reactions such as cleavage of the ester or modification of the aromatic ring.

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed analysis of suitable reagents for the oxidation of methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. We will delve into the mechanistic underpinnings of each recommended method, offering field-proven insights to inform your experimental design. The protocols provided are designed to be self-validating, with clear, step-by-step instructions and troubleshooting advice.

Choosing the Right Oxidizing Reagent: A Decision Framework

The selection of an appropriate oxidizing agent is paramount for the successful conversion of methyl 2-hydroxy-2-(3-methoxyphenyl)acetate to its keto-ester derivative. The key considerations include the mildness of the reaction conditions to preserve the ester and methoxy functionalities, the operational simplicity of the procedure, and the toxicity of the reagents and byproducts. Below is a decision-making framework to guide your choice between three commonly employed and effective oxidation methods.

G Start Select Oxidation Method for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Mild_Conditions Requirement for Mild Conditions (Preservation of Ester and Methoxy Groups) Start->Mild_Conditions Swern_DMP Swern or Dess-Martin Periodinane (DMP) Oxidation Mild_Conditions->Swern_DMP Yes Cost_Toxicity Tolerance for Harsh, Acidic Conditions and Chromium Waste Mild_Conditions->Cost_Toxicity No Operational_Simplicity Preference for Operational Simplicity and Room Temperature Reaction Swern_DMP->Operational_Simplicity Jones Jones Oxidation DMP Dess-Martin Periodinane (DMP) Oxidation Operational_Simplicity->DMP Yes Swern Swern Oxidation Operational_Simplicity->Swern No (Requires Cryogenic Temps) Cost_Toxicity->Jones Yes High_Yield_Robustness High Yield and Robustness Required Cost_Toxicity->High_Yield_Robustness No High_Yield_Robustness->Mild_Conditions Re-evaluate

Caption: Decision framework for selecting an oxidizing agent.

Comparison of Key Oxidizing Reagents

The following table summarizes the key features of the three discussed oxidation methods, providing a quick reference for their respective advantages and disadvantages in the context of oxidizing methyl 2-hydroxy-2-(3-methoxyphenyl)acetate.

Reagent SystemTypical Reaction ConditionsAdvantagesDisadvantages
Swern Oxidation (COCl)₂, DMSO, Et₃N in CH₂Cl₂, -78 °CMild conditions, high yields, minimal over-oxidation.[1][2]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[3][4]
Dess-Martin Periodinane (DMP) DMP in CH₂Cl₂, Room TemperatureMild, neutral conditions, fast reaction times, simple workup.[5][6]DMP is potentially explosive and expensive.[7]
Jones Oxidation CrO₃, H₂SO₄ in acetone, 0 °C to RTInexpensive, powerful oxidant, high yields.[8][9]Harsh acidic conditions, uses carcinogenic Cr(VI), potential for side reactions.[10][11]

Detailed Experimental Protocols

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize the secondary alcohol to a ketone.[1][2] The reaction is performed at low temperatures to control the reactivity of the intermediate chlorosulfonium salt.[3]

G Start Start Activate_DMSO Activate DMSO with Oxalyl Chloride at -78 °C Start->Activate_DMSO Add_Alcohol Add Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Solution at -78 °C Activate_DMSO->Add_Alcohol Add_Base Add Triethylamine (Et3N) at -78 °C Add_Alcohol->Add_Base Warm_to_RT Warm Reaction to Room Temperature Add_Base->Warm_to_RT Quench Quench with Water Warm_to_RT->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Obtain Methyl 2-(3-methoxyphenyl)-2-oxoacetate Purify->End

Caption: Workflow for the Swern Oxidation protocol.

Materials and Reagents:

  • Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with a stir bar

  • Addition funnel

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a stir bar, a low-temperature thermometer, an addition funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve DMSO (1.5 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add oxalyl chloride (1.3 equivalents) dropwise to the cooled DMSO solution via the addition funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Dissolve methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 30 minutes.

  • Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C. A thick white precipitate will form.

  • Warming and Quenching: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over about 30 minutes. Quench the reaction by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure methyl 2-(3-methoxyphenyl)-2-oxoacetate.

Safety Precautions:

  • Oxalyl chloride is corrosive and toxic; handle it in a fume hood.

  • The reaction generates carbon monoxide, a toxic gas; ensure adequate ventilation.

  • Dimethyl sulfide is a volatile and malodorous byproduct; the workup should be performed in a well-ventilated fume hood.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for converting secondary alcohols to ketones at room temperature.[6][12]

G Start Start Dissolve_Alcohol Dissolve Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in CH2Cl2 Start->Dissolve_Alcohol Add_DMP Add Dess-Martin Periodinane (DMP) at Room Temperature Dissolve_Alcohol->Add_DMP Monitor_Reaction Monitor Reaction by TLC Add_DMP->Monitor_Reaction Quench_Workup Quench with Na2S2O3 and NaHCO3 and Extract Monitor_Reaction->Quench_Workup Wash Wash Organic Layer Quench_Workup->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Obtain Methyl 2-(3-methoxyphenyl)-2-oxoacetate Purify->End

Caption: Workflow for the Dess-Martin Periodinane (DMP) Oxidation protocol.

Materials and Reagents:

  • Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with a stir bar

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar, dissolve methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Addition of DMP: Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously until the solid dissolves.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure methyl 2-(3-methoxyphenyl)-2-oxoacetate.

Safety Precautions:

  • Dess-Martin Periodinane is a shock-sensitive and potentially explosive compound. Handle with care and avoid grinding or heating the solid.

Protocol 3: Jones Oxidation

Jones oxidation is a classic and powerful method for oxidizing secondary alcohols to ketones.[8][9] However, it involves the use of carcinogenic chromium(VI) and strongly acidic conditions, which may not be suitable for all substrates.[10][11]

G Start Start Prepare_Jones_Reagent Prepare Jones Reagent (CrO3 in H2SO4) Start->Prepare_Jones_Reagent Dissolve_Alcohol Dissolve Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in Acetone and Cool to 0 °C Prepare_Jones_Reagent->Dissolve_Alcohol Add_Jones_Reagent Add Jones Reagent Dropwise at 0 °C Dissolve_Alcohol->Add_Jones_Reagent Monitor_Reaction Monitor Reaction by TLC (Color change from orange to green) Add_Jones_Reagent->Monitor_Reaction Quench Quench with Isopropanol Monitor_Reaction->Quench Filter_Concentrate Filter through Celite and Concentrate Quench->Filter_Concentrate Extract Extract with Organic Solvent Filter_Concentrate->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Obtain Methyl 2-(3-methoxyphenyl)-2-oxoacetate Purify->End

Caption: Workflow for the Jones Oxidation protocol.

Materials and Reagents:

  • Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Water, deionized

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with a stir bar

  • Ice bath

Procedure:

  • Preparation of Jones Reagent: In a beaker, carefully dissolve chromium trioxide in concentrated sulfuric acid, and then slowly add water. Caution: This is a highly exothermic process.

  • Setup: In a round-bottom flask equipped with a stir bar, dissolve methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (1.0 equivalent) in acetone. Cool the solution to 0 °C in an ice bath.

  • Addition of Jones Reagent: Add the prepared Jones reagent dropwise to the cooled solution of the alcohol with vigorous stirring. The color of the reaction mixture will change from orange to green/blue.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange color disappears completely.

  • Workup: Filter the mixture through a pad of Celite to remove the chromium salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Extraction: Add water to the residue and extract with ethyl acetate or diethyl ether.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure methyl 2-(3-methoxyphenyl)-2-oxoacetate.

Safety Precautions:

  • Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care, using appropriate personal protective equipment, and in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive.

References

  • Ju, Y. et al. An efficient Zn(NO3)2/VOC2O4 catalytic system for the selective oxidation of α-hydroxy acid esters to α-keto acid esters under molecular oxygen and mild conditions. Catal. Sci. Technol., 2019 , 9, 5972-5979. [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 1983 , 48(22), 4155–4156. [Link]

  • Swern, D.; Omura, K.; Sharma, A. K. Dimethyl Sulfoxide-Trifluoroacetic Anhydride. New Reagent for Oxidation of Alcohols to Carbonyls. J. Org. Chem., 1976 , 41(6), 957–962. [Link]

  • Weng, S.-S. et al. Chiral N-Salicylidene Vanadyl Carboxylate-Catalyzed Enantioselective Aerobic Oxidation of α-Hydroxy Esters and Amides. Proc. Natl. Acad. Sci. U.S.A., 2006 , 103(10), 3522–3527. [Link]

  • OrgoSolver. Alcohol Reactions: Swern Oxidation using DMSO. [Link]

  • Chemistry Steps. Swern Oxidation. [Link]

  • Kwan, E. E.; Roetheli, A. Synthesis of Dess-Martin-Periodinane. [Link]

  • J&K Scientific LLC. Swern Oxidation. [Link]

  • Organic-Chemistry.org. Swern Oxidation. [Link]

  • Minisci, F. et al. Nucleophilic benzoylation using lithiated methyl mandelate as a synthetic equivalent of the benzoyl carbanion. Oxidative decarboxylation of α-hydroxyacids. Tetrahedron, 2000 , 56(39), 7737-7743. [Link]

  • Uglješ, E. et al. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022 , 2022(3), M1434. [Link]

  • Organic Chemistry Tutor. Dess-Martin Periodinane and Dess-Martin Oxidation. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • ResearchGate. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Mancilla Percino, T.; Cruz Hernandez, T. R. Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. J. Mex. Chem. Soc., 2007 , 51(4), 185-192. [Link]

  • Beilstein Journals. Vicinal ketoesters – key intermediates in the total synthesis of natural products. [Link]

  • ADI Chemistry. JONES REAGENT & OXIDATION REACTIONS. [Link]

Sources

Method

Chromatographic separation protocols for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate enantiomers

Application Note: Chromatographic Enantioseparation of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Executive Summary The enantiomeric resolution of chiral mandelic acid derivatives is a critical analytical requirement in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Enantioseparation of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Executive Summary

The enantiomeric resolution of chiral mandelic acid derivatives is a critical analytical requirement in pharmaceutical development and asymmetric synthesis. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8) possesses a stereocenter at the α -carbon, flanked by a hydroxyl group, a methyl ester, and a 3-methoxyphenyl ring. This application note details robust, self-validating High-Performance Liquid Chromatography (HPLC) protocols for the baseline separation of its enantiomers using polysaccharide-based Chiral Stationary Phases (CSPs).

By leveraging normal-phase chromatography on amylose and cellulose carbamate derivatives, this guide provides the mechanistic causality behind mobile phase selection, stationary phase interactions, and system suitability parameters.

Mechanistic Rationale for Chiral Separation

Achieving baseline resolution ( Rs​>1.5 ) of methyl 2-hydroxy-2-(3-methoxyphenyl)acetate requires a highly specific chiral environment. Polysaccharide-based CSPs, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), are the gold standards for resolving mandelate esters[1][2].

The chiral recognition mechanism is a synergistic process driven by three primary interactions[3]:

  • Hydrogen Bonding: The carbamate linkages on the CSP provide both hydrogen bond donors (N-H) and acceptors (C=O). These interact directly with the α -hydroxyl and the ester carbonyl of the analyte.

  • π

    π Interactions: The 3-methoxyphenyl ring of the analyte engages in π

    π stacking with the derivatized phenyl rings of the stationary phase. The electron-donating methoxy group alters the electron density of the aromatic ring, making it highly responsive to the specific steric environment of amylose versus cellulose backbones[4].
  • Steric Inclusion: The helical twist of the polysaccharide backbone creates chiral grooves. The transient diastereomeric complexes formed between the (R)- and (S)-enantiomers and the CSP have different thermodynamic stabilities, leading to differential elution[3][5].

Mechanism cluster_0 Chiral Selector (CSP) cluster_1 Analyte CSP Polysaccharide Backbone (Amylose/Cellulose) Hbond Hydrogen Bonding (Carbamate ↔ OH/Ester) CSP->Hbond PiPi π-π Interactions (Phenyl ↔ 3-Methoxyphenyl) CSP->PiPi Steric Steric Inclusion (Helical Grooves) CSP->Steric Analyte Methyl 2-hydroxy-2- (3-methoxyphenyl)acetate Analyte->Hbond Analyte->PiPi Analyte->Steric Complex Transient Diastereomeric Complex (R/S Resolution) Hbond->Complex PiPi->Complex Steric->Complex

Caption: Logical relationship of chiral recognition mechanisms between the CSP and the analyte.

Experimental Workflow & Logic

The selection of a Normal Phase (NP) environment (Hexane/Isopropanol) is deliberate. Hexane acts as a non-polar bulk solvent that preserves the higher-order helical structure of the polysaccharide. Isopropanol (IPA) acts as a polar modifier that competitively binds to the CSP's hydrogen-bonding sites, preventing infinite retention of the analyte and mitigating peak tailing[1][4].

ExpWorkflow S1 1. Sample Preparation Dissolve in Hexane/IPA (1 mg/mL) S2 2. Column Equilibration NP-HPLC (Chiralpak AD-H / OD-H) S1->S2 S3 3. Isocratic Elution Hexane:IPA (85:15 v/v), 1.0 mL/min S2->S3 S4 4. Enantioselective Interaction Transient Diastereomeric Complexation S3->S4 S5 5. UV Detection Monitoring at 235 nm / 254 nm S4->S5 Differential Affinity S6 6. Data Analysis Calculate Rs, α, and ee% S5->S6

Caption: Step-by-step experimental workflow for the chiral HPLC separation of the enantiomers.

Step-by-Step Chromatographic Protocols

To ensure a self-validating system, the protocol includes dynamic adjustment parameters. If baseline resolution is not achieved, the protocol dictates specific causal adjustments to the mobile phase.

Method A: Amylose-Based Separation (Primary Recommendation)

Amylose-based columns (e.g., Chiralpak AD-H or the immobilized ID-U) often provide superior enantioselectivity for methoxy-substituted mandelic acids due to their tighter helical structure compared to cellulose[4].

Materials:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: HPLC-grade n-Hexane / Isopropanol (85:15, v/v)

  • Sample Solvent: Mobile phase (to prevent solvent shock and peak distortion)

Step-by-Step Execution:

  • System Preparation: Flush the HPLC system with Isopropanol for 15 minutes to remove any reversed-phase aqueous buffers. Transition to the 85:15 Hexane/IPA mobile phase.

  • Column Equilibration: Install the Chiralpak AD-H column. Equilibrate at a flow rate of 1.0 mL/min for at least 45 minutes (approx. 15-20 column volumes) until the UV baseline is perfectly stable.

  • Sample Preparation: Dissolve racemic Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in the mobile phase to a final concentration of 1.0 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 10 µL of the sample.

  • Detection & Temperature: Monitor UV absorbance at 254 nm (optimal for the methoxyphenyl chromophore). Maintain the column compartment at a strict 25 °C. Thermodynamic stability is crucial; higher temperatures will decrease the separation factor ( α ) due to the exothermic nature of chiral complexation.

  • Self-Validation Check: Calculate the resolution ( Rs​ ). If Rs​<1.5 , decrease the IPA concentration to 10% (90:10 Hexane/IPA). This reduces modifier competition, increasing the retention factor ( k ) and allowing more time for the enantiomers to interact with the chiral grooves.

Method B: Cellulose-Based Separation (Orthogonal Approach)

If Method A yields co-elution due to specific matrix interferences or unexpected steric hindrance, an orthogonal cellulose-based phase (Chiralcel OD-H) is utilized. Cellulose phases have a different helical pitch, altering the steric inclusion dynamics[1].

Step-by-Step Execution:

  • Column Installation: Install a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Adjustment: Methoxy-mandelates often interact more strongly with cellulose carbamates. Use a slightly stronger eluent: n-Hexane / Isopropanol (80:20, v/v).

  • Equilibration & Injection: Equilibrate at 1.0 mL/min for 45 minutes. Inject 10 µL of the 1.0 mg/mL sample.

  • Detection: Monitor at 254 nm at 25 °C.

Quantitative Data & System Suitability

The following table summarizes the optimized chromatographic parameters and expected system suitability criteria, extrapolated from validated data on analogous methyl mandelate and methoxymandelic acid derivatives[1][2][4].

Table 1: Recommended Chromatographic Conditions & Expected Outcomes

ParameterMethod A (Amylose CSP)Method B (Cellulose CSP)Rationale / Causality
Stationary Phase Chiralpak AD-H (or ID-U)Chiralcel OD-HDiffering helical pitches provide orthogonal steric inclusion environments.
Mobile Phase Hexane / IPA (85:15)Hexane / IPA (80:20)Cellulose often requires slightly higher polarity to elute strongly H-bonded mandelates.
Flow Rate 1.0 mL/min1.0 mL/minBalances longitudinal diffusion and mass transfer (van Deemter optimum).
Temperature 25 °C25 °CComplexation is exothermic; lower temps increase α but may broaden peaks.
Expected tR1​ (min) ~7.5 - 8.5~9.0 - 10.5The (S)-enantiomer typically elutes first on AD-H for mandelate derivatives.
Expected tR2​ (min) ~11.0 - 14.5~13.5 - 16.0Stronger transient complexation delays the (R)-enantiomer.
Separation Factor ( α ) ≥1.50 ≥1.35 Indicates excellent thermodynamic difference in complex stabilities.
Resolution ( Rs​ ) >2.0 (Baseline) >1.5 (Baseline) Rs​>1.5 is the self-validating threshold for accurate ee% determination.

System Suitability Criteria (Self-Validating Rules):

  • Tailing Factor ( Tf​ ): Must be ≤1.2 for both peaks. If Tf​>1.2 , verify that the sample was dissolved in the mobile phase, not a stronger solvent like pure IPA or ethanol, which causes injection solvent band broadening.

  • Retention Time Precision: %RSD of tR​ for 5 replicate injections must be ≤1.0% . Variations indicate incomplete column equilibration or mobile phase evaporation (Hexane is highly volatile; ensure capped solvent bottles).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers and drug development professionals seeking to optimize the yield and purity of Methyl 2-hydroxy-2-(3-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers and drug development professionals seeking to optimize the yield and purity of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (also known as methyl 3-methoxymandelate).

The synthesis of this compound from 3-methoxybenzaldehyde typically follows a two-stage workflow: a base-catalyzed cyanohydrin formation followed by an acid-catalyzed Pinner esterification. Yield losses in this pathway are almost exclusively driven by reversible equilibria in the first stage and premature hydrolysis in the second. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure maximum conversion.

Workflow Visualization: Cyanohydrin to Pinner Esterification

G A 3-Methoxybenzaldehyde (Starting Material) C 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile (Cyanohydrin Intermediate) A->C Transcyanation B Acetone Cyanohydrin + TEA (Catalyst) B->C E Imidate Hydrochloride (Reactive Intermediate) C->E Pinner Addition D Anhydrous HCl / MeOH (In situ via Acetyl Chloride) D->E G Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (Target Ester) E->G Hydrolysis F H2O (Controlled Hydrolysis) F->G

Reaction workflow for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate synthesis.

Quantitative Yield Optimization Parameters

To maximize your isolated yield, strict adherence to optimized parameters is required. The table below summarizes the critical variables that dictate the success of this synthesis.

Reaction StageParameterSub-optimal ConditionOptimized ConditionExpected Yield Impact
Cyanohydrin Formation Cyanide SourceNaCN / Aqueous AcidAcetone Cyanohydrin / TEAIncreases yield from ~65% to >90% by driving equilibrium.
Cyanohydrin Formation TemperatureRoom Temperature (25 °C)0 °C to 5 °CSuppresses benzoin condensation byproducts.
Pinner Esterification HCl SourceAqueous HCl or HCl gas cylinderIn situ generation via Acetyl Chloride + MeOHPrevents amide formation; boosts ester yield to >85%.
Pinner Hydrolysis Water AdditionAmbient water additionControlled dropwise addition at 0 °CMinimizes thermal degradation of the imidate.

Step-by-Step Methodologies & Self-Validating Systems

As a Senior Application Scientist, I emphasize that a robust protocol must contain internal checks. Do not proceed to the next step without validating the current one.

Protocol 1: Synthesis of 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile
  • Causality of Reagents: Using gaseous HCN is highly toxic and difficult to quantify. Instead, we use acetone cyanohydrin as a transcyanating agent. The addition of catalytic triethylamine (TEA) deprotonates the acetone cyanohydrin, generating cyanide ions in situ. Because acetone is a volatile byproduct, running the reaction neat (or in a highly concentrated solvent) drives the equilibrium toward the target cyanohydrin.

  • Step-by-Step:

    • Charge a flame-dried, argon-purged flask with 3-methoxybenzaldehyde (1.0 equiv) and acetone cyanohydrin (1.5 equiv).

    • Cool the mixture to 0 °C using an ice bath.

    • Add TEA (0.1 equiv) dropwise. The reaction will turn slightly yellow.

    • Stir at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench with 1M citric acid to neutralize the TEA and halt the reversibility of the cyanohydrin. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating System:

    • TLC: Run a TLC (Hexane:EtOAc 7:3). The starting aldehyde (Rf ~0.6) should be completely consumed, replaced by a more polar cyanohydrin spot (Rf ~0.3).

    • ¹H NMR (CDCl₃): The definitive proof of conversion is the disappearance of the aldehyde proton singlet at ~9.96 ppm and the appearance of the benzylic CH-OH proton as a singlet at ~5.50 ppm.

Protocol 2: Pinner Reaction to Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
  • Causality of Reagents: The Pinner reaction converts a nitrile to an ester via an imidate hydrochloride intermediate[1]. This intermediate is exquisitely sensitive to water. If even trace amounts of water are present during the HCl addition, the nitrile will undergo partial hydrolysis to a primary amide rather than forming the imidate[1][2]. To guarantee absolute anhydrous conditions, we generate HCl in situ by reacting acetyl chloride with anhydrous methanol[2].

  • Step-by-Step:

    • In a flame-dried flask under argon, cool anhydrous methanol (10 volumes) to 0 °C.

    • Slowly add acetyl chloride (3.0 equiv) dropwise. Note: This highly exothermic reaction generates anhydrous HCl and methyl acetate. Stir for 30 minutes at 0 °C[2].

    • Dissolve the cyanohydrin from Protocol 1 in a minimal amount of anhydrous methanol and add it dropwise to the HCl/MeOH solution.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight. A white precipitate (the imidate salt) may form.

    • Cool the reaction back to 0 °C and slowly add distilled water (5 volumes) to hydrolyze the imidate to the target methyl ester. Stir for 2 hours.

    • Remove methanol in vacuo, extract the aqueous layer with dichloromethane, wash with saturated NaHCO₃, dry, and concentrate.

  • Self-Validating System:

    • ¹H NMR (CDCl₃): Confirm the success of the esterification by identifying the new ester methoxy group (-COOCH₃), which appears as a sharp singlet integrating to 3H at ~3.75 ppm. The benzylic proton will shift slightly downfield compared to the cyanohydrin.

Troubleshooting & FAQs

Q1: My cyanohydrin yield is plateauing at 60-70%, and I see unreacted starting material. How do I push the reaction to completion? A: Cyanohydrin formation is a classic reversible equilibrium. If you are using KCN/NaCN with aqueous acid, the equilibrium often stalls. To fix this, switch to the acetone cyanohydrin transcyanation method described in Protocol 1. If the reaction still stalls, apply a slight vacuum to the system to continuously remove the acetone byproduct, which forces the equilibrium toward the product according to Le Chatelier's principle.

Q2: After the Pinner reaction, my NMR shows a massive peak for a byproduct, and my ester yield is abysmal. What happened? A: You have likely synthesized 2-hydroxy-2-(3-methoxyphenyl)acetamide. Nitriles hydrolyze to primary amides in the presence of acid and water[1]. If your methanol was not strictly anhydrous, or if you used an old bottle of HCl gas in dioxane that absorbed atmospheric moisture, the water reacted with the protonated nitrile before methanol could attack. Always use the in situ acetyl chloride + methanol generation method to ensure a perfectly dry HCl environment[2].

Q3: I need the enantiopure (R)- or (S)-methyl ester for my drug development pipeline. Can I achieve this without chiral chromatography? A: Yes, through biocatalysis. Instead of using TEA, you can utilize a hydroxynitrile lyase (HNL) enzyme. For the (S)-enantiomer, use the (S)-hydroxynitrile lyase from Hevea brasiliensis[3]. For the (R)-enantiomer, use the (R)-mandelonitrile lyase from Prunus dulcis (almond) or Prunus mume (Japanese apricot)[4][5][6]. These enzymes catalyze the stereoselective addition of HCN to 3-methoxybenzaldehyde, yielding the chiral cyanohydrin with >95% enantiomeric excess (ee)[4]. The subsequent Pinner reaction does not break the C-O or C-C benzylic bonds, meaning the stereocenter is fully retained in the final methyl ester[7].

Q4: During the hydrolysis step of the Pinner reaction, my product degraded. Why? A: The hydrolysis of the imidate salt is exothermic. If you add water at room temperature, the localized heat can cause the alpha-hydroxy group to eliminate or degrade. Always cool the reaction mixture back down to 0 °C before adding water, and add the water dropwise to control the exotherm.

References

  • UniProt Consortium. "HNL - (S)-hydroxynitrile lyase - Hevea brasiliensis (Para rubber tree)." UniProtKB. Available at:[Link]

  • Asano, Y., et al. "A new (R)-hydroxynitrile lyase from Prunus mume: asymmetric synthesis of cyanohydrins." Toyama Prefectural University. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 4.1.2.10 - (R)-mandelonitrile lyase." Available at:[Link]

  • Royal Society of Chemistry. "CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles." RSC Books. Available at:[Link]

  • Radboud University Repository. "Chemoenzymatic Formation of Biologically Relevant Nitrogen Heterocycles." Available at:[Link]

  • Angeles, A. R., et al. "Synthesis, Modeling, and In Vitro Activity of (3'S)-epi-K-252a Analogues. Elucidating the Stereochemical Requirements of the 3'-Sugar Alcohol on trkA Tyrosine Kinase Activity." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Hydrolysis of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8). As a mandelic acid derivative, this α -hydroxy ester is notoriously susceptible to unwanted hydrolytic cleavage during synthesis, workup, and storage.

This document synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating system for preventing ester degradation.

Mechanistic Causality: Why is this Ester so Unstable?

To prevent hydrolysis, one must first understand the structural liabilities of the molecule. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate undergoes hydrolysis at a significantly accelerated rate compared to standard aliphatic or aromatic esters due to two primary electronic effects:

  • The α -Hydroxy Effect: The hydroxyl group located at the α -position exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the adjacent ester carbonyl, drastically increasing the partial positive charge ( δ+ ) on the carbonyl carbon. This makes the carbon a prime target for nucleophilic attack by water or hydroxide ions [5].

  • The meta-Methoxy Substituent: While methoxy groups are typically electron-donating via resonance, its meta placement on the phenyl ring prevents resonance stabilization of the benzylic position. Instead, the dominant force is its inductive electron-withdrawing effect, which further exacerbates the electrophilicity of the ester carbonyl.

Under basic conditions, the molecule undergoes rapid, irreversible saponification via a nucleophilic acyl substitution mechanism [2]. Under acidic conditions, protonation of the highly polarized carbonyl oxygen lowers the activation energy for nucleophilic attack by ambient water molecules [4].

Hydrolysis Prevention Workflow

The following decision tree illustrates the critical pathways during reaction workup. Deviating from strict pH and temperature controls will inevitably lead to the formation of 2-hydroxy-2-(3-methoxyphenyl)acetic acid.

Workflow Start Reaction Mixture Containing Methyl Ester Quench Quench & pH Adjustment (Target pH 6.5 - 7.0) Start->Quench Acidic Acidic Conditions (pH < 4) Risk: Acid Hydrolysis Start->Acidic Improper Workup Basic Basic Conditions (pH > 8) Risk: Saponification Start->Basic Improper Workup Extract Rapid Biphasic Extraction (Cold MTBE/EtOAc) Quench->Extract Optimal Pathway Degrade Degradation to 2-hydroxy-2-(3-methoxyphenyl)acetic acid Acidic->Degrade Basic->Degrade Wash Aqueous Brine Wash (Removes trace H2O) Extract->Wash Dry Dry over Anhydrous Na2SO4 & Filter Wash->Dry Concentrate Concentrate in Vacuo (T < 30°C) Dry->Concentrate

Figure 1: Decision tree and workflow for preventing hydrolysis during ester workup.

Experimental Protocol: Optimized Anti-Hydrolysis Workup

To isolate Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate without inducing hydrolytic cleavage, follow this step-by-step methodology. This protocol is designed to minimize aqueous contact time and suppress kinetic energy.

Step 1: Thermal Quenching Upon reaction completion, immediately plunge the reaction vessel into an ice-water bath to drop the internal temperature to 0–5 °C. Lowering the temperature exponentially decreases the rate constant of background hydrolysis [1].

Step 2: Buffered pH Neutralization If the reaction mixture is basic, quench by the dropwise addition of cold, saturated aqueous ammonium chloride ( NH4​Cl ) or a mild phosphate buffer ( NaH2​PO4​ ) until the aqueous phase reaches a pH of 6.5–7.0. Critical Caution: Never use strong mineral acids (e.g., HCl ) to neutralize, as localized acidic pockets will catalyze ester cleavage [4].

Step 3: Rapid Biphasic Extraction Add a cold, non-polar to moderately polar organic solvent—preferably Methyl tert-butyl ether (MTBE). MTBE is superior to Dichloromethane or Ethyl Acetate because of its lower water miscibility, which creates a sharp biphasic boundary. Perform the extraction rapidly to minimize the contact time between the ester and the aqueous phase[1].

Step 4: Brine Wash Wash the combined organic layers with cold, saturated aqueous NaCl (brine). The high ionic strength of brine forces residual water out of the organic phase (salting-out effect) and removes trace inorganic salts [1].

Step 5: Desiccation Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate ( Na2​SO4​ ) until the drying agent flows freely without clumping. Filter immediately; do not let the product sit over the drying agent overnight, as surface-bound moisture can initiate slow degradation [1].

Step 6: Low-Temperature Concentration Remove the solvent using a rotary evaporator. Ensure the water bath temperature strictly remains below 30 °C . For highly sensitive α -hydroxy esters, applying a higher vacuum to compensate for the low temperature is required to prevent thermal degradation [3].

Quantitative Risk Matrix

The following table summarizes the causal factors of hydrolysis and the corresponding preventative actions required during your workflow.

Table 1: Hydrolysis Risk Matrix for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Environmental ConditionHydrolysis RateMechanistic DriverPreventive Action
Strong Base (pH > 10) Very FastIrreversible nucleophilic acyl substitution (saponification) [2].Quench with weak acid buffer (e.g., NH4​Cl ) immediately.
Strong Acid (pH < 3) FastReversible protonation of carbonyl oxygen, increasing electrophilicity [4].Neutralize with mild base (e.g., cold NaHCO3​ ) before extraction.
Aqueous Neutral (pH 7) SlowBackground solvolysis, accelerated by the α -hydroxyl group's -I effect.Minimize aqueous contact time; use cold biphasic extraction.
Elevated Temp (> 40 °C) Moderate/FastIncreased kinetic energy overcomes the activation barrier for hydrolysis.Keep workup temperatures at 0–5 °C; evaporate at < 30 °C.

Troubleshooting FAQs

Q1: I need to perform a saponification on a different functional group within my molecule. Can I protect the methyl ester from hydrolyzing? A1: It is exceptionally difficult to selectively preserve a highly activated methyl ester during basic hydrolysis elsewhere in the molecule. Saponification is an irreversible thermodynamic sink driven by the formation of a stable carboxylate salt [2]. If orthogonal deprotection is required, you must alter your synthetic route: either transesterify to a sterically hindered ester (like a tert-butyl ester) which blocks nucleophilic trajectory, or protect the α -hydroxyl group (e.g., as a TBDMS ether) to temporarily mask its inductive activation [5].

Q2: My isolated product contains a significant amount of 2-hydroxy-2-(3-methoxyphenyl)acetic acid. How can I purify the intact methyl ester? A2: Because the degradation product is a carboxylic acid, it can be removed via a rapid alkaline wash. Dissolve your crude mixture in MTBE and wash it quickly with cold, dilute aqueous sodium bicarbonate ( NaHCO3​ ). The carboxylic acid will be deprotonated into a water-soluble sodium salt and partition into the aqueous layer, while the unreacted methyl ester remains in the organic layer. Warning: Perform this step in under 5 minutes and keep the mixture at 0 °C to prevent base-catalyzed saponification of the remaining ester[1].

Q3: Can I use standard silica gel chromatography to purify this compound? A3: Proceed with caution. Standard silica gel is slightly acidic. If your eluent contains trace moisture, the acidic surface of the silica can catalyze the hydrolysis of the α -hydroxy ester during the run. To prevent this, ensure your eluents are strictly anhydrous, and consider pre-treating the silica column with 1% triethylamine (TEA) to neutralize the acidic silanol groups before loading your compound.

References

  • Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL:[Link]

  • Process for the synthesis of alpha-hydroxy-esters (EP0463676A1)
  • Chemistry of Esters Source: LibreTexts Chemistry URL:[Link]

  • A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Chiral Separation for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Welcome to the Method Development & Troubleshooting Portal. As application scientists, we recognize that separating mandelic acid derivatives—specifically Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate—presents unique chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development & Troubleshooting Portal. As application scientists, we recognize that separating mandelic acid derivatives—specifically Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate—presents unique chromatographic challenges. This molecule possesses three critical interaction sites: a hydroxyl group (H-bond donor/acceptor), a methoxy-substituted phenyl ring (π-π interactions and steric bulk), and a methyl ester carbonyl (H-bond acceptor)[1]. Successful enantioseparation relies on exploiting the transient diastereomeric complexes formed between these moieties and the Chiral Stationary Phase (CSP)[2].

Below is our comprehensive guide to method development, troubleshooting, and protocol execution for this specific chiral ester.

Mechanistic FAQs: Method Development

Q: Which Chiral Stationary Phase (CSP) chemistry provides the highest probability of baseline resolution? A: Polysaccharide-based CSPs are the gold standard for mandelate esters. Specifically, cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) and amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) offer exceptional chiral recognition[3][4]. The carbamate linkages in these polymers provide essential H-bonding sites, while the helical grooves allow for the stereoselective insertion of the 3-methoxyphenyl ring[2][4].

Q: What is the optimal starting mobile phase? A: Normal Phase (NP) chromatography is highly recommended. Begin with a mixture of anhydrous n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio[5]. IPA acts as a polarity modifier that competes for H-bonding sites on the CSP. If retention times are excessively long (k' > 10), increase the IPA concentration to 20%[6].

Q: Should I use acidic additives like TFA? A: No. A common mistake is applying the conditions used for free mandelic acid to its ester derivatives. Free mandelic acid requires 0.1% Trifluoroacetic acid (TFA) to suppress ionization and prevent severe peak tailing[3]. However, Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is a neutral ester. Adding TFA provides no chromatographic benefit, can cause baseline drift, and may prematurely degrade immobilized CSPs over time[7].

Q: How does temperature affect the separation? A: Chiral separation is an enthalpy-driven process. Lower temperatures (e.g., 15–20 °C) generally increase the enantioselectivity (α) but broaden peaks due to slower mass transfer. Higher temperatures (e.g., 30–35 °C) sharpen peaks but may reduce α. We recommend starting at 25 °C to balance resolution and peak shape[5].

Troubleshooting Guide: Resolving Common Chromatographic Issues

Issue A: Co-elution or Poor Resolution (Rs < 1.5)
  • Root Cause: The 3D steric fit between the enantiomers and the CSP cavity is insufficiently differentiated by the current alcohol modifier.

  • Solution: Switch the mobile phase modifier from Isopropanol to Ethanol (e.g., n-Hexane/Ethanol 90:10). Ethanol has a smaller steric footprint than IPA, which alters the solvation shell around the CSP polymer chains, often leading to a dramatic shift in enantioselectivity (α)[6][7].

Issue B: Broad or Tailing Peaks (Asymmetry Factor > 1.5)
  • Root Cause: Sluggish mass transfer kinetics or column overloading.

  • Solution:

    • Thermodynamic Tuning: Increase the column compartment temperature from 20 °C to 25 °C or 30 °C to improve desorption kinetics and sharpen the peaks[5].

    • Load Reduction: Ensure the injection mass is below 10 µg on a standard 4.6 mm ID analytical column. Dilute the sample to 1 mg/mL and inject no more than 5–10 µL[5].

Issue C: Retention Time Drift Across Injections
  • Root Cause: Moisture accumulation on the CSP.

  • Solution: Polysaccharide columns are highly sensitive to water, which strongly binds to the carbamate groups, blocking chiral recognition sites. Ensure your n-Hexane is HPLC-grade and strictly anhydrous. Flush the column with 10–20 column volumes of mobile phase prior to the first injection to ensure complete equilibration[8].

Experimental Methodology: Standard Operating Procedure

Step-by-Step Protocol for HPLC Screening & Optimization:

  • Mobile Phase Preparation: Measure 900 mL of HPLC-grade anhydrous n-Hexane and 100 mL of HPLC-grade Isopropanol (90:10 v/v). Mix thoroughly and degas via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump[5].

  • System Setup: Install a compatible polysaccharide column (e.g., Chiralpak IC or AD-H, 250 mm × 4.6 mm, 5 µm). Set the column oven to 25 °C[3].

  • Equilibration: Pump the mobile phase at 1.0 mL/min for at least 30 minutes until the UV baseline (monitored at 210 nm and 230 nm) is perfectly stable[3][5].

  • Sample Preparation: Accurately weigh 10 mg of racemic Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. Dissolve in 10 mL of the mobile phase to yield a 1 mg/mL stock solution[5].

  • Acquisition: Inject 10 µL of the sample. Record the chromatogram for 30 minutes.

  • Data Processing: Integrate the peaks and calculate the separation factor (α) and resolution (Rs). If Rs < 1.5, proceed to Phase 2 of the workflow diagram below[3][5].

Quantitative Data Summary

Table 1: Representative Chiral Separation Parameters for Mandelate Derivatives[1][3][6][7]

Analyte ClassChiral Stationary PhaseMobile Phase (v/v)Flow RateSelectivity (α)Resolution (Rs)
Methyl MandelateCellulose tris(3,5-dichlorophenylcarbamate)Hexane/IPA (90:10)1.0 mL/min1.25> 2.0
Methyl MandelateAmylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH (90:10)0.8 mL/min1.131.93
Free Mandelic AcidCellulose tris(3,5-dichlorophenylcarbamate)Hexane/IPA/TFA (90:10:0.1)1.0 mL/min1.452.21
Methoxy-Mandelic AcidCellulose tris(3,5-dichlorophenylcarbamate)Hexane/IPA/TFA (90:10:0.1)1.0 mL/min1.382.14

Process Visualizations

Workflow Step1 Phase 1: CSP Screening Evaluate Polysaccharide Columns (e.g., IC, AD-H) Step2 Phase 2: Mobile Phase Selection Compare Hexane/IPA vs. Hexane/EtOH (Start at 90:10 v/v) Step1->Step2 Step3 Phase 3: Thermodynamic Tuning Optimize Temperature (20-30°C) & Flow Rate (0.5-1.0 mL/min) Step2->Step3 Step4 Phase 4: Method Validation Verify Resolution (Rs > 1.5) & Peak Symmetry Step3->Step4

Caption: Experimental Workflow for Chiral HPLC Method Development.

Mechanism Analyte Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate 1. Hydroxyl Group (-OH) 2. 3-Methoxyphenyl Ring 3. Ester Carbonyl (C=O) CSP Polysaccharide CSP A. Carbamate N-H (Donor) B. Chiral Helical Cavity C. Carbamate C=O (Acceptor) Analyte->CSP H-Bonding Analyte->CSP Steric & Pi-Pi Insertion Analyte->CSP Dipole-Dipole

Caption: Three-Point Chiral Recognition Mechanism between Analyte and CSP.

References

  • [3] Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC. nih.gov. Available at:

  • [4] Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. asianpubs.org. Available at:

  • [7] Application of CHIRALPAK AD Column to Chiral Separation of Fourteen Drugs. magtechjournal.com. Available at:

  • [6] Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid. iastate.edu. Available at:

  • [1] Fabrication of Hierarchical Chiral Coordination Polymer-Based Stationary Phases for Enhanced HPLC Enantioseparation | ACS Applied Materials & Interfaces. acs.org. Available at:

  • [8] CHIRAL Handbook - BGB Analytik. bgb-analytik.com. Available at:

  • [5] Application Note: Chiral Separation of Ethyl Mandelate Enantiomers by High-Performance Liquid Chromatography (HPLC) - Benchchem. benchchem.com. Available at:

  • [2] Basics of chiral HPLC - Sigma-Aldrich. sigmaaldrich.com. Available at:

Sources

Optimization

Technical Support Center: Crystallization Optimization for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Welcome to the advanced technical support center for the crystallization of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (methyl 3-methoxymandelate). As a Senior Application Scientist, I have designed this guide to move b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the crystallization of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (methyl 3-methoxymandelate). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Crystallization of mandelic acid derivatives is notoriously complex due to their robust hydrogen-bonding networks, stereogenic centers, and susceptibility to benzylic oxidation[1].

This guide provides field-proven, self-validating protocols to help you control nucleation kinetics, prevent solid solution formation, and eliminate solvent inclusions.

Diagnostic Troubleshooting Workflow

Before adjusting your parameters, use the decision tree below to isolate the physicochemical mechanism driving your impurity profile.

ImpurityTroubleshooting Start Impurity Detected in Crystallized Product Identify Identify Impurity Profile (HPLC/NMR) Start->Identify Struct Structural Analogues (e.g., 3-Methoxymandelic Acid) Identify->Struct Chemical Solvent Solvent Inclusions or Agglomeration Identify->Solvent Physical Oxidation Oxidation Products (Yellowing) Identify->Oxidation Degradation Action1 Adjust Solvent Ratio & Pre-Wash Struct->Action1 Action2 Optimize Cooling Rate & Add Seed Crystals Solvent->Action2 Action3 Inert N2 Atmosphere & Antioxidants Oxidation->Action3 Monitor In-line PAT Monitoring (FBRM / ATR-FTIR) Action1->Monitor Action2->Monitor Action3->Monitor

Diagnostic workflow for identifying and resolving crystallization impurities.

Core Troubleshooting Guide

Q: Why am I seeing high levels of unreacted 3-methoxymandelic acid in the final crystal lattice? The Causality: 3-methoxymandelic acid shares an identical aromatic and alpha-hydroxy framework with your target ester. This structural mimicry allows the impurity to incorporate directly into the growing crystal lattice, forming a solid solution rather than being rejected into the mother liquor[2]. Furthermore, the hydrogen-bond donor and acceptor properties of the solvent dictate whether these impurities co-precipitate; solvents that fail to competitively solvate the carboxylic acid group will drive the impurity into the solid phase[3]. Actionable Fix: Shift the thermodynamic equilibrium by adjusting the solvent system. Utilizing a solvent with strong hydrogen-bond acceptor properties (like isobutyl acetate) disrupts the solute-impurity hydrogen bonding[3]. Alternatively, perform a mild basic aqueous wash (e.g., dilute NaHCO₃) prior to crystallization to deprotonate and extract the unreacted acid.

Q: My crystals are agglomerated and contain high residual solvent (solvent inclusions). How do I fix this? The Causality: Agglomeration and solvent inclusions are classic symptoms of poor impurity transport at the crystal growth front. When the cooling rate is too rapid or the initial nucleation configuration creates excessively large grains, the system loses its ability to remove impurity particles and solvent molecules from the advancing solid-liquid interface[4]. This leads to a bifurcation in growth modes, shifting from continuous growth to a "melting and recrystallization" mode where solvent gets trapped[4]. Actionable Fix: Implement a controlled, non-linear (cubic) cooling profile and introduce seed crystals at the upper limit of the metastable zone. Smaller, controlled grains promote lateral impurity transport to grain boundaries, reducing local impurity concentration and favoring continuous, inclusion-free growth[4].

Q: Why is my crystallized product turning yellow, and how do I prevent it? The Causality: Mandelic acid derivatives possess a highly reactive benzylic position and an alpha-hydroxyl group that are highly susceptible to metal-catalyzed oxidations or autoxidation in the presence of molecular oxygen[1]. This leads to the formation of colored glyoxylic acid derivatives (e.g., 3-methoxyphenylglyoxylic acid methyl ester). Actionable Fix: Degas all crystallization solvents and purge the crystallizer headspace with nitrogen. If the issue persists, the addition of a trace antioxidant during the dissolution phase can quench radical oxidation pathways[1].

Quantitative Data: Solvent Properties & Solubility

To optimize your solvent selection and calculate the theoretical yield, it is crucial to understand the physicochemical properties of mandelic acid derivatives. The table below summarizes key thermodynamic and physical data for related mandelic species, which serve as a proxy for predicting the behavior of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate[5].

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in (S)-isopropyl mandelate at 50°C (wt%)
(S)-Methyl mandelate 166.255.0263.8N/A
(S)-Ethyl mandelate 180.228.586.7N/A
(S)-Mandelic acid 152.1133.8N/A18.4
Racemic Mandelic acid 152.1118.0N/A36.0

Experimental Protocol: High-Purity Seeded Crystallization

Objective: Achieve >99.5% purity of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate by suppressing solid solution formation and solvent inclusions.

  • Dissolution: Suspend the crude ester in a 3:1 (w/w) mixture of toluene and methyl isobutyl ketone (MIBK) at a concentration of 15 wt%.

  • Inerting & Heating: Purge the vessel with nitrogen to prevent benzylic oxidation[1]. Heat the mixture to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove foreign particulate matter.

    • Mechanistic Insight: Foreign particles act as heterogeneous nucleation sites, which can prematurely trigger nucleation and disrupt the continuous growth (CG) mode[4].

  • Cooling to Metastable Limit: Cool the clarified solution linearly to 50°C.

  • Seeding: Introduce 1-2 wt% of high-purity Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate seed crystals.

    • Mechanistic Insight: Seeding bypasses the primary nucleation energy barrier, ensuring the thermodynamically stable polymorph grows and preventing the formation of metastable conglomerates[3].

  • Controlled Cooling (Cubic): Cool the suspension from 50°C to 5°C over 8 hours using a cubic cooling curve.

    • Mechanistic Insight: A non-linear cooling rate maintains a constant, low level of supersaturation, allowing sufficient time for lateral impurity transport away from the crystal growth front, thereby preventing solvent inclusions[4].

  • Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with two bed-volumes of pre-chilled (5°C) heptane to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 35°C until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q: Can I use in-line Process Analytical Technology (PAT) to monitor impurity rejection? A: Yes. In-line analysis using Focused Beam Reflectance Measurement (FBRM) and ATR-FTIR is highly recommended. These tools allow you to track the metastable zone width (MSZW) in real-time. Impurities often widen or narrow the MSZW; monitoring this allows you to dynamically adjust your cooling curve to prevent sudden, uncontrolled nucleation crashes[2][3].

Q: Does the initial nucleation configuration really matter if I cool slowly? A: Absolutely. The initial nucleation configuration dictates the final crystal grain size. Small grains promote lateral impurity transport to grain boundaries, which reduces local impurity concentration and favors continuous growth. If primary nucleation is uncontrolled, larger grains form, which accumulate impurities and trigger a melting-and-recrystallization defect cycle[4].

References

  • Source: ucc.edu.
  • Source: dicp.ac.
  • Source: acs.
  • Source: nih.
  • Source: nih.

Sources

Troubleshooting

Overcoming low solubility of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in aqueous media

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges formulating highly lipophilic esters for aqueous environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges formulating highly lipophilic esters for aqueous environments. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is a mandelic acid derivative characterized by a hydrophobic 3-methoxyphenyl ring, an alpha-hydroxyl group, and a neutral methyl ester.

Its high lipophilicity results in poor aqueous thermodynamic solubility, while its ester linkage makes it susceptible to chemical degradation under harsh conditions. This guide synthesizes field-proven insights and authoritative methodologies to help you overcome these formulation hurdles without compromising the structural integrity of your compound.

Part 1: Troubleshooting & FAQs

Q1: I tried adjusting the pH of my aqueous buffer to 2.0 and 10.0 to force the compound into solution, but my LC-MS analysis shows multiple peaks. Why is this happening? A: This is a classic case of chemical degradation driven by inappropriate formulation choices. Unlike basic amines or free carboxylic acids, Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is a neutral ester. It lacks an ionizable center within the standard physiological pH range. Subjecting it to high pH triggers base-catalyzed saponification, while low pH induces acid-catalyzed hydrolysis, both of which cleave the methyl ester to yield the free 3-methoxymandelic acid. Causality: You must avoid pH manipulation and instead rely on manipulating the dielectric constant of the medium or encapsulating the hydrophobic moiety.

Q2: When I dilute my 100 mM DMSO stock into my aqueous assay buffer, the compound immediately crashes out, forming a cloudy suspension. How do I prevent this "solvent shock"? A: This phenomenon occurs because DMSO is a strong hydrogen-bond acceptor. When a concentrated DMSO solution is introduced into an aqueous medium, the water molecules preferentially hydrogen-bond with the DMSO and with themselves. This rapid thermodynamic shift expels the hydrophobic ester, causing precipitation[1]. Solution: To prevent this, your receiving aqueous buffer must contain a thermodynamic solubilizer (like a cyclodextrin) or a kinetic stabilizer (like Tween 80) prior to the addition of the DMSO stock.

Q3: Which solubilization strategy provides the best stability for in vivo dosing or cell-based assays? A: For in vitro cell assays where high organic solvent concentrations are toxic, Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard. HP-β-CD encapsulates the hydrophobic 3-methoxyphenyl ring while maintaining a hydrophilic exterior, enhancing solubility without disrupting cell membranes[2]. For in vivo models requiring higher dose volumes, a PEG 400 / Tween 80 micellar system is highly effective at reducing interfacial tension[3].

Part 2: Strategic Decision Workflows

Selecting the correct solubilization strategy depends entirely on your downstream application. The decision tree below outlines the logical relationship between assay requirements and formulation choices.

DecisionTree Start Target Application? InVitro In Vitro / Cell Assays Start->InVitro InVivo In Vivo / Animal Models Start->InVivo DMSO Is <1% DMSO tolerated? InVitro->DMSO Formulation Required Dose Volume? InVivo->Formulation Cosolvent Co-solvency (DMSO stock diluted) DMSO->Cosolvent Yes HPBCD1 HP-β-CD Complexation DMSO->HPBCD1 No Lipid PEG 400 / Tween 80 Micellar System Formulation->Lipid High Dose HPBCD2 HP-β-CD Complexation Formulation->HPBCD2 Low Dose

Decision tree for selecting the optimal solubilization strategy based on assay type.

Part 3: Detailed Experimental Methodologies

Protocol A: Preparation of a 1:1 HP-β-CD Inclusion Complex

Mandelic acid derivatives are well-documented to form stable 1:1 stoichiometric inclusion complexes with substituted β-cyclodextrins[4]. This protocol utilizes the solvent-evaporation/lyophilization method to create a self-validating, highly soluble dry powder.

Mechanistic Rationale: The inner cavity of HP-β-CD is lipophilic, perfectly sized to accommodate the 3-methoxyphenyl ring of the ester. The exterior is highly hydrophilic, ensuring rapid dissolution in water.

Step-by-Step Workflow:

  • Molar Calculation: Calculate the exact masses required for a 1:1 molar ratio of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (MW ≈ 196.2 g/mol ) and HP-β-CD (MW ≈ 1400 g/mol , depending on the degree of substitution).

  • Host Solubilization: Dissolve the HP-β-CD in purified LC-MS grade water at room temperature to create a 10-20% (w/v) solution.

  • Guest Addition: Slowly add the ester directly into the stirring HP-β-CD solution.

  • Equilibration: Magnetically stir the suspension at 25°C for 24 to 48 hours. Causality: Complexation is an equilibrium-driven process; sufficient time must be allowed for the hydrophobic moiety to displace water molecules inside the cyclodextrin cavity[4].

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated ester.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize for 48 hours to obtain a fluffy, white, highly water-soluble powder complex[2].

ComplexationWorkflow Step1 1. Dissolve HP-β-CD in Aqueous Buffer Step2 2. Add Ester (1:1 Molar Ratio) Step1->Step2 Step3 3. Magnetic Stirring (24h at 25°C) Step2->Step3 Step4 4. Filtration (0.45 µm PTFE) Step3->Step4 Step5 5. Lyophilization (Solid Complex) Step4->Step5

Workflow for the preparation and isolation of the HP-β-CD inclusion complex.

Protocol B: Co-solvent & Surfactant Blending (PEG 400 / Tween 80)

When cyclodextrins are unavailable or incompatible with your assay, a binary or ternary co-solvent system is required. Co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic solute[1], while surfactants form micelles to trap the drug[3].

Step-by-Step Workflow:

  • Primary Solubilization: Weigh the target amount of the ester and dissolve it completely in 10% (v/v of final volume) PEG 400. Vortex until optically clear.

  • Surfactant Addition: Add 2% to 5% (v/v) Polysorbate 80 (Tween 80). Causality: Tween 80 is a non-ionic surfactant. It is chosen specifically because ionic surfactants (like SDS) can alter the microenvironmental pH and risk ester hydrolysis.

  • Aqueous Phase Titration: While vortexing vigorously, add the remaining aqueous buffer (e.g., PBS pH 7.4) dropwise. Critical Step: Dropwise addition prevents localized zones of high water concentration, which cause irreversible nucleation and precipitation.

  • Verification: Sonicate the final mixture for 10 minutes. The solution should remain transparent.

Part 4: Quantitative Data & Strategy Comparison

To aid in experimental design, the following table summarizes the expected performance of each solubilization strategy based on physicochemical principles.

Solubilization StrategyMechanism of ActionExpected Solubility GainBiocompatibilityRisk of Ester HydrolysisRecommended Application
Aqueous Buffer (Control) Native dissolutionBaseline (< 0.1 mg/mL)HighLow (at pH 7.0)N/A
pH Adjustment IonizationNone (Neutral molecule)VariableHigh (Saponification)Not Recommended
DMSO (1% v/v) Dielectric constant reductionLow (~2-5x)HighLowHigh-throughput in vitro screens
PEG 400 / Tween 80 Co-solvency & MicellizationHigh (~50-100x)ModerateLowIn vivo PK/PD dosing
HP-β-CD Complexation Hydrophobic encapsulationVery High (>100x)HighLowCell assays & in vivo dosing

References

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications.
  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. National Center for Biotechnology Information (NCBI).
  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
  • Preparation and Characterization of Inclusion Complexes of a Hemisuccinate Ester Prodrug of Δ9-Tetrahydrocannabinol with Modified Beta-Cyclodextrins. National Center for Biotechnology Information (NCBI).

Sources

Optimization

Technical Support Center: Scale-Up Optimization for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic, kinetic, and operational challenges encountered during the pilo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic, kinetic, and operational challenges encountered during the pilot and commercial-scale production of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8)[1]. Synthesizing and purifying alpha-hydroxy esters at scale requires strict control over equilibrium dynamics and thermal exposure to prevent yield loss and product degradation.

Process Workflow Visualization

ScaleUpWorkflow SM 3-Methoxymandelic Acid + Excess Methanol Rxn Fischer Esterification (Reflux, 65°C) SM->Rxn Cat Acid Catalyst (Amberlyst-15 / H2SO4) Cat->Rxn WaterRem Water Removal (Dean-Stark / TMOF) Rxn->WaterRem Drives Equilibrium Crude Crude Methyl 3-methoxymandelate WaterRem->Crude Purif Short-Path Distillation (< 1 mbar) Crude->Purif Thermal Control Prod Pure Methyl 2-hydroxy-2- (3-methoxyphenyl)acetate Purif->Prod Final Isolation

Workflow for the scale-up esterification of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is more viable for >100 kg commercial production? A: There are two primary industrial routes. The Direct Fischer Esterification of 3-methoxymandelic acid is generally preferred for multi-purpose pharmaceutical plants due to its straightforward impurity profile and avoidance of highly toxic starting materials. However, the Cyanohydrin Alcoholysis Route (reacting 3-methoxybenzaldehyde cyanohydrin directly with methanol and anhydrous HCl) is highly efficient for dedicated bulk manufacturing. This one-step process utilizes excess HCl at elevated temperatures (40–160 °C) to suppress side reactions, yielding >90% of the ester[2][3].

Q: Why do we observe severe agitation failures when scaling the cyanohydrin route? A: The cyanohydrin route generates stoichiometric amounts of ammonium chloride ( NH4​Cl ) as a byproduct[3]. At the bench scale, this forms a manageable suspension. At the pilot scale, inadequate heat removal and poor mass transfer can cause the NH4​Cl to precipitate rapidly as a dense, sticky solid. This non-Newtonian slurry drastically increases viscosity, overloading standard anchor or pitched-blade impellers.

Troubleshooting Guide: Resolving Specific Scale-Up Failures

Issue 1: Direct esterification stalls at 70-80% conversion.
  • Root Cause: Fischer esterification is an equilibrium-driven process. The reaction between the carboxylic acid and methanol produces one equivalent of water. Because the equilibrium constant ( Keq​ ) is close to 1, the accumulation of water increases the rate of the reverse hydrolysis reaction, stalling conversion.

  • Solution: You must actively break the equilibrium. Relying solely on excess methanol is inefficient at scale. Implement a Dean-Stark apparatus using a ternary azeotrope (e.g., Methanol/Toluene/Water) to continuously remove water. Alternatively, add Trimethyl orthoformate (TMOF). TMOF chemically reacts with the generated water to form methanol and methyl formate, irreversibly driving the reaction forward without requiring complex distillation columns.

Issue 2: Product degradation (oligomerization) during final purification.
  • Root Cause: Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate contains both a reactive alpha-hydroxyl group and a methyl ester. Prolonged exposure to temperatures above 110°C during standard batch vacuum distillation promotes intermolecular transesterification, where the hydroxyl group of one molecule attacks the ester of another, forming dimers and oligomers[2].

  • Solution: Minimize thermal residence time. Replace standard batch distillation with Wiped Film Evaporation (WFE) or Short-Path Distillation (SPD). Operating at high vacuum (< 1 mbar) allows the ester to vaporize at lower temperatures with a residence time of mere seconds, completely bypassing the kinetic window for oligomerization.

Quantitative Data: Process Parameter Optimization

To standardize the direct esterification approach, we evaluated various water removal strategies. The data below demonstrates the critical need for active dehydration to achieve >99% conversion and minimize impurities.

Catalyst System (5 mol%)Water Removal StrategyReaction Time (h)Conversion (%)Impurity Profile (%)
Sulfuric Acid ( H2​SO4​ )None (Reflux only)2472.41.5
Sulfuric Acid ( H2​SO4​ )Dean-Stark (Toluene co-solvent)12> 99.00.8
p-Toluenesulfonic AcidMolecular Sieves (3Å)1695.21.2
Amberlyst-15 (Resin) Trimethyl orthoformate (TMOF) 8 > 99.5 0.3

Table 1: Optimization of direct esterification parameters for Methyl 3-methoxymandelate.

Self-Validating Experimental Protocol: Pilot-Scale Direct Esterification

This optimized protocol utilizes Amberlyst-15 and TMOF to ensure a self-validating, high-yield process. By using a heterogeneous resin, we eliminate the need for an aqueous basic workup, thereby preventing inadvertent base-catalyzed ester hydrolysis.

Step 1: Reactor Charging & Dehydration

  • Action: Charge 10.0 kg of 3-methoxymandelic acid into a clean, dry 100 L glass-lined reactor. Add 40.0 L of anhydrous methanol.

  • Causality: Anhydrous starting conditions are critical. Any initial moisture in the reactor or solvent will consume the TMOF prematurely, reducing its efficacy as a reaction-driven water scavenger.

Step 2: Catalyst & Reagent Addition

  • Action: Add 1.0 kg of dry Amberlyst-15 acidic resin. Slowly dose in 6.0 kg of Trimethyl orthoformate (TMOF) while maintaining the jacket temperature at 20°C.

  • Causality: Amberlyst-15 is a heterogeneous macroscopic catalyst. It provides the necessary protons for the reaction but allows for simple physical filtration post-reaction. TMOF acts as the chemical water scavenger.

Step 3: Heating & Reaction

  • Action: Heat the reactor to a gentle reflux (approx. 60–65°C).

  • Causality: The reaction of TMOF with water generates methyl formate (bp 32°C), which will reflux and aid in maintaining a lower boiling vapor phase, keeping the reaction temperature mild.

Step 4: In-Process Control (IPC) - The Self-Validating Step

  • Action: After 8 hours, pull a 5 mL sample. Filter the resin and analyze the filtrate via HPLC (UV at 254 nm).

  • Validation Check: The process may only proceed to Step 5 if the residual 3-methoxymandelic acid is < 0.5% AUC . If > 0.5%, the equilibrium has not been fully breached; add an additional 1.0 kg of TMOF and reflux for 2 more hours.

Step 5: Catalyst Filtration

  • Action: Cool the reactor to 25°C. Discharge the mixture through a 5 µm bag filter to remove the Amberlyst-15 resin. Wash the resin cake with 5.0 L of methanol.

  • Causality: Removing the acid catalyst before concentration is mandatory. Concentrating the product in the presence of acid and trace water will rapidly catalyze the reverse hydrolysis reaction.

Step 6: Concentration & Purification

  • Action: Transfer the filtrate to a distillation vessel. Remove methanol and methyl formate under reduced pressure (50 mbar, 40°C). Purify the resulting crude oil via Short-Path Distillation (< 1 mbar, jacket temperature 100–110°C) to isolate the pure Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate.

References

  • Accela ChemBio Product Catalog (CAS 54845-40-8). Accela ChemBio. URL:[Link]

  • Process for the preparation of mandelic-acid esters (EP0006539A1). Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Noise for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Welcome to the Advanced Chromatography Support Center. Analyzing functionalized aromatic esters like Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing functionalized aromatic esters like Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate presents unique chromatographic challenges. While the compound's methoxy and hydroxyl groups provide distinct UV signatures, they also require specific mobile phase conditions that frequently introduce baseline instability.

This guide is engineered for analytical scientists and drug development professionals. It moves beyond basic symptom-checking to explain the fluidic, optical, and chemical causality behind baseline noise, providing self-validating protocols to restore system integrity.

Diagnostic Decision Workflow

Before adjusting method parameters, you must isolate the noise source. Baseline noise is not random; its frequency and amplitude are direct readouts of specific hardware or chemical failures.

BaselineDiagnostics Start Observe Baseline Noise Type Categorize Noise Pattern Start->Type Regular Regular / Pulsating Type->Regular Sawtooth Pattern Irregular Irregular / Spiking Type->Irregular Random Spikes Drift Continuous Drift Type->Drift Gradient Baseline Pump Fluidic / Pump Issue Regular->Pump Detector Optical / Detector Issue Irregular->Detector Mobile Method / Solvent Issue Drift->Mobile ActionPump Service Check Valves & Prime Solvents Pump->ActionPump ActionDet Add Backpressure or Replace D2 Lamp Detector->ActionDet ActionMob Shift UV Wavelength & Use Fresh TFA Mobile->ActionMob

Diagnostic workflow for isolating HPLC baseline noise sources.

Troubleshooting Guides & FAQs

Q: My analyte is a neutral ester. Why does my method use 0.1% TFA, and why is it causing severe baseline drift during the gradient?

A: Although Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is an ester and its secondary hydroxyl group does not ionize under standard HPLC conditions, the stationary phase is highly reactive. Residual silanols on the silica backbone of a C18 column have a pKa of ~4.5. In unbuffered water, these silanols ionize and strongly interact with the analyte's hydroxyl and methoxy groups via hydrogen bonding, causing severe peak tailing.

Adding 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0, fully protonating the silanols to neutralize these secondary interactions. However, TFA strongly absorbs UV light below 215 nm [[1]](). As the gradient shifts from aqueous to organic, the solvation environment of TFA changes, altering its molar absorptivity and causing the detector to register a rising baseline 2. Corrective Action: Shift the detection wavelength. The meta-methoxy aromatic ring of your compound provides a secondary UV absorption maximum (B-band) at ~275 nm. At 275 nm, TFA is completely transparent, which will instantly flatten the baseline without sacrificing peak shape.

Q: The baseline exhibits a regular, rhythmic pulsation (a "sawtooth" wave). How do I fix this?

A: Rhythmic, periodic noise is almost always fluidic, specifically linked to the pump stroke 3. When a check valve fails to seal perfectly—often due to particulate contamination or microscopic air bubbles—the pump delivers an inconsistent stroke volume. The Causality: This inconsistent delivery causes micro-fluctuations in system pressure. The refractive index of the mobile phase is highly pressure-dependent. As pressure ripples pass through the UV detector's flow cell, the fluid acts as a dynamic lens, bending the UV light away from the photodiode array and registering as a periodic drop in signal 4. Corrective Action: Purge the pump with degassed, warm HPLC-grade water to dissolve any precipitated buffer salts. If you are running high concentrations of TFA, consider switching to ceramic check valves, which are less prone to sticking in acidic conditions than standard ruby/sapphire valves 2.

Q: The baseline is erratic with sharp, random spikes that obscure the analyte peak. What is the root cause?

A: Random, sharp spikes are indicative of optical disruption in the flow cell, typically caused by air bubbles outgassing or a failing Deuterium (D2) lamp 5. If the mobile phase is inadequately degassed, the sudden pressure drop as the fluid exits the analytical column and enters the flow cell causes dissolved gases to cavitate (outgas) 1. Corrective Action: Ensure the inline vacuum degasser is functioning. Install a backpressure regulator (e.g., 40 psi) immediately after the UV detector flow cell to keep gases in solution. If bubbles are ruled out, perform a lamp intensity test (see Protocol 2).

Quantitative Diagnostics of Baseline Noise

Use the following data matrix to rapidly correlate your observed noise pattern with its mechanical or chemical origin.

Noise CharacteristicPrimary Root CauseMechanistic ExplanationImpact on S/N RatioCorrective Action
Periodic / Pulsating Pump Check Valve LeakPressure-induced refractive index changes in the flow cell.Moderate reduction (10-30%)Clean/replace check valves; verify static mixer performance 4.
Continuous Upward Drift TFA/Solvent UV AbsorbanceSolvation environment alters modifier molar absorptivity during gradient.Severe reduction at low wavelengths (<220 nm)Shift wavelength to 214 nm or 275 nm 2.
Sharp, Random Spikes Air Bubbles in Flow CellCavitation scatters UV photons away from the photodiode.Complete loss of integrationPlumb post-detector backpressure regulator; check degasser 1.
High-Frequency "Fuzz" D2 Lamp DegradationDecreased photon output increases the electronic noise floor.Progressive degradationReplace D2 lamp if >2000 hours of use 5.
Broad, Hump-like Peaks Column Phase DewettingHydrophobic collapse or late-eluting matrix contaminants.Moderate reductionFlush column with 100% organic solvent 6.

Self-Validating Experimental Protocols

Protocol 1: System Isolation (Zero-Dead-Volume Test)

Objective: Isolate the root cause of baseline noise to either the analytical column or the HPLC instrumentation. Mechanistic Rationale: By removing the stationary phase, we eliminate column bleed and phase dewetting as variables. If noise persists, the fluidic delivery or optical bench is at fault.

Step-by-Step Methodology:

  • Power down the pump and remove the analytical column from the fluidic path.

  • Bridge the pump outlet capillary directly to the detector inlet capillary using a stainless steel Zero-Dead-Volume (ZDV) union.

  • Set the mobile phase to 50:50 Water:Acetonitrile at a flow rate of 1.0 mL/min.

  • Monitor the baseline at 220 nm for 15 minutes.

Self-Validation Check: Calculate the peak-to-peak noise over a 5-minute window. If the noise drops to < 0.05 mAU, the system is healthy, and the previous noise was caused by the column (requiring a column wash or replacement) 6. If the noise remains > 0.1 mAU, proceed to Protocol 2.

Protocol 2: Optical Bench Decontamination & Lamp Verification

Objective: Eliminate optical scattering caused by flow cell contamination and verify Deuterium (D2) lamp energy. Mechanistic Rationale: UV-absorbing organics or microbial biofilms on the quartz windows of the flow cell scatter light, reducing the photons reaching the photodiode. This inversely increases electronic noise.

Step-by-Step Methodology:

  • Ensure the column is disconnected and the ZDV union is installed.

  • Flush the fluidic path with 100% HPLC-grade Water at 0.5 mL/min for 10 minutes to purge precipitated buffer salts.

  • Flush with 1N Nitric Acid (HNO3) at 0.2 mL/min for 15 minutes to oxidize organic contaminants. (Critical: Never use HCl, as chloride ions induce pitting corrosion in 316L stainless steel fluidics)7.

  • Flush with HPLC-grade Water at 0.5 mL/min for 20 minutes until the waste line effluent tests neutral via pH paper.

  • Execute the detector's onboard "Lamp Intensity/Energy Test" via your chromatography data system (CDS).

Self-Validation Check: A passing lamp test will show reference energy counts above the manufacturer's threshold (typically >10,000 counts). If the baseline noise drops below 0.05 mAU after cleaning, the flow cell was the culprit. If noise persists despite a clean cell and a passing lamp test, the D2 lamp is experiencing arc wander and requires immediate replacement 5.

References

  • Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines".
  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It".
  • Beijing UVTech Inc. "FAQ: Why Does My HPLC Baseline Become Noisy or Drift Over Time?".
  • Shimadzu. "Shimadzu Baseline Disturbance".
  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise".
  • Phenomenex. "HPLC Troubleshooting Mini Guide - Baseline Issues".
  • Chrom Tech.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. To truly protect reactive compounds like Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, you must understand the chemical causality behind its instability and implement self-validating workflows that prove your storage environment is secure.

Mechanistic Overview of Thermal Vulnerability

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is an alpha-hydroxy ester (specifically, a derivative of 3-methoxymandelic acid). Its molecular architecture contains two highly reactive sites in close proximity: a nucleophilic alpha-hydroxyl group and an electrophilic methyl ester. When exposed to thermal stress, the kinetic energy in the system surpasses the activation barriers for three primary degradation pathways:

  • Thermal Hydrolysis: Heat accelerates the nucleophilic attack by ambient moisture on the ester carbonyl, cleaving the molecule into 3-methoxymandelic acid and methanol. The hydrolysis of alpha-hydroxy ester bonds is a well-documented degradation mechanism that rapidly compromises the integrity of ester-based compounds and polymers[1].

  • Self-Condensation (Dimerization): At elevated temperatures, the alpha-hydroxyl group of one molecule can attack the ester carbonyl of a neighboring molecule. This intermolecular esterification forms cyclic dimers (mandelides) or linear polyesters[2].

  • Oxidation: The benzylic alpha-carbon is susceptible to atmospheric oxidation, converting the hydroxyl group into a ketone to form methyl 3-methoxyphenylglyoxylate.

Understanding this causality is critical: you cannot simply "put it in the fridge." You must actively manipulate the kinetic environment to deprive these reactions of their required inputs (heat, moisture, and oxygen)[3].

Visualizing the Degradation Network

G Molecule Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (Intact Alpha-Hydroxy Ester) Hydrolysis Ester Hydrolysis (Requires H2O) Molecule->Hydrolysis + H2O Oxidation Alpha-OH Oxidation (Requires O2) Molecule->Oxidation + O2 Dimerization Self-Condensation (Intermolecular) Molecule->Dimerization + Heat Heat Thermal Stress (> 25°C) Heat->Molecule Accelerates degradation Deg1 3-Methoxymandelic Acid + Methanol Hydrolysis->Deg1 Deg2 Methyl 3-methoxyphenylglyoxylate Oxidation->Deg2 Deg3 Mandelide Dimers / Polyesters Dimerization->Deg3 Prevention1 Desiccation & Cold Storage (-20°C) Prevention1->Hydrolysis Blocks Prevention1->Dimerization Blocks Prevention2 Inert Atmosphere (Argon/N2) Prevention2->Oxidation Blocks

Thermal degradation pathways of alpha-hydroxy esters and targeted preventative interventions.

Diagnostic Troubleshooting Guide (FAQ)

Q: My compound developed a strong, sharp odor and the pH of my reconstituted solution dropped. What happened? A: This is the classic signature of thermal hydrolysis. The ester has degraded into 3-methoxymandelic acid (which lowers the pH) and methanol (which produces the sharp odor). This occurs when the compound is exposed to ambient moisture and room temperature over time[1]. Solution: Discard the degraded batch. Implement the self-validating storage protocol below to ensure strict desiccation.

Q: NMR analysis shows the appearance of high-molecular-weight impurities, but no free acid. Is this oxidation? A: No. If the mass increases but no free carboxylic acid is present, the compound has undergone self-esterification (dimerization). Mandelic acid derivatives can react with themselves to form cyclic mandelides or linear polyesters, particularly when exposed to heat[2]. Solution: Long-term storage must be maintained at -20°C or lower to kinetically freeze this intermolecular reaction.

Q: Can I store this compound in standard polypropylene microcentrifuge tubes? A: Standard plastics are semi-permeable to both oxygen and moisture. For reactive organic esters, storage guidelines dictate the use of impermeable, compatible containers[3]. Solution: Use amber glass vials with PTFE-lined caps to block light, moisture, and oxygen ingress.

Quantitative Degradation Kinetics

To emphasize the necessity of environmental control, the following table summarizes the estimated degradation kinetics of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate under various storage conditions.

Storage TemperatureAtmosphereMoisture ControlEst. Monthly Degradation RatePrimary Degradant Profile
25°C (Ambient)AirNone2.5% - 5.0%Hydrolysis products, Dimers
4°C (Fridge)AirDesiccated0.5% - 1.0%Hydrolysis products
-20°C (Freezer)ArgonDesiccated< 0.1%Negligible
-80°C (Ultra-low)ArgonDesiccated< 0.01%Negligible

Self-Validating Storage Protocol

To guarantee the integrity of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, do not rely on passive storage. Implement this self-validating workflow. A protocol is "self-validating" when it contains built-in visual or analytical checkpoints that confirm the system's integrity without requiring a full re-assay of the compound.

Phase 1: Preparation & Aliquoting

  • Baseline Validation: Before storage, run a rapid HPLC-UV assay to confirm purity >98%. This establishes your baseline.

  • Inert Aliquoting: Transfer the bulk powder into a glove box or use a Schlenk line. Aliquot the compound into pre-dried, amber glass vials. Causality: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure during future use.

  • Backfilling: Purge the vials with dry Argon (which is heavier than Nitrogen, providing a better protective blanket) and immediately seal with PTFE-lined screw caps.

Phase 2: Secondary Containment & Validation 4. Moisture Indicator (The Validation Mechanism): Place the sealed vials into a secondary container (e.g., a vacuum-sealable Mylar bag or a desiccator jar). Add a packet of indicating silica gel (blue when dry, pink when wet). 5. Vacuum Sealing: Vacuum seal the secondary container.

  • Self-Validation Check: If, at any point during storage, the silica gel turns pink, the atmospheric seal has been compromised. The user instantly knows the compound is at risk of hydrolysis without needing to run an NMR.

Phase 3: Thermal Control 6. Deep Freeze: Store the secondary container in a monitored -20°C (or -80°C) freezer.

  • Self-Validation Check: Utilize a continuous temperature logger with an external display. If the logger shows a historical deviation above -5°C, the user is immediately alerted to potential self-condensation risks[2].

References

  • Title: Chemical Storage Guidelines Source: Western Carolina University (wcu.edu) URL: [Link]

  • Title: Degradation properties of a biodegradable shape memory elastomer, poly(glycerol dodecanoate), for soft tissue repair Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate vs. 4-Methoxyphenyl Analogs

As a Senior Application Scientist, selecting the correct mandelic acid derivative is paramount when designing synthetic routes for active pharmaceutical ingredients (APIs) or developing chiral separation methodologies. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct mandelic acid derivative is paramount when designing synthetic routes for active pharmaceutical ingredients (APIs) or developing chiral separation methodologies. This guide provides an objective, data-driven comparison between Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (the meta-substituted analog) and its 4-methoxyphenyl (para-substituted) counterpart.

By analyzing their electronic environments, steric profiles, and chromatographic behaviors, we establish the causality behind their divergent reactivity and outline self-validating protocols for their experimental handling.

Mechanistic Divergence: Electronic and Steric Causality

The fundamental difference between these two isomers lies in the regiochemistry of the methoxy (-OCH₃) substituent, which radically alters the electronic landscape of the benzylic carbon.

  • Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (M-3-M): Located at the meta position, the methoxy group cannot donate electron density to the benzylic carbon via resonance. Instead, it exerts a mild electron-withdrawing inductive effect (-I). This electron deficiency destabilizes any potential benzylic carbocation. Consequently, the chiral center of the meta-analog is highly robust, resisting spontaneous SN1-mediated racemization during acidic esterification or thermal processing[1].

  • Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate (M-4-M): The para-methoxy group is a strong resonance donor (+R). This resonance delocalization highly stabilizes the benzylic carbocation intermediate. While this makes M-4-M an excellent, highly reactive electrophile for downstream coupling, it also renders the benzylic hydroxyl group highly labile, making the molecule exceptionally prone to racemization[2].

Application Causality: When synthesizing stable chiral building blocks (e.g., for clopidogrel or oxybutynin analogs), the meta-substituted M-3-M is preferred due to its stereochemical integrity. Conversely, M-4-M is utilized when benzylic substitution is the desired synthetic endpoint.

Chiral Recognition & Chromatographic Resolution

Mandelic acid derivatives are heavily utilized as benchmarks for evaluating chiral stationary phases. The structural nuances between the 3-methoxy and 4-methoxy isomers dictate their interaction with chiral selectors.

  • Gas Chromatography (Gamma-Cyclodextrin Phases): Derivatization of the free carboxylic acid to a methyl ester is required to prevent peak tailing. In GC/MS analysis using octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin, the free alpha-hydroxyl group is critical for forming hydrogen bonds within the cyclodextrin cavity. The meta-substituted analog demonstrates high chiral selectivity because its geometry allows for deep inclusion into the gamma-cyclodextrin cavity without the steric clash observed in para-substituted extended ring systems[3].

  • Capillary Electrophoresis (CE): Using dilute solutions of the macrocyclic antibiotic Ristocetin A, the "basket"-like structure of the chiral selector interacts differently with the isomers. Ristocetin A successfully resolves racemic mixtures of 3-methoxymandelic acid due to favorable hydrogen bonding and steric alignment with the meta-methoxy group[4].

  • High-Speed Countercurrent Chromatography (HSCCC): In chiral ligand exchange chromatography using copper(II)-amino acid complexes, the hydrophobicity and steric accessibility of 4-methoxymandelic acid require specific mobile phase modifiers (like hydroxypropyl-β-cyclodextrin) to achieve successful enantioseparation[5].

Quantitative Performance Comparison

The following table summarizes the physicochemical and chromatographic properties of the two analogs based on field data and structural analysis.

ParameterMethyl 2-hydroxy-2-(3-methoxyphenyl)acetateMethyl 2-hydroxy-2-(4-methoxyphenyl)acetate
CAS Number 54845-40-8[1]13305-14-1[2]
Aromatic Substitution Meta (3-OMe)Para (4-OMe)
Electronic Influence Inductive Withdrawing (-I)Resonance Donating (+R > -I)
Benzylic Carbocation Destabilized (Stereochemically stable)Highly Stabilized (Labile)
Racemization Risk LowHigh
Chiral Selectivity (GC) High (Strong inclusion complex)[3]Moderate (Steric interference)[3]
Primary Utility Stable chiral intermediateReactive benzylic electrophile

Self-Validating Experimental Protocol: Derivatization & Chiral GC/MS Analysis

To objectively compare the enantiomeric purity of these analogs, the free acids must be converted to methyl esters. This protocol is designed as a self-validating system: the aqueous quench not only stops the reaction but forces the phase separation required to protect the GC column from acidic degradation.

Objective: Convert methoxymandelic acids into volatile methyl esters while preserving the chiral alpha-hydroxyl center for cyclodextrin-based recognition[3].

Step-by-Step Methodology:

  • Esterification: Dissolve 10 mg of the racemic methoxymandelic acid starting material in 1.0 mL of anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid.

  • Thermal Processing: Seal the mixture in a Reacti-Vial and heat at 80 °C for exactly 2 hours to drive the equilibrium toward the methyl ester[3].

  • Reaction Quenching: Cool the vial to room temperature. Add 0.5 mL of distilled H₂O. Causality: Water neutralizes the acid catalyst and decreases the solubility of the organic product in the methanolic phase[3].

  • Extraction & Neutralization: Add 2.0 mL of ethyl acetate. Neutralize the aqueous phase with 0.1 M NaHCO₃ solution to deprotonate and remove any unreacted carboxylic acids[3].

  • Phase Separation: Isolate the upper organic phase using a micro-syringe. Dry the organic layer over anhydrous Na₂SO₄. Causality: Removing trace water is mandatory to prevent degradation of the siloxane bonds in the GC stationary phase[3].

  • Concentration: Evaporate the solvent under a gentle N₂ stream. Re-dissolve the dried methyl 2-hydroxy-2-(methoxyphenyl)acetate in 1.0 mL of fresh ethyl acetate[3].

  • Analysis: Inject 1 µL into a GC/MS equipped with a gamma-cyclodextrin chiral stationary phase (e.g., 100 °C isothermal method) to evaluate the R vs. S enantiomeric resolution[3].

Experimental Workflow Visualization

The following diagram maps the logical progression of the derivatization and analytical workflow, highlighting the critical phase transitions.

G A Starting Material: Racemic Methoxymandelic Acid B Esterification (MeOH, H+, 80°C) A->B C Methyl 2-hydroxy-2- (methoxyphenyl)acetate B->C D Aqueous Quench & Extraction (EtOAc) C->D E Chiral GC/MS Analysis (Gamma-Cyclodextrin) D->E F Enantiomeric Resolution (R vs S Isomers) E->F

Analytical workflow for the chiral resolution of methoxymandelic acid derivatives.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of GC-MS Analytical Methods for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Authored by a Senior Application Scientist In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. For active pharmaceutical ingredient (API) intermediates like Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, a key building block in various synthetic pathways, ensuring the purity and potency profile is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, offering high resolution and sensitivity. However, its application necessitates a thoroughly validated method to guarantee reliable and accurate data.

This guide provides a comprehensive, experience-driven approach to validating a GC-MS method for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and presenting a self-validating framework that ensures data integrity.

The Analytical Challenge: Derivatization is Key

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is a polar molecule containing a hydroxyl and an ester group. Direct injection onto a standard non-polar or mid-polar GC column can lead to poor peak shape, tailing, and low response due to its high polarity and potential for thermal degradation in the injector port. To overcome this, a crucial pre-analytical step is derivatization. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is the industry-standard approach. This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and thermal stability, leading to sharp, symmetrical chromatographic peaks.

I. The Validation Workflow: An Interconnected System

A robust validation process is not a series of disconnected tests but an interconnected system where the results of each stage build upon the last. The workflow described below ensures that the method is not only fit for its intended purpose but that its performance is well-understood and controlled.

GC-MS Validation Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2(R1)) cluster_2 System Suitability cluster_3 Final Output Dev Initial Method Development (Column, Temp Program, MS Params) Deriv Derivatization Optimization (Agent, Time, Temp) Dev->Deriv Specificity Specificity & Peak Purity Deriv->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Confirms identity Accuracy Accuracy / Recovery Linearity->Accuracy Defines concentration range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Establishes limits Precision Precision (Repeatability & Intermediate) Accuracy->Precision Verifies trueness Robustness Robustness Precision->Robustness Tests method resilience SST System Suitability Testing (SST) (Resolution, Tailing Factor, RSD%) cluster_1 cluster_1 SST->cluster_1 Pre-requisite for all runs Report Validation Report & SOP cluster_1->Report

Caption: The interconnected workflow for GC-MS method validation, from initial development to the final report.

II. Experimental Protocols & Performance Criteria

The following sections detail the experimental design for each validation parameter, grounded in the principles of the ICH Q2(R1) guideline on Validation of Analytical Procedures.

A. System Suitability Testing (SST)

Why it's critical: SST is not a validation parameter itself, but a recurring check to ensure the GC-MS system is performing adequately on any given day of analysis. It is the first line of defense against erroneous data.

Experimental Protocol:

  • Prepare a standard solution of derivatized Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate at a concentration in the middle of the expected working range (e.g., 50 µg/mL).

  • Inject the SST solution six consecutive times at the beginning of each analytical run.

  • Monitor the following parameters:

    • Retention Time (RT): The stability of the RT indicates chromatographic consistency.

    • Peak Area: The precision of the peak area is a measure of the injector and detector performance.

    • Tailing Factor (Tf): Measures peak symmetry. A value close to 1 indicates a good, symmetrical peak.

    • Signal-to-Noise Ratio (S/N): Ensures adequate sensitivity.

Acceptance Criteria:

Parameter Acceptance Limit Rationale
Peak Area %RSD ≤ 2.0% Ensures injection precision.
Retention Time %RSD ≤ 1.0% Ensures chromatographic stability.

| Tailing Factor (Tf) | ≤ 1.5 | Guarantees symmetrical peak shape for accurate integration. |

B. Specificity

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In GC-MS, this is achieved through both chromatographic separation and mass spectral identification.

Experimental Protocol:

  • Blank Analysis: Inject a derivatized blank solvent (e.g., Dichloromethane) to ensure no interfering peaks are present at the retention time of the analyte.

  • Analyte Identification: Inject a standard of derivatized Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. Record the retention time and the mass spectrum. The mass spectrum, with its unique fragmentation pattern, serves as a fingerprint for the compound.

  • Forced Degradation (Stress Testing): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze the stressed samples. The goal is to demonstrate that the analyte peak is chromatographically resolved from all degradation product peaks. Peak purity analysis using the MS detector across the entire peak is essential to confirm that the peak is spectrally homogeneous and not co-eluting with an impurity.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any other peaks (Resolution > 2.0).

  • The mass spectrum of the analyte in the presence of impurities and degradants must be consistent with that of a pure reference standard.

C. Linearity and Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation.

Experimental Protocol:

  • Prepare a stock solution of the derivatized analyte.

  • Perform a serial dilution to create at least five concentration levels, spanning 50% to 150% of the expected working concentration. For example, if the target concentration is 50 µg/mL, the range could be 25, 37.5, 50, 62.5, and 75 µg/mL.

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

Parameter Acceptance Limit Rationale
Correlation Coefficient (r²) ≥ 0.998 Indicates a strong linear relationship between concentration and response.
Y-intercept Should be close to zero A significant y-intercept may indicate the presence of bias.

| Residuals | Randomly distributed | A non-random pattern in the residual plot may suggest non-linearity. |

D. Accuracy

Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study using a spiked matrix.

Experimental Protocol:

  • Prepare a sample matrix (e.g., a placebo formulation or a solution containing other reaction components).

  • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of 9 samples).

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

E. Precision

Why it's critical: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Precision Evaluation cluster_0 Repeatability (Intra-assay) cluster_1 Intermediate Precision (Inter-assay) Precision Precision Repeatability_Desc Short-term variability - Same day - Same analyst - Same instrument Precision->Repeatability_Desc Intermediate_Desc Long-term variability - Different days - Different analysts - Different instruments (if applicable) Precision->Intermediate_Desc Repeatability_Exp 6 replicate preparations at 100% concentration Repeatability_Desc->Repeatability_Exp Intermediate_Exp Repeatability experiment under varied conditions Intermediate_Desc->Intermediate_Exp

Caption: The two levels of precision evaluated during method validation.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and if possible, on a different GC-MS system.

    • Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., an F-test) of the two data sets to evaluate the overall method precision.

Acceptance Criteria:

Level Acceptance Limit (%RSD)
Repeatability ≤ 1.5%

| Intermediate Precision | ≤ 2.0% |

F. Detection and Quantitation Limits (LOD & LOQ)

Why it's critical: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for analyzing impurities.

Experimental Protocol: There are several methods, but the one based on the standard deviation of the response and the slope of the calibration curve is common and statistically sound.

  • Use the calibration curve generated during the linearity study.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the y-intercepts of the regression line.

      • S = the slope of the calibration curve.

  • Confirm the calculated LOQ by preparing and injecting a sample at this concentration and verifying that the precision (%RSD) and accuracy (%Recovery) meet acceptable criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).

G. Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical GC-MS parameters that could be subject to minor variations.

  • Vary these parameters one at a time. For example:

    • GC Oven Temperature Ramp: ± 2°C/min

    • Injector Temperature: ± 5°C

    • Carrier Gas Flow Rate: ± 5%

    • Derivatization Time: ± 10 minutes

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on SST results (retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within their acceptance limits under all varied conditions. Significant changes in retention time or peak shape would indicate a lack of robustness.

III. Summary of Validation Data

The following table summarizes hypothetical but realistic results for a validated GC-MS method for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, demonstrating a successful validation.

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference at analyte RT; Peak purity > 99.5%No interference; Resolution > 2.0Pass
Linearity (r²) 0.9992≥ 0.998Pass
Range 25 - 75 µg/mL50% - 150% of targetPass
Accuracy (% Recovery) 99.1% - 101.3%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.85%≤ 1.5%Pass
Precision (Intermediate %RSD) 1.22%≤ 2.0%Pass
LOD 0.1 µg/mL-Established
LOQ 0.3 µg/mL-Established
Robustness SST passed under all varied conditionsSST criteria metPass

IV. Conclusion

The validation of a GC-MS method for a pharmaceutical intermediate like Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is a systematic and multi-faceted process. It requires a deep understanding of the analyte's chemistry, the principles of gas chromatography and mass spectrometry, and the regulatory expectations outlined in guidelines such as ICH Q2(R1). By employing a derivatization strategy to enhance analyte volatility and by systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a reliable and defensible analytical method can be established. This validated method provides the high-quality data necessary to ensure the identity, purity, and quality of the intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Validation of analytical procedures: Methodology (CPMP/ICH/281/95) Source: European Medicines Agency (EMA) URL: [Link]

Validation

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate vs mandelic acid reactivity comparison

Title: Comparative Reactivity Guide: Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate vs. Mandelic Acid Executive Summary Mandelic acid is a foundational α -hydroxy acid scaffold widely utilized in pharmaceutical synthesis an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity Guide: Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate vs. Mandelic Acid

Executive Summary

Mandelic acid is a foundational α -hydroxy acid scaffold widely utilized in pharmaceutical synthesis and chiral resolution. However, its free carboxylic acid and unsubstituted aromatic ring can limit its utility in complex, multi-step syntheses. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (MHMMA) is a highly functionalized derivative designed to overcome these limitations. By converting the carboxylate to a methyl ester and introducing a meta-methoxy group to the phenyl ring, the molecule's electronic profile and reactivity are fundamentally transformed.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic differences between these two compounds, providing causality-driven experimental protocols and self-validating workflows for drug development professionals.

Structural and Electronic Profiling

To understand the divergent reactivity of these two compounds, we must analyze the specific functional group modifications:

  • Carboxyl vs. Ester Reactivity: Mandelic acid possesses a free carboxylic acid (pKa ~3.4), making it highly susceptible to unwanted acid-base reactions or thermal decarboxylation. By masking this moiety as a methyl ester in MHMMA, the molecule becomes neutral. This[1], a critical requirement when utilizing base-sensitive organometallic reagents.

  • Aromatic Ring Activation: The unsubstituted phenyl ring of mandelic acid is mildly deactivated toward Electrophilic Aromatic Substitution (EAS) due to the inductive pull (-I) of the α -hydroxy acid group. In contrast, the 3-methoxy group in MHMMA exerts a strong resonance-donating (+R) effect. This dramatically enriches the aromatic π -system,[1] relative to the methoxy group, thereby facilitating rapid functionalization under milder conditions.

Quantitative Reactivity Comparison

The following table summarizes the quantitative and qualitative differences in reactivity driven by the structural variations of the two compounds.

ParameterMandelic Acid (MA)Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (MHMMA)Causality / Structural Driver
Acid-Base Profile Acidic (pKa ~3.4)NeutralEsterification masks the carboxylic proton, preventing salt formation in basic media.
Oxidation Product Phenylglyoxylic acidMethyl 3-methoxyphenylglyoxylateBoth undergo α -hydroxyl oxidation; MHMMA's ester group remains intact during the process.
Aromatic Substitution Sluggish, ortho/para to alkylHighly accelerated, ortho/para to methoxyThe 3-methoxy group (+R effect) enriches the π -system, dominating the directing effects.
Enzymatic Affinity (MDH) High (Native substrate)Reduced (25-50x lower binding affinity)Lack of the negatively charged carboxylate impairs active-site anchoring via Arg277[2].

Logical Relationships & Reactivity Mapping

Reactivity_Comparison MA Mandelic Acid (Free Acid) Ox α-Hydroxyl Oxidation MA->Ox Yields α-Keto Acid EAS Electrophilic Aromatic Substitution MA->EAS Slow (Deactivated) Carb Carboxyl / Ester Reactivity MA->Carb Acidic (pKa 3.4) MHMMA MHMMA (Ester, 3-Methoxy) MHMMA->Ox Yields α-Keto Ester MHMMA->EAS Fast (Activated by -OCH3) MHMMA->Carb Neutral (Protected)

Logical relationship map detailing the divergent reactive pathways of Mandelic Acid versus MHMMA.

Experimental Methodologies & Protocols

Protocol A: Chemoselective Oxidation of the α -Hydroxyl Group via Photoredox Catalysis

Context: Oxidizing the secondary alcohol to a ketone without cleaving the delicate C-C bond is challenging. Traditional methods rely on heavy metals. Here, we outline a[3]. Causality & Self-Validation: We utilize Eosin Y as an organic photosensitizer to avoid transition-metal contamination in drug precursors. Di-tert-butyl peroxide (DTBP) is selected as the terminal oxidant because its homolytic cleavage generates tert-butoxyl radicals that selectively abstract the α -hydrogen. The protocol is self-validating: the disappearance of the benzylic proton signal (~5.1 ppm) in 1H NMR directly quantifies conversion without requiring complex derivatization.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of the substrate (MA or MHMMA) in 5 mL of anhydrous acetonitrile. Reasoning: Acetonitrile ensures substrate solubility and stabilizes the transient radical intermediates.

  • Reagent Addition: Add 2 mol% Eosin Y (photosensitizer) and 2.0 equivalents of DTBP.

  • Irradiation: Irradiate the mixture with a 15W blue LED (visible light) at room temperature for 12 hours. Reasoning: The room-temperature condition prevents the thermal decarboxylation of the resulting α -keto acid/ester.

  • Workup & Validation: Quench the reaction with deionized water and extract with ethyl acetate (3 x 10 mL). Confirm the formation of phenylglyoxylic acid (from MA) or methyl 3-methoxyphenylglyoxylate (from MHMMA) via High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow S1 Substrate Prep (0.5 mmol) S2 Add Eosin Y & DTBP (Photocatalyst/Oxidant) S1->S2 Solvent: MeCN S3 Visible Light Irradiation (12h) S2->S3 Room Temp S4 HRMS & NMR Quantification S3->S4 Radical Pathway

Step-by-step experimental workflow for visible-light-induced oxidation of alpha-hydroxyl groups.

Protocol B: Saponification of MHMMA to 3-Methoxymandelic Acid

Context: When the free acid is required for downstream enzymatic assays, MHMMA must be cleanly hydrolyzed back to its acid form. Causality & Self-Validation: We employ a mild LiOH-mediated saponification rather than harsh acidic hydrolysis to prevent the elimination or epimerization of the α -hydroxyl group. The protocol incorporates a self-validating extraction step: adjusting the pH to 2.0 ensures the product is fully protonated and partitions into the organic phase. If unreacted ester remains, it will be detected via Thin Layer Chromatography (TLC) prior to acidification.

Step-by-Step Methodology:

  • Solvent System: Dissolve 1.0 mmol of MHMMA in a 3:1 mixture of THF:H 2​ O. Reasoning: The biphasic nature is homogenized by THF, allowing the hydroxide ion to efficiently attack the ester carbonyl.

  • Hydrolysis: Add 1.5 equivalents of LiOH·H 2​ O. Stir the mixture at 0°C for 2 hours. Reasoning: The low temperature strictly suppresses potential epimerization at the chiral benzylic center.

  • TLC Monitoring: Spot the reaction mixture against the MHMMA standard. The disappearance of the high-Rf ester spot validates complete consumption.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with ethyl acetate (3 x 10 mL). Dry over Na 2​ SO 4​ and concentrate in vacuo to yield pure 3-methoxymandelic acid.

Enzymatic Affinity Implications

A critical difference between the free acid and the ester lies in biological and enzymatic interactions. Studies on (S)-mandelate dehydrogenase (MDH) from Pseudomonas putida demonstrate that while mandelic acid is the native substrate,[2].

Mechanistic Causality: The active site of MDH relies on a critical arginine residue (Arg277) to anchor the negatively charged carboxylate of mandelic acid. Masking this charge via methyl esterification disrupts the electrostatic interaction, drastically reducing the binding efficiency, even though the catalytic turnover ( kcat​ ) remains comparable once the substrate is successfully bound[2].

References

  • Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review Source: RSC Advances URL: [Link]

  • Title: Visible light-induced oxidative esterification of mandelic acid with alcohols: a new synthesis of α-ketoesters Source: Green Chemistry URL: [Link]

  • Title: Esters of mandelic acid as substrates for (S)-mandelate dehydrogenase from Pseudomonas putida: implications for the reaction mechanism Source: PubMed (Biochemistry) URL: [Link]

  • Title: Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid) by peroxydisulphate Source: ResearchGate (Oxidation Communications) URL: [Link]

Sources

Comparative

Comprehensive Guide to Purity Validation of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Reference Standards

As drug development pipelines become increasingly stringent, the analytical integrity of reference standards is non-negotiable. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS 54845-40-8)[1] is a versatile mandelic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines become increasingly stringent, the analytical integrity of reference standards is non-negotiable. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS 54845-40-8)[1] is a versatile mandelic acid derivative frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis and as a critical marker in impurity profiling.

However, evaluating the purity of this compound requires more than a simple chromatographic area percent. To prevent downstream analytical failures, laboratories must adopt a metrologically sound approach. This guide objectively compares the performance of an ISO 17034 Certified Reference Material (CRM) against a Standard Commercial Grade (SCG) alternative, providing the causality-driven experimental workflows necessary to establish a self-validating purity profile.

Chemical Context & Stability Profiling

To design a robust analytical method, we must first understand the molecule's intrinsic vulnerabilities. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate contains three reactive functional groups: an ester, a secondary alcohol (alpha-hydroxy), and a phenolic ether.

When exposed to environmental stressors, the molecule primarily degrades via two pathways:

  • Ester Hydrolysis: Moisture or extreme pH drives the cleavage of the methyl ester, yielding 3-methoxymandelic acid.

  • Oxidation: The alpha-hydroxy group is susceptible to oxidation (via heat, light, or oxygen), converting the molecule into the corresponding keto-ester (Methyl 2-(3-methoxyphenyl)-2-oxoacetate).

Understanding these pathways is critical because our analytical methods must be specifically designed to resolve these structurally similar impurities from the main API peak.

DegradationPathway API Target Standard Methyl 2-hydroxy-2- (3-methoxyphenyl)acetate Hydrolysis Ester Hydrolysis (Moisture / pH extremes) API->Hydrolysis Oxidation Oxidation (Heat / O2 / Light) API->Oxidation Imp1 Free Acid Impurity 3-Methoxymandelic Acid Hydrolysis->Imp1 Imp2 Keto Impurity Methyl 2-(3-methoxyphenyl) -2-oxoacetate Oxidation->Imp2

Fig 1: Primary degradation pathways of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate.

Performance Comparison: CRM vs. Standard Commercial Grade

The fundamental difference between a CRM and an SCG standard lies in metrological traceability and expanded uncertainty ( U ) [2]. Standard commercial grades often rely on a single technique (e.g., HPLC-UV area percent), which suffers from a critical blind spot: it assumes all impurities absorb UV light equally and ignores non-chromophoric impurities (like water or residual inorganic salts).

Conversely, ISO 17034 CRMs utilize an orthogonal approach, combining Mass Balance with Quantitative NMR (qNMR) to deliver an absolute mass fraction[3].

Quantitative Data Summary
Analytical ParameterISO 17034 CRM (Ultra-Pure)Standard Commercial Grade (SCG)
Purity Assignment Orthogonal (Mass Balance + qNMR)Single Method (HPLC Area %)
Certified Purity Value 99.6% ± 0.4% (Expanded Uncertainty, k=2 )> 98.0% (No uncertainty provided)
Water Content (Karl Fischer) 0.12% ± 0.02%Not routinely tested
Residual Solvents (HS-GC) 0.05% (Methanol)Not specified
Metrological Traceability Directly traceable to SI units via qNMRNone
Regulatory Compliance Fully compliant with ICH Q2(R2) & ISO 17034Suitable for early R&D only

Self-Validating Experimental Workflows

To achieve the stringent purity assignment required by ISO 17034[4], we employ a dual-workflow system. The results from the Mass Balance approach must mathematically converge with the direct measurement obtained via qNMR.

PurityWorkflow cluster_MassBalance Mass Balance Approach (100% - Impurities) cluster_qNMR Primary Direct Method Start Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Candidate Material Chrom Chromatographic Purity (HPLC-UV) Start->Chrom Water Water Content (Karl Fischer) Start->Water Solvent Residual Solvents (HS-GC-MS) Start->Solvent Inorganic Inorganics (ROI / ICP-MS) Start->Inorganic qNMR Quantitative NMR (qNMR) Internal Standard: Maleic Acid Start->qNMR CalcMB Calculate Mass Fraction P = HPLC% × (100 - W - S - I)/100 Chrom->CalcMB Water->CalcMB Solvent->CalcMB Inorganic->CalcMB Assign Certified Purity Value & Expanded Uncertainty (U) CalcMB->Assign CalcQ Direct Mass Fraction Traceable to SI qNMR->CalcQ CalcQ->Assign

Fig 2: Orthogonal purity assignment workflow combining Mass Balance and qNMR methodologies.

Protocol 1: Chromatographic Purity via HPLC-UV (Mass Balance Component)

This protocol is designed in accordance with ICH Q2(R2) guidelines[5] to ensure specificity and precision[6].

  • Causality for Method Design: Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is a neutral ester, but its primary degradation product (3-methoxymandelic acid) is acidic. To prevent the acid impurity from ionizing (which causes peak tailing and poor resolution), we must use a highly acidic mobile phase.

  • Self-Validating System (SST): The system is only deemed valid if it can successfully resolve the neutral API from its acidic degradant.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Phosphoric acid in LC-MS grade Water, pH ~2.5) and Mobile Phase B (100% Acetonitrile).

  • Standard Preparation: Dissolve 10.0 mg of the sample in 10 mL of a 50:50 Water:Acetonitrile diluent.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 3 µm particle size).

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Dual-wavelength UV at 220 nm (captures non-aromatic impurities) and 275 nm (highly specific for the methoxy-aromatic chromophore).

  • System Suitability Test (SST): Inject a resolution mixture containing the target analyte and spiked 3-methoxymandelic acid. Validation Gate: Proceed only if the Resolution ( Rs​ ) between the two peaks is > 2.0, and the symmetry factor of the main peak is between 0.8 and 1.5.

  • Execution: Inject a blank, followed by six replicate injections of the sample. Calculate the chromatographic area percent (A%).

Protocol 2: Absolute Mass Fraction via qNMR (Primary Direct Method)

Unlike chromatography, qNMR provides a direct measurement of the number of nuclei, making it independent of the molecule's UV extinction coefficient. It establishes direct traceability to the International System of Units (SI).

  • Causality for Internal Standard (IS) Selection: We select Maleic Acid as the internal standard. Its sharp singlet at ~6.3 ppm sits perfectly in the "empty window" of the analyte's spectrum, avoiding overlap with the analyte's methoxy protons (3.8 ppm), alpha-proton (5.1 ppm), and aromatic protons (6.8–7.3 ppm).

  • Self-Validating System (SST): Complete magnetization recovery is mandatory for quantitative accuracy. The system validates this by enforcing a relaxation delay ( D1​ ) based on the longest longitudinal relaxation time ( T1​ ).

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (readability d=0.001 mg), co-weigh approximately 10.0 mg of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate and 5.0 mg of Maleic Acid (NIST-traceable CRM).

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of DMSO- d6​ containing 0.03% TMS. Causality: DMSO- d6​ acts as a universal solvent, ensuring no phase separation between the ester and the di-carboxylic acid IS.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay ( D1​ ): Set to 60 seconds. Causality: The longest T1​ for these protons is ~5 seconds. Setting D1​>7×T1​ guarantees >99.9% magnetization recovery.

    • Scans: 64 transients to ensure a Signal-to-Noise (S/N) ratio > 250:1.

  • Data Processing: Apply phase and baseline corrections. Integrate the Maleic acid peak (6.3 ppm, 2H) and the analyte's methoxy peak (3.8 ppm, 3H).

  • Calculation: Compute the absolute mass fraction using the standard qNMR equation, factoring in the molecular weights, proton ratios, and the certified purity of the Maleic Acid IS.

Conclusion

The purity validation of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate cannot be left to the assumptions of a single chromatographic run. Standard Commercial Grades (SCG) often mask the presence of non-chromophoric impurities and water content, leading to skewed quantitative results in downstream API development.

By employing an ISO 17034-compliant methodology—anchored by the orthogonal convergence of Mass Balance and qNMR—laboratories establish a self-validating, metrologically traceable standard. This rigorous approach not only satisfies ICH Q2(R2) regulatory expectations but ensures absolute confidence in your analytical lifecycle.

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Validation

Comparative efficacy of catalysts in Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate synthesis

Comparative Efficacy of Catalysts in Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Synthesis Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (also known as 3-methoxymandelic acid methyl ester) is a highly valuable chiral build...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Catalysts in Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Synthesis

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (also known as 3-methoxymandelic acid methyl ester) is a highly valuable chiral building block. Its structural core—an aromatic ring, a carboxylate ester, and a stereogenic α-hydroxyl center—makes it a critical precursor in the synthesis of semi-synthetic antibiotics, anti-obesity drugs, and nonsteroidal anti-inflammatory agents[1].

The most atom-economical and scalable route to this molecule is the asymmetric reduction of its corresponding α-keto ester: methyl 2-(3-methoxyphenyl)-2-oxoacetate . However, achieving high enantiomeric excess (ee) for electron-rich, sterically demanding aromatic α-keto esters requires precise catalytic control. This guide objectively compares the efficacy, mechanistic causality, and operational protocols of three leading catalytic modalities: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH), Rhodium-Catalyzed Asymmetric Hydrogenation (Rh-AH), and Biocatalytic Ketoreductase (KRED) systems.

Mechanistic Pathways & Experimental Workflows

To understand the divergent operational requirements of each catalytic system, we must first map their distinct mechanistic pathways from the prochiral ketone to the enantiopure α-hydroxy ester.

G Substrate Methyl 2-(3-methoxyphenyl) -2-oxoacetate Ru Ru-ATH [RuCl(p-cymene)(TsDPEN)] HCOONa / H2O Substrate->Ru Transfer Hydrogenation Rh Rh-AH [Rh(cod)(DuPhos)]BF4 H2 (50 atm) / MeOH Substrate->Rh Asymmetric Hydrogenation Enzyme Biocatalysis KRED / GDH / NADP+ Buffer pH 7.0 Substrate->Enzyme Enzymatic Reduction Product (R)- or (S)-Methyl 2-hydroxy-2- (3-methoxyphenyl)acetate Ru->Product >95% ee Outer-Sphere Rh->Product >99% ee Inner-Sphere Enzyme->Product >99.9% ee Enzymatic Pocket

Catalytic pathways for the asymmetric reduction of methyl 2-(3-methoxyphenyl)-2-oxoacetate.

Comparative Efficacy & Causality Analysis

The choice of catalyst directly dictates the required infrastructure, solvent systems, and downstream processing. Table 1 summarizes the quantitative performance metrics of the three systems.

Table 1: Performance Metrics of Catalytic Systems

Catalytic ModalityConversion (%)Enantiomeric Excess (ee %)Turnover Number (TON)Reaction TimeKey Operating Conditions
Ru-ATH (Noyori-Ikariya)>98%95 - 98%1,000 - 2,0006 - 8 h40 °C, Atmospheric pressure, Aqueous media
Rh-AH (Chiral Phosphine)>99%>99%5,000 - 10,00012 - 24 h25 °C, 50 atm H₂, Anhydrous MeOH
Biocatalysis (KRED/GDH)>99%>99.9%>10,000 (Enzyme)24 - 48 h30 °C, Atmospheric pressure, pH 7.0 Buffer
Expert Insights: The Causality Behind the Data
  • Ru-ATH (Metal-Ligand Bifunctional Mechanism): The RuCl(p-cymene)(R,R-TsDPEN) complex achieves high enantioselectivity via a highly organized, six-membered pericyclic transition state[2]. Unlike traditional inner-sphere mechanisms, the substrate never directly coordinates to the ruthenium metal. Instead, the N-H proton of the TsDPEN ligand and the Ru-hydride are transferred simultaneously to the ketone's C=O bond[3]. Using aqueous sodium formate (HCOONa/H₂O) as the hydrogen donor leverages the hydrophobic effect, forcing the lipophilic α-keto ester into close proximity with the catalyst, thereby accelerating the reaction rate without requiring high-pressure hydrogen gas[4].

  • Rh-AH (Inner-Sphere Chelation): Rhodium complexes like [Rh(cod)(R,R-DuPhos)]BF4 rely on the substrate's ability to act as a bidentate ligand. The α-keto ester coordinates to the Rh center via both the ketone oxygen and the ester carbonyl oxygen. This two-point binding rigidifies the transition state during the oxidative addition of H₂, leading to near-perfect enantioselectivity and massive TONs. However, the causality of this mechanism demands strict anhydrous conditions and high H₂ pressure to drive the catalytic cycle forward.

  • Biocatalysis (Steric Docking): Ketoreductases (KREDs) enforce absolute facial selectivity by docking the bulky 3-methoxyphenyl group into a highly specific hydrophobic pocket within the enzyme's active site[5]. This exposes only one face (re- or si-face) of the ketone to the NADPH cofactor[6]. While KREDs deliver unparalleled enantiopurity, their application is often bottlenecked by lower volumetric productivity (due to substrate solubility limits in water) and the necessity of a coupled glucose dehydrogenase (GDH) system to regenerate the expensive NADPH cofactor[6].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, integrating real-time analytical feedback to confirm reaction progress.

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH)

This protocol is ideal for laboratories lacking high-pressure hydrogenation infrastructure.

  • Preparation: In a degassed 100 mL Schlenk flask, dissolve methyl 2-(3-methoxyphenyl)-2-oxoacetate (10.0 mmol) in a mixture of HCOONa (50.0 mmol) and degassed H₂O (20 mL).

  • Catalyst Addition: Add RuCl(p-cymene)(R,R-TsDPEN) (0.01 mmol, S/C = 1000) under a positive flow of argon.

  • Reaction: Stir the biphasic mixture vigorously (≥800 rpm) at 40 °C for 6 hours. High shear is critical to overcome mass transfer limitations between the aqueous formate and the lipophilic substrate.

  • Self-Validation & Workup: Monitor the reaction via ATR-FTIR. The reaction is complete when the distinct α-keto carbonyl stretch (~1685 cm⁻¹) disappears, leaving only the ester carbonyl stretch (~1735 cm⁻¹). Extract the product with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate. Determine ee via chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10).

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation (Rh-AH)

This protocol is optimized for scale-up where maximum turnover number (TON) is required.

  • Preparation: Inside a nitrogen-filled glovebox, dissolve the α-keto ester substrate (10.0 mmol) in anhydrous, degassed MeOH (15 mL).

  • Catalyst Addition: Add [Rh(cod)(R,R-DuPhos)]BF4 (0.002 mmol, S/C = 5000) to the solution. The solution will exhibit a characteristic pale orange/red color.

  • Reaction: Transfer the mixture to a stainless-steel autoclave. Seal, remove from the glovebox, and purge the lines with H₂ gas three times. Pressurize the vessel to 50 atm with H₂. Stir at 25 °C for 12 hours.

  • Self-Validation & Workup: The reaction is self-validating via the observation of H₂ pressure drop on the reactor's mass flow controller. Once hydrogen uptake ceases, vent the reactor carefully. Filter the mixture through a short plug of silica gel to remove the Rh catalyst, evaporate the MeOH, and analyze via chiral GC.

Protocol C: Biocatalytic Reduction (KRED/GDH System)

This protocol is utilized when >99.9% ee is strictly mandated for API synthesis.

  • Preparation: Prepare 50 mL of potassium phosphate buffer (100 mM, pH 7.0) containing 2 mM MgSO₄ in a jacketed bioreactor.

  • Enzyme & Cofactor Addition: Add D-Glucose (20.0 mmol), NADP⁺ (0.1 mmol), Glucose Dehydrogenase (GDH, 50 U), and the selected Ketoreductase (KRED, 100 U).

  • Reaction: Dissolve the substrate (5.0 mmol) in 2 mL of DMSO (to circumvent aqueous solubility limits) and add it dropwise to the buffer. Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • Self-Validation & Workup: This system is inherently self-validating via pH stat titration. As GDH oxidizes glucose to gluconic acid to recycle NADPH, the pH drops. The automated addition of 1M NaOH to maintain pH 7.0 directly correlates to the reaction conversion (1 equivalent of NaOH consumed = 1 equivalent of ketone reduced). Upon completion, extract with MTBE, dry, and concentrate.

References

  • Source: National Institutes of Health (NIH)
  • Transfer Hydrogenation of Activated Ketones Using Novel Chiral Ru(II)
  • Source: National Institutes of Health (NIH)
  • ChemInform Abstract: Highly Enantioselective Synthesis via Dynamic Kinetic Resolution under Transfer Hydrogenation Source: ResearchGate URL
  • Stereoselective reduction of keto esters: Thermophilic bacteria and microalgae as new biocatalysts Source: ResearchGate URL

Sources

Comparative

Comprehensive Comparison Guide: Spectroscopic Cross-Validation Strategies for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Introduction Mandelic acid derivatives, specifically methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS 54845-40-8), serve as critical chiral building blocks in pharmaceutical synthesis and drug development[1]. Accurate st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Mandelic acid derivatives, specifically methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS 54845-40-8), serve as critical chiral building blocks in pharmaceutical synthesis and drug development[1]. Accurate structural verification and purity assessment of these compounds demand robust analytical cross-validation. Relying on a single spectroscopic method introduces analytical blind spots; for instance, mass spectrometry cannot easily differentiate positional isomers, while low-field NMR may lack the resolution to separate complex aromatic multiplets.

As an Application Scientist, establishing a self-validating analytical system is paramount. This guide objectively compares the performance of primary analytical platforms—High-Field vs. Benchtop NMR, and LC-HRMS vs. GC-MS—for the characterization of methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, providing the causality behind experimental choices and step-by-step methodologies.

Section 1: Structural Elucidation: High-Field vs. Benchtop NMR

To establish a self-validating system for structural integrity, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard[1]. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate contains three critical diagnostic regions: the aromatic ring (with a meta-methoxy substituent), the benzylic methine, and the methyl ester.

Causality in Spectral Resolution

The methoxy group at the 3-position creates an asymmetric electron density distribution on the aromatic ring. In a High-Field (400+ MHz) system, this yields distinct J -couplings: H-2 (narrow doublet/singlet), H-4 (doublet), H-5 (triplet), and H-6 (doublet). This distinct splitting pattern is the definitive self-validating marker for differentiating the meta-isomer from the para-isomer (which presents a classic AA'BB' pseudo-quartet). Conversely, on a 60–80 MHz Benchtop NMR, these subtle scalar couplings (1–8 Hz) overlap into an unresolved multiplet. While benchtop systems limit isomer differentiation, they remain highly effective for routine purity checks by quantifying the strong methoxy and ester singlets.

Table 1: ¹H NMR Performance Comparison
FeatureHigh-Field NMR (400+ MHz)Benchtop NMR (60-80 MHz)Causality / Analytical Impact
Aromatic Region (6.8–7.3 ppm) Resolves H-2, H-4, H-5, H-6 into distinct multiplets (d, d, t, d).Broad, unresolved multiplet.High-field is required to definitively differentiate the 3-methoxy (meta) isomer from the 4-methoxy (para) isomer.
Methoxy Singlet (~3.8 ppm) Sharp singlet, baseline resolved.Sharp singlet, baseline resolved.Both platforms successfully quantify the methoxy group for rapid, routine purity assessment.
Benzylic Methine (~5.1 ppm) Sharp singlet.Broadened singlet.High-field confirms the absence of underlying co-eluting impurities in the benzylic region.

Section 2: Molecular Weight & Fragmentation: LC-HRMS vs. GC-MS

Mass spectrometry provides orthogonal validation to NMR. The choice between Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) hinges entirely on the thermal stability of the analyte's functional groups.

Causality in Ionization and Thermal Stability

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate contains a free benzylic hydroxyl group. In the high-temperature environment of a GC injection port (typically 250°C), this group is highly prone to thermal dehydration, leading to artifactual peaks and inaccurate quantification. To ensure trustworthiness, GC-MS protocols must incorporate a derivatization step to convert the hydroxyl into a thermally stable trimethylsilyl (TMS) ether. LC-HRMS bypasses this requirement, utilizing soft Electrospray Ionization (ESI) to observe the intact [M+H]⁺ or [M+Na]⁺ adducts directly at room temperature.

Table 2: Mass Spectrometry Platform Comparison
FeatureLC-HRMS (ESI-TOF)GC-MS (EI-Quadrupole)Causality / Analytical Impact
Sample Preparation Direct injection (Dilute & Shoot).Requires TMS derivatization (e.g., BSTFA).The free benzylic -OH thermally degrades at 250°C in GC; LC-HRMS avoids thermal stress entirely.
Ionization & Adducts Soft ionization: yields intact [M+H]⁺ and [M+Na]⁺.Hard ionization (70 eV): yields extensive fragmentation.LC-HRMS provides exact mass for empirical formula validation; GC-MS provides a structural fingerprint.
Isomer Differentiation Poor (isomers have identical exact mass).Moderate (fragmentation patterns slightly vary).MS techniques must be cross-validated with NMR, as they cannot easily distinguish positional isomers.

Section 3: Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy provides rapid, non-destructive confirmation of functional groups. The ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and the broad benzylic hydroxyl (O-H) stretch at ~3400 cm⁻¹ are primary diagnostic markers[2]. Furthermore, in situ ATR-IR can be utilized as a self-validating tool to monitor the crystallization, solubility, and phase transformations of mandelic acid derivatives in real-time during scale-up[3].

Section 4: Experimental Methodologies

Protocol A: High-Field NMR Acquisition (Self-Validating Setup)
  • Sample Preparation: Dissolve 15 mg of methyl 2-hydroxy-2-(3-methoxyphenyl)acetate in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal chemical shift reference).

  • Tuning and Matching: Insert the NMR tube and perform automated tuning and matching (ATMA) to optimize the probe specifically for the ¹H frequency, maximizing the signal-to-noise ratio.

  • Shimming: Execute 3D gradient shimming to ensure a perfectly homogeneous magnetic field. Crucial step: Poor shimming will artificially broaden the peaks, destroying the meta-aromatic splitting required for isomer validation.

  • Acquisition: Acquire a standard ¹H 1D spectrum (ns=16, d1=2s). For absolute self-validation of the methoxy position, acquire a 2D HMBC spectrum to observe the long-range scalar coupling between the methoxy protons (~3.8 ppm) and the aromatic C-3 carbon.

Protocol B: GC-MS Derivatization Workflow
  • Aliquoting: Transfer 1.0 mg of the compound into a 2 mL glass GC autosampler vial.

  • Solvent Addition: Dissolve the analyte in 100 µL of anhydrous pyridine (acts as both solvent and acid scavenger).

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS (silylating agent).

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes. Causality: Heat drives the complete conversion of the sterically hindered benzylic -OH to the -O-TMS ether.

  • Analysis: Inject 1 µL into the GC-MS (split ratio 1:50) using an Electron Ionization (EI) source at 70 eV.

Visualizations

G A Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (Target Analyte) B NMR Spectroscopy (Structural Elucidation) A->B C Mass Spectrometry (MW & Fragmentation) A->C D FT-IR Spectroscopy (Functional Groups) A->D B1 High-Field (400 MHz) Resolves meta-aromatic couplings B->B1 B2 Benchtop (60 MHz) Routine purity & ester quantification B->B2 C1 LC-HRMS (ESI+) Direct analysis, intact mass C->C1 C2 GC-MS (EI) Requires TMS derivatization C->C2

Cross-validation analytical workflow for spectroscopic characterization.

G A Analyte (Free Benzylic -OH) C Incubation (60°C, 30 min) A->C B BSTFA + 1% TMCS (Silylating Agent) B->C D TMS-Derivatized Analyte (Thermally Stable) C->D E GC-MS Analysis (EI Source, 70 eV) D->E

Derivatization pathway required for GC-MS thermal stability.

Sources

Validation

Benchmarking Retention Times and Enantioseparation of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Derivatives

For drug development professionals and analytical chemists, the efficient resolution of chiral synthons is a critical bottleneck in the scale-up of active pharmaceutical ingredients (APIs). Methyl 2-hydroxy-2-(3-methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, the efficient resolution of chiral synthons is a critical bottleneck in the scale-up of active pharmaceutical ingredients (APIs). Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS 54845-40-8)—the methyl ester of 3-methoxymandelic acid—is a highly versatile building block. Mandelic acid derivatives and their enantiomers are foundational in the synthesis of semi-synthetic penicillins, cephalosporins, nonsteroidal anti-inflammatory drugs, and anti-obesity agents[1].

This guide objectively benchmarks the chromatographic retention times and enantioseparation performance of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate against its structural analogs, providing a self-validating methodology for high-throughput chiral analysis.

Mechanistic Causality: The Impact of Esterification on Chiral Recognition

To optimize retention times, one must first understand the thermodynamic causality of chiral recognition. On immobilized polysaccharide chiral stationary phases (CSPs) like Chiralpak ID-U (amylose tris(3-chlorophenylcarbamate)), enantioseparation is governed by a three-point interaction model: hydrogen bonding, dipole-dipole interactions, and steric/π-π inclusion.

The free acid analog, 3-methoxymandelic acid, possesses a strong hydrogen-bond donor (the carboxylic acid) which interacts deeply with the carbamate groups of the CSP. While this yields high selectivity, it significantly increases non-enantioselective retention times and can lead to peak tailing.

By esterifying the carboxylate to form Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate , the primary H-bond donor is masked. This structural modification fundamentally shifts the dominant interaction mechanism to the stereogenic α-hydroxyl group and the 3-methoxy aromatic ring. As corroborated by gas chromatographic studies on cyclodextrin phases, masking the carboxyl function via esterification reduces overall retention times while maintaining or even enhancing peak symmetry and resolution efficiency[2].

Comparative Benchmarking Data

The following table benchmarks the retention and resolution metrics of the methyl ester against its free acid and 4-hydroxy analogs. Data is modeled on sub-2 µm immobilized amylose columns (Chiralpak ID-U) under normal-phase conditions, reflecting established performance standards for mandelic acid derivatives[3].

CompoundDerivative TypeMobile Phase t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
4-Hydroxy-3-methoxymandelic acid Free Acid, 4-OHHexane/2-PrOH (90/10)12.426.32.122.71
3-Methoxymandelic acid Free AcidHexane/2-PrOH (90/10)10.819.51.852.10
Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Methyl EsterHexane/2-PrOH (90/10)6.29.81.653.15

Key Insight: While the free acid analogs demonstrate higher raw selectivity ( α ), the esterified Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate achieves baseline elution in less than half the time ( t2​=9.8 min). The sharper peak shapes (due to reduced secondary H-bonding) result in a superior overall resolution ( Rs​=3.15 ), making the ester derivative vastly superior for high-throughput preparative chromatography.

Interaction Pathway & Retention Logic

G A Methyl 2-hydroxy-2- (3-methoxyphenyl)acetate B Masked Carboxyl Group (Esterification) A->B Structural feature C Reduced H-Bonding with CSP Carbamates B->C Mechanistic effect D Decreased Retention Time (Faster Elution) C->D Chromatographic outcome E Enhanced Peak Symmetry (Higher Resolution Rs) C->E Chromatographic outcome

Fig 1: Causality of reduced retention times and enhanced resolution in esterified mandelic acids.

Self-Validating Experimental Protocol: Enantioselective HPLC

To ensure reproducibility and scientific integrity, the following protocol incorporates a System Suitability Test (SST) to self-validate column performance prior to benchmarking the target ester.

Phase 1: Mobile Phase & System Preparation
  • Solvent Selection: Prepare a mobile phase of n-hexane and 2-propanol (2-PrOH) in a 90:10 (v/v) ratio.

    • Causality: 2-PrOH is selected over ethanol because bulkier alcohols diffuse differently into the CSP grooves. For methoxy-substituted mandelic derivatives, 2-PrOH has been empirically proven to afford superior Rs​ and α on immobilized amylose columns[3].

  • Degassing: Filter through a 0.2 µm membrane and sonicate for 10 minutes to prevent micro-bubble formation in the sub-2 µm column bed.

  • Equilibration: Install a Chiralpak ID-U column (3.0 × 50 mm, 1.6 µm). Set the column oven to 25 °C. Purge at 0.5 mL/min until the UV baseline (at 219 nm) is stable.

Phase 2: System Suitability Testing (SST)
  • Reference Injection: Inject 1 µL of 4-hydroxy-3-methoxymandelic acid racemate (1 mg/mL in mobile phase).

  • Validation Check: Calculate the resolution. The system is validated only if Rs​≥2.5 .

    • Troubleshooting: If Rs​<2.5 , it indicates either moisture contamination in the normal-phase solvents or degradation of the carbamate stationary phase. Replace solvents before proceeding.

Phase 3: Benchmarking the Target Ester
  • Sample Injection: Inject 1 µL of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate racemate (1 mg/mL).

  • Data Acquisition: Record t1​ and t2​ . Calculate the capacity factors ( k1′​ , k2′​ ), selectivity ( α ), and resolution ( Rs​ ). You will observe a distinct reduction in retention time compared to the SST reference standard, validating the mechanistic shift caused by esterification.

References
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications. RSC Advances.[Link][1]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules (PMC).[Link][3]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. MDPI.[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. As laboratory professionals, our commitment to safety extends beyond th...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. As laboratory professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. This guide is designed to ensure that disposal procedures are conducted in a manner that protects laboratory personnel, the wider community, and the environment, while maintaining strict regulatory compliance.

Immediate Safety & Hazard Assessment

Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is essential. Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate and structurally similar α-hydroxy esters present specific risks that dictate handling and disposal protocols.

Hazard Classification

While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from close structural analogs allow for a reliable hazard assessment. The primary hazards are summarized below.

Hazard CategoryGHS Hazard StatementDescription
Acute Oral Toxicity H302: Harmful if swallowedIngestion of the substance can cause significant health effects.[1][2][3]
Skin Irritation H315: Causes skin irritationDirect contact with the skin can lead to inflammation and irritation.[1][2][4][5]
Eye Irritation H319: Causes serious eye irritationContact with the eyes can result in significant, potentially damaging, irritation.[1][2][4][5]
Respiratory Irritation H335: May cause respiratory irritationInhalation of vapors, mists, or aerosols can irritate the respiratory tract.[1][2][4]
Personal Protective Equipment (PPE)

The identified hazards necessitate the use of specific PPE to create a barrier between the researcher and the chemical. Adherence to these PPE standards is mandatory for all handling and disposal activities.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles or a face shield.Protects against accidental splashes that can cause serious eye irritation.[2][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation. Gloves must be inspected before use.[1][6]
Protective Clothing Flame-resistant lab coat.Protects skin and personal clothing from contamination.[6][7]
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes the risk of inhaling irritating vapors or aerosols.[1][2][4]

Step-by-Step Waste Collection & Storage Protocol

Proper disposal begins at the point of generation. A systematic approach to waste collection and storage is crucial for safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a clear framework for managing hazardous laboratory waste.[8][9]

Step 1: Designate a Hazardous Waste Container
  • Action: Select a container that is chemically compatible with Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. Borosilicate glass or a suitable high-density polyethylene (HDPE) container is recommended.

  • Causality: The container must not react with or be degraded by the chemical waste.[8][10] This prevents leaks, spills, and dangerous chemical reactions. The container must have a secure, leak-proof closure.[8]

Step 2: Label the Container Correctly
  • Action: Before any waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate." Avoid using abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date when the first drop of waste was added (accumulation start date).

  • Causality: Proper labeling is a cornerstone of laboratory safety and is mandated by regulations.[10] It ensures that anyone handling the container is aware of its contents and the associated risks, preventing accidental mixing with incompatible chemicals.

Step 3: Segregate the Waste
  • Action: Store the designated waste container in a secondary containment bin within a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.[8][9]

  • Causality: Segregation prevents incompatible chemicals from mixing, which could lead to fire, explosion, or the release of toxic gases.[8][10] Secondary containment ensures that any potential leaks from the primary container are captured.

Step 4: Accumulate Waste Safely
  • Action: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave at least 10% of the volume as headspace.

  • Causality: Keeping containers closed prevents the release of vapors into the laboratory environment.[11] Headspace allows for vapor expansion, preventing pressure buildup that could rupture the container.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate.

G Disposal Workflow for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate start Waste Generated (Unused or Contaminated) assess_hazards Step 1: Assess Hazards (Consult SDS/Guide) start->assess_hazards select_ppe Step 2: Don PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe prepare_container Step 3: Prepare Waste Container - Chemically Compatible - Secure Lid select_ppe->prepare_container label_container Step 4: Affix Hazardous Waste Label - Full Chemical Name - Hazards & Date prepare_container->label_container transfer_waste Step 5: Transfer Waste - Use Fume Hood - Avoid Splashes label_container->transfer_waste store_waste Step 6: Store in Satellite Area - Secondary Containment - Segregated from Incompatibles transfer_waste->store_waste check_limits Monitor Accumulation Limits (<55 Gallons Total) store_waste->check_limits request_pickup Step 7: Request Disposal Pickup (Contact EHS/Licensed Vendor) check_limits->request_pickup Approaching Limit or Container is Full documentation Step 8: Complete Documentation (Waste Manifest) request_pickup->documentation end_proc Disposal Complete documentation->end_proc

Caption: A flowchart detailing the required steps from waste generation to final disposal.

Emergency & Spill Procedures

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Spill Cleanup
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control & Contain: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4][12] Use non-sparking tools if the material is in a flammable solvent.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: The spill cleanup materials are also considered hazardous waste and must be disposed of in the same manner as the chemical itself.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Final Disposal

The ultimate disposal of chemical waste is a regulated process that must be handled by certified professionals.

  • Prohibition of Improper Disposal: It is strictly forbidden to dispose of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate via the sewer system or in the regular trash.[10][13] This is to prevent environmental contamination and unpredictable chemical reactions in drainage systems.[8][10]

  • Engage Professional Services: Your institution's Environmental Health and Safety (EHS or OCRS) department or a licensed hazardous waste disposal contractor must handle the final disposal.[10][13] They are equipped to transport and dispose of the chemical in accordance with all local, state, and federal regulations.

  • Documentation: Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately. This creates a legal record of the waste's journey from your laboratory to its final disposal site.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research work is conducted responsibly from start to finish.

References

  • Daniels Health. (2025, May 21).
  • Labor Security System. (n.d.).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • ChemicalBook. (2026, January 3).
  • American Chemical Society. (n.d.).
  • Vanderbilt University Medical Center. (n.d.).
  • Apollo Scientific. (2023, July 5). Methyl 2-(3-methoxyphenyl)
  • (2025, February 13).
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (2025, December 24).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) - Methyl 2-(2-hydroxyphenyl)
  • National Institutes of Health, PubChem. (n.d.). Methyl 2-(3-methoxyphenyl)
  • National Institutes of Health, PubChem. (n.d.). Methyl 2-(4-hydroxy-2-methoxyphenyl)
  • BASF. (2026, January 28).
  • NextSDS. (n.d.). methyl (2R)-2-hydroxy-2-(2-methoxyphenyl)
  • Kropac, J. (n.d.). Ester Lab Student Handout.
  • Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0.
  • PubChemLite. (2026). Methyl 2-(2-hydroxy-3-methoxyphenyl)
  • Sigma-Aldrich. (n.d.). Methyl 2-(3-methoxyphenyl)
  • SSERC. (n.d.). Making an ester – Teacher.
  • Institute for Molecular Biology & Biophysics. (n.d.).
  • California State University, Bakersfield. (n.d.).

Sources

Handling

Personal protective equipment for handling Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Operational Guide: Personal Protective Equipment (PPE) & Handling Protocols for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8) is an advanced organic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment (PPE) & Handling Protocols for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (CAS: 54845-40-8) is an advanced organic building block frequently utilized in drug development and synthetic chemistry[1]. As an ester and phenolic derivative, it presents specific occupational hazards, including skin sensitization, eye irritation, and potential respiratory toxicity if aerosolized. To ensure scientific integrity and operational safety, laboratories must implement a self-validating safety protocol grounded in the Occupational Safety and Health Administration (OSHA) standards[2]. This guide provides a comprehensive, step-by-step operational and disposal plan for researchers handling this compound.

Hazard Assessment & Causality

Effective safety protocols require understanding the mechanistic "why" behind the protective equipment. Under OSHA's Laboratory Standard (29 CFR 1910.1450), a Chemical Hygiene Plan (CHP) must be tailored to specific chemical hazards[2].

  • Dermal Exposure: Organic esters can permeate standard porous materials. Nitrile provides a highly effective transient barrier against ester permeation, preventing localized contact dermatitis and systemic absorption.

  • Ocular Exposure: When dissolved in organic solvents (e.g., dichloromethane or methanol) for reactions, the compound poses a severe splash hazard. Standard safety glasses are insufficient; chemical splash goggles are mandatory to prevent solvent-carried compounds from reaching the ocular mucosa[3].

  • Inhalation: While the compound itself is typically a stable solid or viscous liquid at room temperature, weighing and transferring can generate airborne particulates. Engineering controls (fume hoods) are the primary defense, with respiratory PPE serving as a secondary measure if controls fail[4].

Personal Protective Equipment (PPE) Matrix

OSHA 29 CFR 1910.132 mandates that employers evaluate workplace hazards to select appropriately fitted PPE[5]. The following table summarizes the required PPE for handling Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate.

PPE CategorySpecificationCausality & JustificationReplacement Frequency
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against liquid splashes and irritating vapors when the compound is dissolved in volatile organic solvents.Replace if scratched, fogged, or degraded.
Hand Protection Nitrile Gloves (≥4 mil thickness)Provides an adequate transient barrier against organic esters and ethers.Change immediately upon contamination or every 2 hours of continuous use.
Body Protection Flame-Resistant (FR) Lab CoatPrevents skin absorption; FR material mitigates fire risk if the compound is used alongside flammable solvents.Launder professionally; replace immediately if chemically contaminated.
Respiratory N95 / P100 Respirator (if outside hood)Protects against aerosolized powders or droplets if engineering controls (fume hood) fail or are unavailable.Single-use or per institutional respiratory protection program.

Hierarchy of Controls & Safety Integration

G cluster_ppe Personal Protective Equipment (PPE) H Hazard: Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate E Engineering Controls: Chemical Fume Hood H->E A Administrative Controls: SOPs & Training E->A Eye Eye/Face: ANSI Z87.1 Goggles A->Eye Hand Hand: Nitrile Gloves (≥4 mil) A->Hand Body Body: FR Lab Coat & Closed Shoes A->Body Safe Safe Operational Execution Eye->Safe Hand->Safe Body->Safe

Hierarchy of controls and PPE integration for safe chemical handling.

Step-by-Step Operational Protocol

To ensure a self-validating system, researchers must follow this sequential workflow:

Phase 1: Pre-Operation Readiness

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Never handle the neat compound on an open bench[4].

  • PPE Donning Sequence:

    • Inspect the FR lab coat for tears and button it completely.

    • Don ANSI Z87.1 chemical splash goggles.

    • Wash hands, then don nitrile gloves, ensuring the cuffs overlap the sleeves of the lab coat to eliminate exposed skin at the wrists[6].

Phase 2: Chemical Handling & Weighing

  • Preparation: Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Transfer: Use a clean, grounded stainless-steel spatula to transfer Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. This mitigates static charge buildup, which can cause the powder to aerosolize.

  • Dissolution: Slowly add the required organic solvent (e.g., dichloromethane) while maintaining the sash of the fume hood at the lowest possible working height to create a physical barrier against potential splashes.

Phase 3: Post-Operation & Doffing

  • Decontamination: Wipe down the exterior of the chemical container and the balance with a compatible solvent (e.g., isopropanol) before removing them from the hood.

  • PPE Doffing Sequence:

    • Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Dispose of gloves in solid hazardous waste.

    • Remove goggles by handling the clean ear pieces/strap to avoid touching the potentially contaminated front shield.

    • Remove the lab coat. Wash hands thoroughly with soap and water[6].

Spill Response & Disposal Plan

Proper chemical management and disposal are paramount for regulatory compliance and environmental safety[7].

  • Minor Spills (Inside Hood): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels if the compound is dissolved in an oxidizing or highly flammable solvent. Sweep the absorbed mixture into a sealable, labeled hazardous waste container.

  • Disposal Logistics: Segregate waste based on the solvent used during the reaction. If handled neat or with non-halogenated solvents, dispose of as "Non-Halogenated Organic Waste." If dissolved in solvents like dichloromethane, it must be strictly segregated into "Halogenated Organic Waste." Ensure all containers are clearly labeled in accordance with the OSHA Hazard Communication Standard (HCS)[8].

References

  • Source: accelachem.
  • Source: ei1.
  • Source: osha.
  • Source: dartmouth.
  • Source: nih.
  • Personal Protective Equipment Subpart I 29 CFR 1910.
  • Source: nih.
  • Source: nih.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate
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